Product packaging for Isopropyl acetoacetate(Cat. No.:CAS No. 542-08-5)

Isopropyl acetoacetate

Cat. No.: B017614
CAS No.: 542-08-5
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl Acetoacetate (CAS 542-08-5) is a versatile organic compound and a high-value chemical intermediate for research and industrial synthesis. This colorless liquid, characterized by an aromatic odor, is an ester of acetoacetic acid and isopropanol with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Its structure features active methylene and carbonyl groups, enabling participation in diverse condensation and nucleophilic addition reactions. Key Research Applications: • Pharmaceutical Synthesis: Serves as a critical building block for Active Pharmaceutical Ingredients (APIs). It is a key intermediate in synthesizing calcium channel blockers like Nimodipine for treating cerebral vasospasm and antiepileptic drugs such as Sodium Valproate . Its application also extends to developing antibacterial and anti-inflammatory drugs . • Agrochemical Development: Widely used in synthesizing insecticides and fungicides. It is a key precursor for imidacloprid and other compounds that act on the insect nervous system, as well as various benzimidazole fungicides . • Fragrance and Flavor Industry: Functions as a valuable raw material for creating fruity (e.g., apple, pear, pineapple) and floral (e.g., jasmine) scent profiles. It is also used in formulating frankincense flavors and as a synergist to enhance the stability of fragrance compositions . • Specialty Chemicals and Polymers: Used in coatings, inks, and polymer modification, where it can act as a solvent, functional additive, or plasticizer . Technical Specifications: • CAS Number: 542-08-5 • Molecular Formula: C7H12O3 • Molecular Weight: 144.17 g/mol • Purity: >99.0% (HPLC) • Density: ~0.989 g/mL at 20°C • Boiling Point: ~95°C at 52 hPa Handling and Safety: This compound may be irritating to the skin and eyes. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE). Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for application in food, cosmetics, or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIIRWAJDFKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060253
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

542-08-5
Record name Isopropyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Acetoacetate (CAS 542-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetoacetate (B1235776) (IPAA), with the CAS Registry Number 542-08-5, is a versatile organic compound classified as a β-keto ester.[1][2] It presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] This valuable chemical intermediate is widely utilized in various sectors of the chemical industry, most notably in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its utility stems from the presence of multiple reactive sites within its molecular structure, including an ester functional group and a ketone, with an acidic α-methylene group situated between them. This unique arrangement allows isopropyl acetoacetate to participate in a wide array of chemical transformations, making it a crucial building block in synthetic organic chemistry.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and application in chemical synthesis. Spectroscopic data is critical for the identification and characterization of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 542-08-5[1][4]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Melting Point -27 °C[3]
Boiling Point ~205 °C (with decomposition)[4]
95 °C at 52 hPa[3]
Density 0.989 g/mL at 20 °C[3]
0.957 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.418[3]
Flash Point 73 °C[3]
Solubility Slightly miscible with water; soluble in ethanol (B145695), ether, chloroform, and toluene.[1][4]
Spectroscopic Data

The spectroscopic signature of this compound is key to its identification. Below are the characteristic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25Doublet6HIsopropyl methyl protons (-CH(CH₃ )₂)
2.25Singlet3HAcetyl methyl protons (-C(O)CH₃ )
3.40Singlet2HMethylene (B1212753) protons (-COCH₂ CO-)
5.00Septet1HIsopropyl methine proton (-CH (CH₃)₂)

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
21.8Isopropyl methyl carbons (-CH(C H₃)₂)
30.1Acetyl methyl carbon (-C(O)C H₃)
50.2Methylene carbon (-COC H₂CO-)
68.3Isopropyl methine carbon (-C H(CH₃)₂)
167.1Ester carbonyl carbon (-C (O)O-)
200.8Ketone carbonyl carbon (-C (O)CH₃)

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2980-2940MediumC-H stretch (alkane)
1745StrongC=O stretch (ester carbonyl)
1720StrongC=O stretch (ketone carbonyl)
1420MediumC-H bend (methylene)
1370MediumC-H bend (methyl)
1250-1100StrongC-O stretch (ester)

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityPossible Fragment
144Low[M]⁺ (Molecular ion)
102Medium[M - C₃H₆]⁺
85High[M - OC₃H₇]⁺ or [CH₃COCH₂CO]⁺
43Very High (Base Peak)[CH₃CO]⁺

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the transesterification of other acetoacetate esters or the reaction of diketene (B1670635) with isopropanol (B130326).

Experimental Protocol: Synthesis via Transesterification

This protocol describes the synthesis of this compound from ethyl acetoacetate and isopropanol.

Reaction: CH₃COCH₂COOCH₂CH₃ + (CH₃)₂CHOH ⇌ CH₃COCH₂COOCH(CH₃)₂ + CH₃CH₂OH

Materials:

  • Ethyl acetoacetate

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Barium carbonate

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropanol (1500 mL) and ethyl acetoacetate (250 g).

  • Slowly and with stirring, add concentrated sulfuric acid (10 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling, remove the excess isopropanol and ethanol byproduct by distillation.

  • Neutralize the acidic residue by adding barium carbonate until effervescence ceases.

  • Filter the mixture to remove the barium sulfate and excess barium carbonate.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation, collecting the fraction boiling at 79-82 °C/20 mm Hg to yield pure this compound.[1]

Experimental Protocol: Synthesis from Diketene

This method involves the reaction of diketene with isopropanol.

Reaction: C₄H₄O₂ + (CH₃)₂CHOH → CH₃COCH₂COOCH(CH₃)₂

Materials:

Procedure:

  • In a 500 mL flask equipped with a stirrer, thermometer, and reflux condenser, add isopropanol (150 g, 2.5 mol) and triethylamine (0.36 g).

  • At room temperature, slowly add diketene (210 g, 2.5 mol) to the flask, controlling the rate of addition to maintain the reaction temperature at 70 °C.

  • After the addition is complete, maintain the reaction mixture at 70 °C for an additional 6 hours.

  • Upon completion, purify the crude ester by vacuum distillation to obtain the final product. A yield of 95.2% with a purity of 99.3% can be achieved with this method.[2]

Key Reactions and Applications in Drug Development

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. 1,4-dihydropyridines are a class of drugs used to treat hypertension.

Hantzsch_Synthesis Aldehyde Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product IPAA1 This compound (2 equivalents) IPAA1->Knoevenagel_Product Enamine Enamine IPAA1->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Derivative Michael_Adduct->Dihydropyridine Cyclization & -H₂O

Caption: General workflow for the Hantzsch Dihydropyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is another multi-component reaction used to synthesize dihydropyrimidinones, which are precursors to a variety of biologically active molecules.

Biginelli_Reaction Aldehyde Aryl Aldehyde (Ar-CHO) Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium IPAA This compound Enolate_Adduct Enolate Adduct IPAA->Enolate_Adduct Urea Urea or Thiourea Urea->Acyliminium Acyliminium->Enolate_Adduct DHPM Dihydropyrimidinone (DHPM) Enolate_Adduct->DHPM Cyclization & -H₂O

Caption: Logical flow of the Biginelli Reaction for DHPM synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound serves as the active methylene compound.

Knoevenagel_Condensation start Start: this compound + Aldehyde/Ketone deprotonation Deprotonation of α-carbon (Base catalyst) start->deprotonation enolate Formation of Enolate deprotonation->enolate nucleophilic_attack Nucleophilic attack on carbonyl enolate->nucleophilic_attack alkoxide Tetrahedral Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation hydroxy_intermediate β-Hydroxy Intermediate protonation->hydroxy_intermediate dehydration Dehydration (-H₂O) hydroxy_intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Step-wise mechanism of the Knoevenagel Condensation.

Safety, Handling, and Storage

This compound is a combustible liquid and can cause skin and serious eye irritation.[5]

Table 6: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Handling:

  • Wear personal protective equipment, including safety glasses and gloves.

  • Ensure adequate ventilation.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from open flames, hot surfaces, and sources of ignition.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from heat, sparks, and flame.[5]

Conclusion

This compound (CAS 542-08-5) is a cornerstone intermediate in organic synthesis, particularly for the pharmaceutical industry. Its versatile reactivity, stemming from its β-keto ester structure, allows for its use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this important building block in the creation of novel and complex molecules.

References

Isopropyl acetoacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Acetoacetate (B1235776) for Researchers and Drug Development Professionals

Introduction

Isopropyl acetoacetate (IPAA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, an ester of acetoacetic acid and isopropanol (B130326), features a reactive β-ketoester moiety, making it a valuable building block in a variety of organic transformations. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its role in the significant Biginelli reaction.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[2] It is soluble in many organic solvents like ethanol (B145695) and ether but is only slightly soluble in water.[2][3] A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₃[1][2][4]
Linear Formula CH₃COCH₂COOCH(CH₃)₂[5]
Molecular Weight 144.17 g/mol [1][3][4][5]
CAS Number 542-08-5[1][2][3]
Density 0.989 g/mL at 20 °C[5][6][7]
Boiling Point 187 °C (with decomposition)[1][3]
95 °C at 52 hPa[5][6][7]
Flash Point 71 °C[1]
Refractive Index 1.418 (n20/D)[7]
Percent Composition C: 58.32%, H: 8.39%, O: 33.29%[3]

Experimental Protocols

This compound is not only a synthetic target but also a crucial reactant in multicomponent reactions that are foundational to medicinal chemistry.

Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from ethyl acetoacetate and isopropanol.

Methodology:

  • Reaction Setup: A solution is prepared by mixing ethyl acetoacetate (250 g), isopropanol (1500 mL), and concentrated sulfuric acid (10 mL) in a suitable reaction flask.[2]

  • Reflux: The mixture is heated at reflux for a period of 3 hours.[2]

  • Solvent Removal: After the reflux period, the excess isopropanol is removed by distillation.[2]

  • Neutralization and Filtration: The remaining residue is neutralized with barium carbonate. The resulting solid is removed by filtration.[2]

  • Purification: The crude product is purified by distillation under reduced pressure (vacuum distillation) to yield pure this compound. The expected boiling point is 79-82 °C at 20 mm Hg.[2]

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities, including calcium channel blocking and antihypertensive effects.[6][8] this compound can be used as the β-ketoester component in this reaction.

General Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1.0 eq.), this compound (1.0 eq.), and urea (B33335) or thiourea (B124793) (1.2 eq.).

  • Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) and a suitable solvent such as ethanol.[5][8]

  • Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours.[9] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, often resulting in the precipitation of the product. The solid product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.[10]

Reaction Pathway Visualization

The following diagram illustrates the generalized mechanism of the Biginelli reaction, a key application for this compound in drug development.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aryl Aldehyde Urea Urea / Thiourea Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Condensation IPAA This compound (β-Ketoester) Urea->Acyliminium Adduct Open-Chain Adduct IPAA->Adduct Acyliminium->Adduct Nucleophilic Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Figure 1: Generalized mechanism of the Biginelli reaction.

References

Physical and chemical properties of Isopropyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Acetoacetate (B1235776)

For Researchers, Scientists, and Drug Development Professionals

Isopropyl acetoacetate (IPAA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, flavors, and fragrances.[1][2] Its unique chemical structure, characterized by ester and ketone functional groups, imparts a reactivity that is highly valued in organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its chemical behavior to support research and development activities.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[3][4] It is soluble in many organic solvents, including ethanol (B145695), ether, chloroform, and toluene, but is only slightly miscible with water.[2][4][5] This solubility profile makes it a versatile reagent in a variety of reaction conditions.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [6]
CAS Number 542-08-5[2]
Appearance Colorless liquid[2]
Odor Fruity[3]
Melting Point -27 °C[1]
Boiling Point 185.8 °C at 760 mmHg[1], 95 °C at 52 hPa[5]
Density 0.989 g/mL at 20 °C[5]
Refractive Index (n²⁰/D) 1.413 - 1.418[1][5]
Flash Point 68.9 °C to 73 °C[1][5]
Vapor Pressure 0.0 ± 2.0 mmHg at 25 °C (Predicted)[1]
Water Solubility Slightly miscible[5]
pKa 11.67 ± 0.46 (Predicted)[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the β-ketoester functionality. This arrangement allows for a rich and varied reactivity, making it a valuable building block in organic synthesis.

Keto-Enol Tautomerism

A key characteristic of this compound is its existence as a mixture of keto and enol tautomers in equilibrium. The presence of the enol form is significant as it influences the compound's reactivity, particularly in reactions involving the α-carbon.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto CH₃-C(=O)-CH₂-C(=O)O-CH(CH₃)₂ Enol CH₃-C(OH)=CH-C(=O)O-CH(CH₃)₂ Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism of this compound.

Synthetic Applications

This compound serves as a precursor in several important multi-component reactions for the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules.[7]

  • Biginelli Reaction: It reacts with an aldehyde (like benzaldehyde) and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.

  • Knoevenagel Condensation: It can undergo condensation with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated ketoesters.

  • Hantzsch Dihydropyridine (B1217469) Synthesis: While the classical Hantzsch synthesis uses ethyl acetoacetate, this compound can be used analogously to produce 1,4-dihydropyridines, which are known for their cardiovascular effects (e.g., as calcium channel blockers).

Synthetic_Applications Key Synthetic Transformations of this compound IPAA This compound DHP_Thione Dihydropyrimidinethione IPAA->DHP_Thione Biginelli Reaction DHP Substituted 1,4-Dihydropyridine IPAA->DHP Dihydropyridine Synthesis Unsaturated_Ester α,β-Unsaturated Ester IPAA->Unsaturated_Ester Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->DHP_Thione Thiourea Thiourea Thiourea->DHP_Thione Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->DHP Primary_Amine Primary Amine Primary_Amine->DHP Ti_Catalyst Ti(O-i-Pr)₄ Ti_Catalyst->Unsaturated_Ester

Caption: Synthetic pathways involving this compound.

Experimental Protocols: Synthesis Methods

Several methods are employed for the industrial synthesis of this compound. The choice of method often depends on factors such as raw material cost, desired purity, and reaction yield.

Method 1: Synthesis via Ester Exchange

This traditional method involves the transesterification of ethyl acetoacetate or methyl acetoacetate with isopropanol (B130326).[4]

  • Reactants: Ethyl acetoacetate, isopropanol, and an acid catalyst (e.g., concentrated sulfuric acid).[8]

  • Procedure:

    • A solution of ethyl acetoacetate (250 g) and concentrated sulfuric acid (10 mL) in isopropanol (1500 mL) is prepared in a suitable reaction vessel.[8]

    • The mixture is heated to reflux and maintained at this temperature for approximately 3 hours.[8]

    • After the reaction is complete, the excess solvent (isopropanol) and the ethanol byproduct are removed by distillation.[8]

    • The remaining residue is neutralized with a base, such as barium carbonate, to quench the acid catalyst.[8]

    • The neutralized mixture is filtered to remove the salt.

    • The final product, this compound, is purified by vacuum distillation.[8]

  • Yield: This method typically results in yields around 87%.[4]

Method 2: Synthesis from Diketene (B1670635) and Isopropanol

A more modern and efficient approach involves the direct reaction of diketene with isopropanol.[9]

  • Reactants: Diketene, isopropanol, and a catalyst (e.g., triethylamine (B128534) or a custom graphene-based catalyst).[4][9]

  • Procedure:

    • Charge a reaction flask equipped with a stirrer, thermometer, and addition funnel with isopropanol (e.g., 160 g) and the catalyst (e.g., 0.104 g).[9]

    • Begin stirring and slowly add diketene (e.g., 208 g) dropwise into the reactor.[9]

    • Maintain the reaction temperature between 60±20 °C during the addition.[9]

    • After the complete addition of diketene, continue to stir the mixture and maintain the temperature for an additional 30 minutes to ensure the reaction goes to completion.[9]

    • The resulting crude this compound is then purified by rectification (distillation) to obtain the final high-purity product.[9]

  • Yield: This method can achieve high yields, often exceeding 93-95%, with product purity greater than 98%.[4][9]

Synthesis_Workflow cluster_ester_exchange Method 1: Ester Exchange cluster_diketene Method 2: Diketene Reaction EAA Ethyl Acetoacetate + Isopropanol Reflux Reflux with Acid Catalyst EAA->Reflux Distill1 Solvent Removal Reflux->Distill1 Neutralize Neutralization Distill1->Neutralize Filter Filtration Neutralize->Filter Vacuum_Distill Vacuum Distillation Filter->Vacuum_Distill Product High-Purity This compound Vacuum_Distill->Product Diketene Diketene + Isopropanol + Catalyst Reaction Controlled Addition (60±20 °C) Diketene->Reaction Hold Hold for 0.5h Reaction->Hold Rectify Rectification Hold->Rectify Rectify->Product

Caption: Comparative workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a crucial starting material and intermediate in the pharmaceutical industry.[7]

  • Active Pharmaceutical Ingredients (APIs): It is a key intermediate for cardiovascular drugs like nimodipine (B1678889) and other dihydropyridine calcium channel blockers.[4]

  • Agrochemicals: It is a basic raw material for the synthesis of organophosphorus insecticides, such as fenitrothion.[4]

  • Versatile Reagent: Its ability to undergo various chemical transformations makes it a valuable reagent for creating complex molecular architectures in drug discovery and process development.[2][7]

Safety and Handling

This compound is considered a combustible liquid and can cause skin and serious eye irritation.[2]

  • Handling: Work in a well-ventilated area and use non-sparking tools.[3][10] Avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including gloves and safety glasses.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][12] Keep containers tightly closed.

  • Hazards:

    • Hazard Codes: Xi (Irritant)[5]

    • Risk Statements: R38 (Irritating to skin)[2]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid)[5]

References

An In-depth Technical Guide to the Solubility of Isopropyl Acetoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Isopropyl Acetoacetate (B1235776)

Isopropyl acetoacetate is widely reported to be soluble in a range of common organic solvents.[1][2][3] It is characterized as a colorless liquid with a fruity odor and is known to be sparingly soluble to slightly miscible in water.[4][5][6] The table below summarizes the qualitative solubility of this compound in various organic solvents based on available chemical data sheets and encyclopedias.

Solvent ClassSolventSolubilityReference(s)
Alcohols MethanolSoluble[4][5]
EthanolSoluble[2]
Ketones AcetoneSoluble---
Esters Ethyl AcetateSoluble[4][5]
Chlorinated Solvents ChloroformSoluble[4][5]
DichloromethaneExpected to be soluble---
Aromatic Hydrocarbons TolueneSoluble[4][5]
Ethers Diethyl EtherSoluble[2]
Alkanes HexaneExpected to be soluble---
Water WaterSparingly Soluble / Slightly Miscible[4][5][6]

Note: "Soluble" indicates that the substance is known to dissolve in the solvent, but specific quantitative data (e.g., g/100 mL) is not provided in the cited sources. "Expected to be soluble" is based on the general principle of "like dissolves like," where a relatively nonpolar ester like this compound is anticipated to be soluble in nonpolar and moderately polar organic solvents.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility determination.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Vials with airtight caps

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or other suitable analytical instrument (e.g., HPLC, NMR)

Procedure:

  • Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solute should be sufficient to ensure that a saturated solution is formed and that some undissolved solute remains visible. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time. A common practice is to agitate for 24-48 hours.

  • Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of the solute. d. Accurately weigh the filtered sample.

  • Analysis: a. Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations. b. Analyze the calibration standards and the filtered sample using a calibrated analytical method, such as gas chromatography (GC-FID). c. From the calibration curve, determine the concentration of this compound in the sample.

  • Data Calculation and Reporting: a. Calculate the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or weight percent (wt%). b. Repeat the experiment at different temperatures to determine the temperature dependence of the solubility. c. Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent and temperature.

Logical Workflow for Solubility Assessment in Research and Development

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting. This process is crucial for applications ranging from reaction engineering to formulation development.

Solubility Assessment Workflow

This workflow begins with a preliminary assessment that includes defining the requirements and conducting literature and in silico searches. The experimental phase involves selecting appropriate solvents and temperatures, followed by the execution of a robust experimental protocol. Finally, the gathered data is applied to optimize processes and develop formulations, with a feedback loop to refine project needs.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily accessible literature, qualitative information confirms its solubility in common alcohols, ketones, esters, chlorinated solvents, and aromatic hydrocarbons. For researchers and drug development professionals requiring precise solubility data, experimental determination is necessary. The provided protocol and workflow offer a systematic approach to generating and applying this critical physicochemical parameter, enabling informed decisions in process design, scale-up, and formulation of products containing this compound.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acetoacetate (B1235776), a β-ketoester of significant interest in synthetic chemistry and drug development, exists as a dynamic equilibrium between its keto and enol tautomers. This guide provides a comprehensive technical overview of the core principles governing this tautomerism. It delves into the underlying mechanisms of interconversion, the influence of solvent and temperature on the equilibrium position, and presents detailed experimental protocols for its characterization. Quantitative data, primarily from its close structural analog ethyl acetoacetate, is systematically tabulated to offer a comparative framework. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction to Keto-Enol Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] The keto-enol tautomerism of isopropyl acetoacetate involves the migration of a proton from the α-carbon (the carbon adjacent to the keto group) to the carbonyl oxygen, with a concurrent shift of the pi-electrons from the C=O bond to form a C=C double bond.[3] This results in an equilibrium between the keto form (propan-2-yl 3-oxobutanoate) and the enol form (propan-2-yl 3-hydroxybut-2-enoate).

The stability of the enol form in β-dicarbonyl compounds like this compound is enhanced by the formation of a stable six-membered ring through intramolecular hydrogen bonding and by conjugation of the C=C double bond with the ester carbonyl group.[2] However, for most simple ketones and esters, the keto form is thermodynamically more stable.[3]

The Mechanism of Tautomerization

The interconversion between the keto and enol forms of this compound is slow in neutral conditions but is catalyzed by both acids and bases.[2]

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of the keto form is protonated, forming a resonance-stabilized cation. A weak base, such as the solvent or the conjugate base of the acid catalyst, then removes a proton from the α-carbon, leading to the formation of the enol.[3]

Acid_Catalyzed_Tautomerism cluster_keto cluster_intermediate cluster_enol Keto Keto Form ProtonatedKeto Protonated Keto (Resonance Stabilized) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Form ProtonatedKeto->Enol - H+ Enol->ProtonatedKeto + H+

Caption: Acid-catalyzed keto-enol tautomerism of this compound.

Base-Catalyzed Mechanism

In the presence of a base, a proton is abstracted from the α-carbon of the keto form to generate a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate by the conjugate acid of the base (or a protic solvent) yields the enol form.

Base_Catalyzed_Tautomerism cluster_keto cluster_intermediate cluster_enol Keto Keto Form Enolate Enolate Ion (Resonance Stabilized) Keto->Enolate - H+ Enolate->Keto + H+ Enol Enol Form Enolate->Enol + H+ Enol->Enolate - H+ NMR_Workflow A Sample Preparation (~1 mM this compound in Deuterated Solvent) B Equilibration (>60 minutes) A->B C 1H NMR Data Acquisition (Constant Temperature) B->C D Spectral Processing and Signal Assignment (Keto and Enol Peaks) C->D E Integration of Characteristic Signals D->E F Calculation of % Enol and Keq E->F

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl acetoacetate (B1235776). Isopropyl acetoacetate, a β-keto ester, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A key feature of its chemical nature is the existence of a keto-enol tautomerism, an equilibrium between two constitutional isomers that is observable by NMR spectroscopy.[2][3] This guide details the spectral features of both tautomers, offers a standard experimental protocol for data acquisition, and presents the information in a clear, structured format for easy interpretation and application in a research and development setting.

Keto-Enol Tautomerism in this compound

This compound exists as a dynamic equilibrium between its keto and enol forms. The interconversion between these tautomers is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[2][4] The position of this equilibrium is influenced by factors such as the solvent and temperature.[5]

The keto form is typically the major tautomer in most common NMR solvents. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays distinct signals for both the keto and enol tautomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment (Keto Form) Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
CH₃ (acetyl)~2.25Singlet-3H
CH₂ (methylene)~3.45Singlet-2H
CH (isopropyl)~5.00Septet~6.31H
CH₃ (isopropyl)~1.25Doublet~6.36H
Assignment (Enol Form) Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
CH₃ (vinyl)~1.95Singlet-3H
CH (vinyl)~4.95Singlet-1H
OH (enol)~12.0Broad Singlet-1H
CH (isopropyl)~4.90Septet~6.21H
CH₃ (isopropyl)~1.20Doublet~6.26H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The integration values reflect the relative number of protons for each tautomer present in the equilibrium mixture.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum also shows separate signals for the carbon atoms of the keto and enol forms.

Assignment (Keto Form) Chemical Shift (δ) / ppm
C=O (keto)~202
C=O (ester)~167
CH (isopropyl)~68
CH₂ (methylene)~50
CH₃ (acetyl)~30
CH₃ (isopropyl)~22
Assignment (Enol Form) Chemical Shift (δ) / ppm
C=O (ester)~172
C-OH (enol)~160
CH (vinyl)~90
CH (isopropyl)~67
CH₃ (vinyl)~20
CH₃ (isopropyl)~22

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

1. Sample Preparation:

  • Analyte: this compound, ~10-20 mg for ¹H NMR and ~50-100 mg for ¹³C NMR.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Other deuterated solvents can be used depending on solubility and the desired equilibrium position. The typical volume is 0.6-0.7 mL.[6]

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the deuterated solvent and TMS.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[6]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative ratios of the keto and enol forms.

  • Analyze the multiplicities and coupling constants to confirm the assignments.

Visualization of Tautomerism and NMR Correlation

Figure 1. Correlation of this compound Tautomers with their Respective NMR Signals.

References

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of isopropyl acetoacetate (B1235776). Isopropyl acetoacetate is a key organic intermediate in the synthesis of various pharmaceuticals and other fine chemicals. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of such molecules. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for obtaining high-quality spectra, and presents logical workflows for the analytical process.

Predicted FT-IR Spectral Data of this compound

This compound (CH₃COCH₂COOCH(CH₃)₂) possesses several characteristic functional groups that give rise to distinct absorption bands in the mid-infrared region. The molecule exists in a tautomeric equilibrium between a keto and an enol form, which can influence the observed spectrum. The following table summarizes the predicted key absorption bands for the predominant keto tautomer based on known frequencies for esters and ketones.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2985-2940Medium-StrongC-H Asymmetric & Symmetric StretchingIsopropyl and Methyl groups (sp³ C-H)
~1745-1735StrongC=O StretchingEster Carbonyl
~1725-1715StrongC=O StretchingKetone Carbonyl
~1465 & ~1375MediumC-H BendingCH₃ and CH₂ groups
~1385 & ~1370MediumC-H Bending (doublet)Isopropyl group
~1250-1180StrongC-O StretchingEster (O=C-O)
~1110-1080StrongC-O StretchingEster (O-C-C)

Note: The presence of the enol tautomer may introduce a broad O-H stretching band around 3200-2500 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.

Experimental Protocol for FT-IR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality FT-IR spectra. The following procedure is recommended for the analysis of liquid samples like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping the surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone).

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself. This spectrum is stored by the instrument's software and automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan.

    • Typical acquisition parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal averaging improves the signal-to-noise ratio).

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted data and reference spectra to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.

Visualizing the Analytical Workflow and Molecular Vibrations

To further clarify the process of FT-IR analysis and the interpretation of the resulting spectra, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Background_Scan->Apply_Sample Acquire_Spectrum Acquire FT-IR Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Reference Compare with Reference Data Identify_Peaks->Compare_Reference Final_Report Generate Final Report Compare_Reference->Final_Report molecular_vibrations cluster_ester Ester Group cluster_ketone Ketone Group cluster_alkyl Alkyl Groups Molecule This compound Ester_CO_Stretch C=O Stretch (~1740 cm⁻¹) Molecule->Ester_CO_Stretch Ester_CO_Stretch_asym C-O-C asym Stretch (~1230 cm⁻¹) Molecule->Ester_CO_Stretch_asym Ketone_CO_Stretch C=O Stretch (~1720 cm⁻¹) Molecule->Ketone_CO_Stretch CH_Stretch C-H Stretch (~2980 cm⁻¹) Molecule->CH_Stretch CH_Bend C-H Bend (~1465, 1375 cm⁻¹) Molecule->CH_Bend

An In-Depth Technical Guide to the Mass Spectrometry of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of isopropyl acetoacetate (B1235776) (also known as propan-2-yl 3-oxobutanoate). Isopropyl acetoacetate is a valuable building block in organic synthesis, and understanding its mass spectral behavior is crucial for its identification, characterization, and quantification in various matrices. This document details its electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Data Presentation: Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
43100.0[CH₃CO]⁺
8735.8[M - C₃H₇]⁺
10226.1[M - C₂H₂O]⁺
5922.4[C₃H₇O]⁺
4116.4[C₃H₅]⁺
1441.5[M]⁺• (Molecular Ion)

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions is primarily driven by the presence of the ester and ketone functional groups. The major fragmentation pathways include alpha-cleavage and McLafferty-type rearrangements.

The base peak at m/z 43 corresponds to the highly stable acetyl cation ([CH₃CO]⁺), formed by cleavage of the C-C bond alpha to the ketone carbonyl group. The significant peak at m/z 87 is due to the loss of an isopropyl radical from the molecular ion. Another important fragmentation involves the loss of a ketene (B1206846) molecule (CH₂=C=O) to give the ion at m/z 102. The ion at m/z 59 is attributed to the isopropyl oxonium ion. The molecular ion peak at m/z 144 is observed with low intensity, which is typical for aliphatic esters that readily undergo fragmentation.

fragmentation_pathway M [C₇H₁₂O₃]⁺• m/z 144 frag43 [CH₃CO]⁺ m/z 43 M->frag43 - C₄H₉O₂• frag87 [M - C₃H₇]⁺ m/z 87 M->frag87 - C₃H₇• frag102 [M - C₂H₂O]⁺ m/z 102 M->frag102 - C₂H₂O frag59 [C₃H₇O]⁺ m/z 59 M->frag59 - C₄H₅O₂• workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Sample Sample Extraction/Dilution Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Spectral Matching & RT Detection->Identification Quantification Calibration & Quantification Detection->Quantification Report Final Report Identification->Report Quantification->Report

References

Isopropyl acetoacetate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Isopropyl Acetoacetate (B1235776)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for isopropyl acetoacetate (CAS No. 542-08-5), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Adherence to rigorous safety protocols is essential when handling this compound in a laboratory or drug development setting. This document summarizes key safety data, outlines emergency procedures, and details standard experimental methodologies for assessing chemical safety.

Chemical Identification and Physical Properties

This compound is a colorless liquid with a fruity odor.[3][4] It is slightly miscible with water and soluble in many organic solvents.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 542-08-5[5]
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol [5]
Appearance Colorless Liquid[2][6]
Boiling Point 95 °C at 52 hPa[5]
Melting Point -27 °C[2]
Density 0.989 g/mL at 20 °C[5]
Flash Point 71 °C (159.8 °F) - Closed Cup[5][7]
Water Solubility Slightly miscible[2]

Hazard Identification and Classification

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[5][8][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSource(s)
Flammable LiquidsCategory 4H227: Combustible liquidNone[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[5][9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[8][10]

Toxicological Data and Exposure Limits

For the structurally related but distinct compound, isopropyl acetate (B1210297) (CAS No. 108-21-4), toxicological data and exposure limits have been established and are provided below for informational purposes only. These values should not be used as a direct safety reference for this compound.

Table 3: Toxicological Data and Exposure Limits for Isopropyl Acetate (CAS No. 108-21-4)

ParameterValueSpeciesRouteSource(s)
LD50 6,750 mg/kgRatOral[12][13]
LD50 > 20 mL/kgRabbitDermal[13][14]
LC50 50,600 mg/m³RatInhalation (8 hr)[1][14]
OSHA PEL 250 ppm (950 mg/m³)Human8-hr TWA[2][15][16]
ACGIH TLV 100 ppmHuman8-hr TWA[15][16]
ACGIH STEL 150 ppmHumanShort-Term[13][15]

Experimental Protocols

The quantitative safety data presented in Safety Data Sheets are derived from standardized experimental protocols. Below are brief descriptions of the methodologies relevant to the key safety parameters of this compound.

Flash Point Determination (Closed-Cup Method)

The flash point of 71 °C for this compound was determined using a closed-cup method.[5][7] Standard closed-cup methods, such as ASTM D56 (Tag Closed Cup Tester) and ASTM D93 (Pensky-Martens Closed Cup Tester), are used to evaluate the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[17]

  • Principle: A sample of the liquid is placed in a sealed cup and heated at a slow, constant rate. An ignition source is periodically introduced into the vapor space above the liquid.

  • Methodology: The temperature at which a flash is observed across the surface of the liquid is recorded as the flash point. For liquids with higher viscosity or a tendency to form a surface film, the Pensky-Martens method (ASTM D93), which includes a stirrer, is often employed.[17] The observed flash point is then corrected for barometric pressure.[17]

Boiling Point Determination (OECD Test Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods for this determination, including dynamic methods and distillation methods.

  • Principle: The test substance is heated, and the temperature at which it transitions into the vapor phase under atmospheric pressure is measured.

  • Methodology (Distillation Method): The liquid is heated in a distillation flask. The temperature is recorded from the moment the first drops of distillate are collected until the last of the liquid evaporates. The rate of distillation is controlled, typically between 3 to 5 mL per minute.

Acute Oral Toxicity Assessment (OECD Test Guidelines 420, 423, 425)

While specific LD50 values for this compound were not found, the standard methods for their determination are outlined in OECD guidelines. These methods are designed to assess adverse effects occurring shortly after oral administration of a single dose of a substance.[2][12][13]

  • Principle: To determine the dose that is lethal to 50% of a test population (LD50), the substance is administered to laboratory animals (typically rats) in a stepwise procedure.[2]

  • Methodology (e.g., Acute Toxic Class Method - OECD 423): The test uses a stepwise procedure with a small number of animals per step (usually three). The substance is administered orally at one of several defined dose levels. The presence or absence of mortality at one step determines the dose for the next step. This approach allows for classification of the substance's toxicity while minimizing animal use.[2] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[13]

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[8]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, approved respiratory protection should be worn.[8]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, open flames, and hot surfaces.[5]

Storage

Store containers in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed and away from heat and sources of ignition.[5] The designated storage class for this combustible liquid is Class 10.[5][7]

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[5][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][8]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[8][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][10]

  • Specific Hazards: As a combustible material, containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the logical steps for responding to an accidental release of this compound.

cluster_Response Chemical Spill Response Workflow: this compound Spill Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Immediate Action Evacuate Evacuate Area & Secure Scene Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, etc.) Evacuate->PPE Before Cleanup Ignition Eliminate Ignition Sources (Sparks, Flames, Heat) PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill (Inert Absorbent Material) Ventilate->Contain Cleanup Process Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Dispose Dispose of Waste (Sealed Containers, Follow Regulations) Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report Final Step

Figure 1. Logical workflow for responding to a chemical spill.

Accidental Release Protocol:

  • Remove Ignition Sources: Immediately eliminate all sparks, flames, and hot surfaces from the area.[5]

  • Ensure Ventilation: Provide adequate ventilation to disperse vapors.

  • Personal Precautions: Use personal protective equipment as required, including gloves and eye protection, to avoid contact with the spilled material.[5]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[5] Use non-sparking tools to collect the material and place it in suitable, closed containers for disposal.[16] Do not allow the substance to enter drains or waterways.

References

Synthesis of Isopropyl Acetoacetate via Ester Exchange: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isopropyl acetoacetate (B1235776) through the process of ester exchange, also known as transesterification. This guide details various catalytic systems, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key methodologies. Additionally, it includes visualizations of the reaction pathway and a general experimental workflow to aid in the understanding and implementation of this important chemical transformation.

Introduction

Isopropyl acetoacetate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its preparation via transesterification of readily available starting materials like ethyl acetoacetate or methyl acetoacetate with isopropanol (B130326) represents an important and widely utilized synthetic route. This process involves the exchange of the alkoxy group of the starting ester with an isopropyl group from isopropanol, typically in the presence of a catalyst. The equilibrium of this reaction can be shifted towards the product by using an excess of isopropanol or by removing the lower-boiling alcohol (ethanol or methanol) as it is formed.[2]

This guide explores various catalytic approaches for this transesterification, including homogeneous acid and base catalysis, as well as heterogeneous solid acid and base catalysis.

Catalytic Systems and Data Presentation

The choice of catalyst is crucial for the efficient synthesis of this compound, influencing reaction rates, yields, and overall process sustainability. This section summarizes quantitative data from various catalytic systems to facilitate comparison.

Homogeneous Acid Catalysis

Strong mineral acids are commonly used as catalysts for transesterification. They activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol.[2]

CatalystStarting EsterAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidEthyl AcetoacetateIsopropanol~4% v/vReflux3~55[3]
Boric AcidEthyl AcetoacetateVarious secondary alcohols--5Good to Excellent[1][4]
Boron TrifluorideEthyl AcetoacetateIsopropanolSaturated0-282.560-67[5]
Heterogeneous Solid Acid Catalysis

Solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for reuse, and reduced corrosivity (B1173158) compared to mineral acids.[6]

CatalystStarting EsterAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Silica-supported Boric AcidMethyl/Ethyl AcetoacetateVarious secondary alcohols---87-95[7]
B₂O₃/ZrO₂Methyl AcetoacetateCyclohexanol---High[1]
Heterogeneous Solid Base Catalysis

Solid base catalysts can also effectively promote transesterification.[3]

CatalystStarting EsterAlcoholCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Reference
Na₂Si₂O₅Ethyl AcetateIsopropanol~15 g/mol of ester650.5Not specified for isopropanol, but effective for other alcohols[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is adapted from a literature procedure.

Materials:

  • Ethyl acetoacetate

  • Isopropanol

  • Concentrated sulfuric acid

  • Barium carbonate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and a significant excess of isopropanol.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to reflux and maintain for approximately 3 hours.

  • After cooling, remove the excess isopropanol and ethanol (B145695) by distillation.

  • Neutralize the acidic residue with barium carbonate.

  • Filter the mixture to remove the solid barium sulfate and excess barium carbonate.

  • Dry the filtrate over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation.

General Procedure for Transesterification using Silica-Supported Boric Acid

This protocol is a general representation of the methodology described for solid acid catalysts.[7]

Materials:

  • Ethyl acetoacetate or Methyl acetoacetate

  • Isopropanol

  • Silica-supported boric acid catalyst

  • Anhydrous solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Combine the starting ester, isopropanol, and the silica-supported boric acid catalyst in a reaction flask.

  • Stir the mixture at the desired temperature for the required time. The reaction can often be performed under solvent-free conditions.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, dilute the reaction mixture with an anhydrous solvent.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed and dried for potential reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or distillation.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed transesterification of ethyl acetoacetate with isopropanol. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by isopropanol, a proton transfer, and elimination of ethanol to yield the final product.

G Acid-Catalyzed Transesterification of Ethyl Acetoacetate EthylAcetoacetate Ethyl Acetoacetate ProtonatedEster Protonated Ester EthylAcetoacetate->ProtonatedEster + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + Isopropanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer TetrahedralIntermediate2 Tetrahedral Intermediate ProtonatedIntermediate->TetrahedralIntermediate2 ProtonatedProduct Protonated Product TetrahedralIntermediate2->ProtonatedProduct - Ethanol IsopropylAcetoacetate This compound ProtonatedProduct->IsopropylAcetoacetate - H+ H_plus H+ Isopropanol Isopropanol Ethanol Ethanol

Caption: Acid-catalyzed transesterification mechanism.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound via ester exchange.

G General Experimental Workflow Start Start CombineReactants Combine Starting Ester, Isopropanol, and Catalyst Start->CombineReactants Reaction Heat and Stir (e.g., Reflux) CombineReactants->Reaction Monitor Monitor Reaction Progress (TLC, GC) Reaction->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Neutralization Neutralization (if acid/base catalyst used) Workup->Neutralization Filtration Filtration (to remove solid catalyst/salts) Neutralization->Filtration SolventRemoval Solvent Removal (Distillation) Filtration->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis.

References

An In-depth Technical Guide to the Claisen Condensation for Isopropyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl acetoacetate (B1235776) via the Claisen condensation. It delves into the reaction mechanism, offers detailed experimental protocols, presents quantitative data for analysis, and includes workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[1][2] The reaction is of significant importance in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, where the β-keto ester moiety serves as a versatile synthetic intermediate.

For the synthesis of isopropyl acetoacetate, a direct self-condensation of isopropyl acetate (B1210297) is not the most efficient method. A more controlled and synthetically useful approach is the crossed Claisen condensation . This variation involves the reaction of two different esters, where one ester is capable of forming an enolate and the other is not.[3][4] In the context of this compound synthesis, isopropyl acetate serves as the enolizable component, while an ester lacking α-hydrogens, such as ethyl formate (B1220265), acts as the electrophilic acylating agent.[3] This strategy prevents self-condensation of the acetate ester and leads to the desired product. The appropriate base for this transformation is sodium isopropoxide, the conjugate base of the alcohol corresponding to the ester, to prevent transesterification side reactions.[5]

Reaction Mechanism

The crossed Claisen condensation for the synthesis of this compound from isopropyl acetate and ethyl formate proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A strong base, sodium isopropoxide, deprotonates the α-carbon of isopropyl acetate to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The isopropyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group to yield the β-keto ester, this compound.

  • Deprotonation (Irreversible Step): The newly formed this compound has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The ethoxide ion (or any remaining isopropoxide) rapidly and irreversibly removes this proton to form a resonance-stabilized enolate of the product. This step drives the equilibrium of the reaction towards the product.[5]

  • Acidic Work-up: A final acidic work-up is necessary to neutralize the enolate and any remaining base, yielding the final this compound product.[5]

The following diagram illustrates the signaling pathway of the Claisen condensation mechanism:

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Acidic Work-up Isopropyl_Acetate Isopropyl Acetate Enolate Isopropyl Acetate Enolate Isopropyl_Acetate->Enolate Deprotonation Isopropoxide Sodium Isopropoxide (Base) Isopropoxide->Enolate Isopropanol (B130326) Isopropanol Enolate->Isopropanol Enolate_2 Isopropyl Acetate Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack Ethyl_Formate Ethyl Formate Ethyl_Formate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product_Enolate_Precursor This compound Tetrahedral_Intermediate_2->Product_Enolate_Precursor Elimination Ethoxide Ethoxide Product_Enolate_Precursor->Ethoxide Product_Enolate_Precursor_2 This compound Product_Enolate Product Enolate (Stabilized) Product_Enolate_Precursor_2->Product_Enolate Irreversible Deprotonation Base_2 Alkoxide Base Base_2->Product_Enolate Alcohol Alcohol Product_Enolate->Alcohol Product_Enolate_2 Product Enolate Final_Product This compound Product_Enolate_2->Final_Product Protonation Acid H3O+ Acid->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the crossed Claisen condensation of isopropyl acetate and ethyl formate.

Preparation of Sodium Isopropoxide in Isopropanol

Materials:

  • Sodium metal

  • Anhydrous isopropanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add anhydrous isopropanol to the flask.

  • Carefully add small pieces of sodium metal to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.[4]

  • Once all the sodium has reacted, the resulting solution of sodium isopropoxide in isopropanol is ready for use. It is recommended to use this solution immediately.

Crossed Claisen Condensation

Materials:

  • Sodium isopropoxide solution in isopropanol

  • Isopropyl acetate

  • Ethyl formate

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Ice bath

  • Separatory funnel

  • Dilute hydrochloric acid or acetic acid for work-up

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To the freshly prepared sodium isopropoxide solution in isopropanol, add anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of isopropyl acetate and ethyl formate dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure completion.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing ice and dilute hydrochloric acid or acetic acid to neutralize the mixture. b. Separate the organic layer. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter to remove the drying agent. f. Remove the solvent under reduced pressure using a rotary evaporator. g. The crude this compound can be purified by fractional distillation under reduced pressure.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_prep Preparation of Sodium Isopropoxide cluster_reaction Crossed Claisen Condensation cluster_workup Work-up and Purification A 1. Charge flask with anhydrous isopropanol B 2. Add sodium metal under inert atmosphere A->B C 3. Allow reaction to complete B->C D 4. Add anhydrous ether and cool to 0-10 °C C->D E 5. Add isopropyl acetate and ethyl formate dropwise D->E F 6. Stir at room temperature E->F G 7. Quench with dilute acid F->G H 8. Separate organic layer G->H I 9. Wash with water, bicarbonate, and brine H->I J 10. Dry over anhydrous salt I->J K 11. Filter and concentrate J->K L 12. Purify by vacuum distillation K->L

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound via crossed Claisen condensation. The data is based on typical laboratory-scale preparations and may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
Isopropyl Acetate1.0 equivalentThe enolizable ester.
Ethyl Formate1.0 - 1.5 equivalentsThe non-enolizable acylating agent. An excess can improve yield.[3]
Sodium Isopropoxide1.0 - 1.1 equivalentsThe base for enolate formation. A slight excess is often used.
Reaction Conditions
Temperature (Addition)0 - 10 °CTo control the exothermic reaction.
Temperature (Reaction)Room TemperatureFor completion of the condensation.
Reaction Time12 - 24 hoursVaries depending on scale and specific conditions.
SolventAnhydrous Isopropanol / Diethyl EtherIsopropanol from base preparation, ether as co-solvent.
Product Information
ProductThis compoundThe target β-keto ester.
Theoretical YieldBased on Isopropyl AcetateCalculated from the limiting reagent.
Typical Reported Yield60 - 75%Yields can vary based on reaction optimization.
Purification MethodFractional Distillation (Vacuum)To obtain high purity product.

Conclusion

The crossed Claisen condensation provides a reliable and effective method for the synthesis of this compound. By carefully selecting a non-enolizable ester such as ethyl formate and the appropriate alkoxide base, side reactions are minimized, and the desired β-keto ester can be obtained in good yields. The detailed experimental protocol and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the practical application of this important synthetic transformation. Further optimization of reaction parameters may lead to improved yields and process efficiency.

References

The Alpha-Carbon of Isopropyl Acetoacetate: A Hub of Reactivity for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key functional groups is paramount for the rational design and synthesis of novel molecular entities. Isopropyl acetoacetate (B1235776), a versatile β-keto ester, possesses a uniquely reactive α-carbon that serves as a cornerstone for a multitude of carbon-carbon bond-forming reactions. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this pivotal functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Enolate Formation: The Gateway to Reactivity

The exceptional reactivity of the α-carbon in isopropyl acetoacetate stems from the acidity of its methylene (B1212753) protons. The position of these protons between two carbonyl groups significantly enhances their acidity compared to simple ketones or esters. This increased acidity facilitates the formation of a resonance-stabilized enolate ion, the key nucleophilic intermediate in subsequent reactions.

The equilibrium for enolate formation is dictated by the strength of the base used and the pKa of the α-proton. For this compound, the predicted pKa is approximately 11.67, making it readily deprotonated by common bases such as alkoxides.[1][2]

Table 1: Comparison of α-Proton Acidity

CompoundFunctional GroupApproximate pKa
This compoundβ-Keto Ester11.67 (Predicted)[1][2]
AcetoneKetone~20
Isopropyl AcetateEster~25

The stability of the resulting enolate is attributed to the delocalization of the negative charge across the α-carbon and the oxygen atoms of both the ketone and the ester carbonyl groups. This resonance stabilization is a critical driving force for the reactions at the α-carbon.

Caption: Formation and resonance stabilization of the this compound enolate.

Alkylation of the α-Carbon

One of the most powerful applications of this compound's reactivity is the alkylation of its α-carbon. The enolate acts as a potent nucleophile, readily attacking alkyl halides in an S(_N)2 reaction to form a new carbon-carbon bond. This reaction is a cornerstone of the acetoacetic ester synthesis, a classic method for preparing substituted ketones.

The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups. Primary and secondary alkyl halides are typically used, as tertiary halides are more prone to elimination reactions.

Table 2: Representative Yields for the Alkylation of Acetoacetic Esters

Acetoacetic EsterAlkylating AgentBaseSolventYield (%)Reference
Ethyl Acetoacetaten-Hexyl BromideSodium EthoxideDiethyl Carbonate65[3]
Ethyl AcetoacetateIsopropyl BromideSodium EthoxideEthanol70-75[3]
Diethyl MalonateIsopropyl BromideSodium EthoxideDiethyl Carbonate80[3]

Note: While these examples utilize ethyl acetoacetate, similar yields can be expected for the corresponding reactions with this compound.

alkylation_mechanism cluster_0 Enolate cluster_1 Alkyl Halide cluster_2 Transition State cluster_3 Product cluster_4 Leaving Group Enolate [CH₃C(O)CHC(O)O-iPr]⁻ TS [Enolate---R---X]‡ Enolate->TS Alkyl_Halide R-X Alkyl_Halide->TS Product CH₃C(O)CHR-C(O)O-iPr TS->Product Leaving_Group X⁻ TS->Leaving_Group

Caption: Generalized mechanism for the alkylation of this compound's α-carbon.

Acylation of the α-Carbon

In addition to alkylation, the enolate of this compound can undergo acylation when treated with an acyl halide or anhydride (B1165640). This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester. These products are valuable intermediates for the synthesis of more complex molecules, including heterocyclic compounds.

The mechanism is analogous to alkylation, with the enolate attacking the electrophilic carbonyl carbon of the acylating agent.

acylation_mechanism cluster_0 Enolate cluster_1 Acyl Halide cluster_2 Tetrahedral Intermediate cluster_3 Product cluster_4 Leaving Group Enolate [CH₃C(O)CHC(O)O-iPr]⁻ Intermediate [CH₃C(O)CH(C(O)O-iPr)C(O⁻)(R')X] Enolate->Intermediate Acyl_Halide R'C(O)X Acyl_Halide->Intermediate Product CH₃C(O)CH(C(O)R')C(O)O-iPr Intermediate->Product Leaving_Group X⁻ Intermediate->Leaving_Group

Caption: Generalized mechanism for the acylation of this compound's α-carbon.

Experimental Protocols

The following are generalized protocols for the alkylation and acylation of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment.

General Protocol for α-Alkylation

This protocol is adapted from the procedure for the alkylation of ethyl acetoacetate.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium isopropoxide is prepared by cautiously adding one molar equivalent of sodium metal to anhydrous isopropanol (B130326) under an inert atmosphere (e.g., nitrogen or argon). Once the sodium has completely dissolved, one molar equivalent of this compound is added dropwise with stirring. The mixture is then heated to reflux for a short period to ensure complete enolate formation.

  • Alkylation: To the solution of the enolate, 1-1.1 molar equivalents of the desired alkyl halide are added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated, and the crude product is purified by vacuum distillation.

General Protocol for α-Acylation
  • Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used for acylation to avoid side reactions. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of LDA is prepared in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C. One molar equivalent of this compound is then added dropwise to the LDA solution, and the mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Acylation: One molar equivalent of the desired acyl halide or anhydride is added dropwise to the cold enolate solution. The reaction is typically rapid and is stirred at -78 °C for 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting β,δ-diketo ester is purified by vacuum distillation or column chromatography.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Flame-dry glassware under inert atmosphere B Prepare base solution (e.g., NaO-iPr or LDA) A->B C Add this compound for enolate formation B->C D Add electrophile (Alkyl Halide or Acyl Halide) C->D E Heat to reflux (alkylation) or maintain low temp (acylation) D->E F Quench reaction E->F G Solvent evaporation (optional) F->G H Liquid-liquid extraction G->H I Wash organic layer H->I J Dry organic layer (e.g., Na₂SO₄) I->J K Filter drying agent J->K L Evaporate solvent K->L M Purify by vacuum distillation or chromatography L->M

Caption: Generalized experimental workflow for the α-functionalization of this compound.

Conclusion

The α-carbon of this compound is a highly valuable and versatile functional handle in organic synthesis. Its pronounced acidity allows for the facile generation of a stable enolate, which can be effectively utilized in a range of carbon-carbon bond-forming reactions, most notably alkylations and acylations. A thorough understanding of the principles governing its reactivity, coupled with robust experimental design, enables chemists to leverage this building block for the efficient construction of complex molecular architectures relevant to the pharmaceutical and broader chemical industries. The continued exploration of the reactivity of this and related β-dicarbonyl compounds will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

Isopropyl Acetoacetate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopropyl acetoacetate (B1235776) (IPAA) is a vital organic compound that serves as a fundamental building block in a myriad of synthetic transformations.[1] Characterized by its ester functional group and a β-dicarbonyl moiety, IPAA exhibits remarkable reactivity, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of its synthesis, core reactivity, and extensive applications, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

Isopropyl acetoacetate (CAS No: 542-08-5) is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its unique structure, featuring an active methylene (B1212753) group flanked by two carbonyl groups, allows it to exist in keto-enol tautomeric forms, which is central to its reactivity.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic, fruity[1][2]
Boiling Point 79-82 °C at 20 mmHg[3]
Solubility Soluble in ethanol (B145695), ether, chloroform, toluene. Less soluble in water.[1][2]
SMILES CC(C)OC(=O)CC(=O)C[1]
Synthetic Methodologies

Several routes exist for the industrial and laboratory-scale synthesis of this compound. The most common methods are summarized below.

Synthesis RouteReactantsKey ConditionsMaximum Yield (%)NotesReference
Transesterification Ethyl acetoacetate, Isopropanol (B130326)Sulfuric acid catalyst, reflux~58% (as per protocol)A common lab-scale method.[3]
Ester Exchange Ethyl/Methyl acetoacetate, IsopropanolReflux87%Long reaction times can be a drawback.[2]
Diketene (B1670635) Reaction Diketene, IsopropanolTriethylamine (B128534) catalyst, 70°C95.2%An efficient and high-yielding industrial method.[2]
Acid-Catalyzed Reaction Diethyl ketone, IsopropanolAcid catalyst, reflux86.5%Can produce isopropyl ether as a byproduct.[2]
Detailed Experimental Protocol: Synthesis from Diketene

This method provides high yield and purity, making it suitable for large-scale production.[2]

Materials:

  • Isopropanol (2.5 mol, 150 g)

  • Diketene (2.5 mol, 210 g)

  • Triethylamine (0.36 g)

  • 500 mL flask with stirrer, thermometer, and reflux condenser

Procedure:

  • To the 500 mL flask, add 150 g (2.5 mol) of isopropanol and 0.36 g of triethylamine.

  • At room temperature, begin the slow addition of 210 g (2.5 mol) of diketene while stirring.

  • Control the addition rate to maintain a reaction temperature of 70°C.

  • After the addition is complete, maintain the reaction mixture at 70°C for 6 hours.

  • Upon completion, purify the crude ester via vacuum distillation to obtain the final product.

Expected Outcome:

  • Yield: 95.2%

  • Purity: 99.3%

Workflow for this compound Synthesis reactants Isopropanol + Diketene + Triethylamine (catalyst) reaction_vessel Reaction at 70°C for 6 hours reactants->reaction_vessel Slow Addition purification Vacuum Distillation reaction_vessel->purification Crude Product product This compound (Yield: 95.2%, Purity: 99.3%) purification->product

Workflow for IPAA synthesis from diketene.

Applications in Heterocyclic Synthesis

This compound is a cornerstone for synthesizing a wide array of heterocyclic compounds, many of which form the core of important pharmaceutical agents.[4][2]

Hantzsch Pyridine (B92270) Synthesis

This multi-component reaction produces dihydropyridines, a class of compounds known for their use as calcium channel blockers like nimodipine (B1678889) and isradipine.[2][5][6] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (IPAA), and a nitrogen source like ammonia.[5][7]

Hantzsch Pyridine Synthesis Pathway cluster_reactants Reactants aldehyde Aldehyde (R-CHO) intermediate1 Knoevenagel Condensation Product aldehyde->intermediate1 ipaa1 This compound ipaa1->intermediate1 ipaa2 This compound intermediate2 Enamine Intermediate ipaa2->intermediate2 ammonia Ammonia (NH₃) ammonia->intermediate2 dihydropyridine (B1217469) 1,4-Dihydropyridine (B1200194) Derivative intermediate1->dihydropyridine intermediate2->dihydropyridine pyridine Pyridine Derivative dihydropyridine->pyridine Oxidation

General pathway for the Hantzsch synthesis.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative (Adapted from general Hantzsch synthesis procedures)[5][7]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (10 mmol) and this compound (20 mmol) in ethanol (25 mL).

  • Add ammonium acetate (12 mmol) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography).

  • After completion (typically several hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine derivative.

  • If necessary, the dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride or manganese dioxide.[5]

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are prevalent in pharmaceuticals as antihypertensive agents and calcium channel blockers.[8][9] The reaction combines an aldehyde, a β-ketoester (IPAA), and urea (B33335) or thiourea (B124793) under acidic catalysis.[8]

Biginelli Reaction Logical Flow cluster_inputs One-Pot Reactants aldehyde Aryl Aldehyde imine Acyl-Imine Intermediate aldehyde->imine ipaa This compound cyclization Intramolecular Cyclization ipaa->cyclization urea Urea or Thiourea urea->imine catalyst Acid Catalyst (Brønsted or Lewis) catalyst->imine imine->cyclization Nucleophilic Attack product Dihydropyrimidinone (DHPM) cyclization->product Dehydration

Logical flow of the Biginelli reaction.

Experimental Protocol: Synthesis of 5-Isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Adapted from literature procedures for Biginelli reactions)[10]

Materials:

  • Benzaldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (15 mmol)

  • Catalytic amount of HCl or an ionic liquid

  • Ethanol (20 mL)

Procedure:

  • Combine benzaldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol) in a flask with 20 mL of ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or a reusable catalyst like an ionic liquid).[10]

  • Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold water and then cold ethanol.

  • Recrystallize the crude product from ethyl acetate or ethanol to obtain the pure dihydropyrimidinone.[10]

Knorr Pyrrole (B145914) Synthesis

This classic reaction provides a route to substituted pyrroles, which are structural motifs in many natural products and pharmaceuticals.[11] The synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound like IPAA, typically in the presence of an acid catalyst.[12][13]

Knorr Pyrrole Synthesis Workflow ketone β-Ketoester (e.g., IPAA) nitrosation Nitrosation (NaNO₂, Acetic Acid) ketone->nitrosation condensation Condensation with second IPAA equivalent ketone->condensation Second Equivalent oxime α-Oximinoacetoacetate nitrosation->oxime reduction In-situ Reduction (e.g., Zinc Dust) oxime->reduction aminoketone α-Aminoketone (Unstable) reduction->aminoketone aminoketone->condensation pyrrole Substituted Pyrrole condensation->pyrrole Cyclization & Dehydration

In-situ generation for Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrrole (Based on the original Knorr synthesis using two equivalents of the β-ketoester)[12][14]

Materials:

  • This compound (2 equivalents)

  • Sodium nitrite (B80452) (1 equivalent)

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Preparation of the α-amino-ketone (in-situ):

    • Dissolve one equivalent of this compound in glacial acetic acid.

    • Under external cooling (ice bath), slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) to form the α-oximinoacetoacetate.

  • Condensation Reaction:

    • In a separate flask, dissolve the second equivalent of this compound in glacial acetic acid.

    • Slowly and simultaneously, add the prepared oxime solution and zinc dust to the second flask, maintaining vigorous stirring.

    • The reaction is exothermic; use an ice bath to control the temperature.[12]

  • Work-up and Isolation:

    • After the reaction is complete, pour the mixture into a large volume of cold water.

    • The pyrrole derivative will precipitate. Collect the solid by filtration.

    • Wash the product with water to remove salts and dry thoroughly.

    • The crude product can be purified by recrystallization.

Feist-Benary Furan (B31954) Synthesis

This reaction provides a straightforward route to substituted furans by reacting an α-halo ketone with the enolate of a β-dicarbonyl compound, such as this compound.[15][16][17] The reaction is typically catalyzed by a mild base like pyridine or triethylamine.[17]

Experimental Protocol: Synthesis of an Isopropyl Furan-3-carboxylate (Adapted from general Feist-Benary procedures)[17]

Materials:

  • α-Chloroacetone (1 equivalent)

  • This compound (1 equivalent)

  • Triethylamine (1.2 equivalents)

  • Diethyl ether or Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like ethanol.[17]

  • Slowly add the α-chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate, and brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or vacuum distillation to afford the pure furan derivative.

Other Notable Transformations

Beyond the synthesis of five- and six-membered heterocycles, IPAA is a precursor in other powerful synthetic reactions.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is used to synthesize hydrazones from β-ketoesters and aryl diazonium salts.[18] This reaction involves the coupling of the diazonium salt with the enolate of IPAA, followed by the cleavage of the acetyl group to yield a hydrazone, which can be a key intermediate for Fischer indole (B1671886) synthesis.[18][19]

Japp-Klingemann Reaction Pathway diazonium Aryl Diazonium Salt azo Azo Intermediate diazonium->azo ipaa This compound enolate IPAA Enolate ipaa->enolate base Base base->enolate enolate->azo cleavage Hydrolytic Cleavage of Acetyl Group azo->cleavage hydrazone Arylhydrazone Product cleavage->hydrazone indole Indole Synthesis (via Fischer method) hydrazone->indole

Pathway of the Japp-Klingemann reaction.
Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring.[20] It consists of a Michael addition of an enolate (from IPAA) to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.[21][22] This sequence is highly valuable in the synthesis of steroids and terpenes.[21]

Experimental Protocol: Robinson Annulation (Adapted from general procedures using a β-ketoester)[23][24]

Materials:

  • This compound (1 equivalent)

  • Methyl vinyl ketone (1 equivalent)

  • Sodium ethoxide or other base

  • Ethanol

Procedure:

  • Michael Addition:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Cool the solution in an ice bath and add this compound dropwise to form the enolate.

    • Slowly add methyl vinyl ketone to the enolate solution, maintaining a low temperature.

    • Allow the reaction to stir until the Michael addition is complete (monitored by TLC). This forms the intermediate 1,5-diketone.

  • Aldol Condensation and Dehydration:

    • Gently heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and neutralize it with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sulfate.

    • Purify the resulting cyclohexenone derivative by column chromatography.

Conclusion

This compound stands out as a remarkably versatile and economically important precursor in organic synthesis. Its ability to participate in a wide range of classical and modern synthetic reactions, including multicomponent reactions for heterocyclic synthesis and powerful annulation strategies, secures its role as a fundamental tool for chemists. The protocols and data presented in this guide highlight its utility and provide a solid foundation for its application in pharmaceutical research, drug development, and the broader chemical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nimodipine Utilizing Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker, is a crucial therapeutic agent for the treatment of cerebral vasospasm. Its synthesis predominantly relies on the Hantzsch dihydropyridine synthesis, a versatile method for creating the core 1,4-dihydropyridine (B1200194) structure. Isopropyl acetoacetate (B1235776) serves as a key building block in this synthesis, providing one of the two ester functionalities essential for the pharmacological activity of nimodipine. This document provides detailed application notes and protocols for the synthesis of nimodipine using isopropyl acetoacetate, summarizing quantitative data and outlining the primary synthetic strategies.

Introduction

The Hantzsch synthesis of nimodipine involves the multicomponent reaction of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (this compound), another β-ketoester or its enamine equivalent (providing the 2-methoxyethyl ester group), and a nitrogen donor (typically ammonia (B1221849) or an ammonium (B1175870) salt). Two principal variations of this synthesis are commonly employed: a direct one-pot, three-component reaction and a sequential approach involving the pre-synthesis of key intermediates. This compound is a critical precursor in both pathways, ultimately forming the isopropyl ester group at either the C3 or C5 position of the dihydropyridine ring.

Synthetic Pathways

The synthesis of nimodipine using this compound can be primarily achieved through two routes, both based on the Hantzsch condensation reaction.

Route A: The Sequential Approach

This route involves the separate synthesis of two key intermediates, which are then condensed to form the final nimodipine product. This approach often allows for better control over the reaction and purification of intermediates, potentially leading to a higher purity of the final product. The key steps are:

  • Synthesis of Isopropyl 3-aminocrotonate: This intermediate is prepared by the reaction of this compound with an ammonia source.

  • Synthesis of 2-(3-nitrobenzylidene)-2-methoxyethyl acetoacetate: This is achieved through a Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) and 2-methoxyethyl acetoacetate.

  • Final Cyclocondensation: The two intermediates are then reacted together to form the 1,4-dihydropyridine ring of nimodipine.

Route B: The One-Pot (Three-Component) Approach

This method involves the simultaneous reaction of 3-nitrobenzaldehyde, this compound, and 2-methoxyethyl 3-aminocrotonate (or 2-methoxyethyl acetoacetate and ammonia) in a single reaction vessel. While potentially more time-efficient, this approach may require more rigorous purification of the final product.

G cluster_0 Route A: Sequential Synthesis cluster_1 Route B: One-Pot Synthesis IAA This compound IPAC Isopropyl 3-aminocrotonate IAA->IPAC Ammonolysis Ammonia Ammonia Ammonia->IPAC Nimodipine_A Nimodipine IPAC->Nimodipine_A Cyclocondensation TNB 3-Nitrobenzaldehyde Knoevenagel_intermediate 2-(3-nitrobenzylidene)- 2-methoxyethyl acetoacetate TNB->Knoevenagel_intermediate Knoevenagel Condensation MEA 2-Methoxyethyl Acetoacetate MEA->Knoevenagel_intermediate Knoevenagel_intermediate->Nimodipine_A IAA_B This compound Nimodipine_B Nimodipine IAA_B->Nimodipine_B Hantzsch Condensation TNB_B 3-Nitrobenzaldehyde TNB_B->Nimodipine_B MEA_B 2-Methoxyethyl Acetoacetate MEA_B->Nimodipine_B Ammonia_B Ammonia Ammonia_B->Nimodipine_B

Caption: Synthetic routes to Nimodipine involving this compound.

Quantitative Data Presentation

The following tables summarize the reported yields for the key steps in the synthesis of nimodipine.

Table 1: Synthesis of Isopropyl 3-aminocrotonate

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
This compound, Ammonium acetate (B1210297)-80290.699.2[1]
This compound, Ammonia gas-Room Temp.-80-[2]

Table 2: Nimodipine Synthesis via Sequential Approach

ReactantsSolventTemperature (°C)Time (h)Yield (%)Impurities (%)Reference
Isopropyl 3-aminocrotonate, 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl esterEthanol (B145695)70, then reflux287.60.18[3]
Isopropyl 3-aminocrotonate, 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl esterFatty Alcohol30-70-85-890.1-0.3[3]
3-nitrobenzaldehyde, this compound, 2-methoxyethyl 3-aminocrotonateIsopropanol (B130326)/Cyclohexane (B81311)75-78.80.74[3]

Experimental Protocols

Protocol 1: Synthesis of Isopropyl 3-aminocrotonate

This protocol details the synthesis of a key enamine intermediate from this compound.

Materials:

  • This compound

  • Ammonium acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

  • Reaction flask with heating and stirring capabilities

Procedure:

  • To a reaction flask, add this compound (e.g., 500 g) and ammonium acetate (e.g., 401.0 g).[1]

  • Heat the mixture to 80°C and maintain the reaction for 2 hours with stirring.[1]

  • Monitor the reaction for the complete consumption of this compound using a suitable analytical method (e.g., TLC or GC).

  • After completion, cool the reaction mixture and add saturated sodium bicarbonate solution. Stir for 20 minutes.

  • Separate the organic layer.

  • Wash the organic layer with water (e.g., 500 ml) and stir for 20 minutes.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent to obtain the product.

G start Start reactants Mix this compound and Ammonium Acetate start->reactants heat Heat to 80°C for 2 hours reactants->heat monitor Monitor Reaction Completion heat->monitor workup Cool and Add NaHCO3 Solution monitor->workup separate1 Separate Organic Layer workup->separate1 wash Wash with Water separate1->wash separate2 Separate Organic Layer wash->separate2 dry Dry with Na2SO4 separate2->dry filter Filter dry->filter product Isopropyl 3-aminocrotonate filter->product

Caption: Experimental workflow for the synthesis of Isopropyl 3-aminocrotonate.
Protocol 2: Synthesis of Nimodipine via Cyclocondensation (Sequential Approach)

This protocol describes the final step in the sequential synthesis of nimodipine.

Materials:

  • Isopropyl 3-aminocrotonate

  • 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester

  • Ethanol

  • Isopropanol

  • Cyclohexane (or other suitable crystallization solvent)

  • Reaction flask with reflux and distillation capabilities

Procedure:

  • In a reaction vessel, combine isopropyl 3-aminocrotonate (e.g., 56 kg), 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester (e.g., 100 kg), and ethanol (e.g., 122 kg).[3]

  • Heat the mixture to 70°C and hold for 1 hour with stirring.[3]

  • Increase the temperature to reflux and maintain for 1 hour.[3]

  • After the reflux period, remove the ethanol by distillation under reduced pressure until no more solvent distills off.

  • To the residue, add isopropanol (e.g., 74 kg) and cyclohexane (e.g., 220 kg) to facilitate crystallization.[3]

  • Cool the mixture to 60°C and hold for 1 hour to allow for crystallization.

  • Further cool the mixture to 25°C.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid and dry to obtain the final nimodipine product.

Logical Relationships in Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction where several key chemical transformations occur in a concerted or stepwise manner to form the final heterocyclic product.

G cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Core Transformations Aldehyde Aldehyde (3-Nitrobenzaldehyde) Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester 1 (this compound) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester 2 (2-Methoxyethyl Acetoacetate) Enamine Enamine BetaKetoester2->Enamine NitrogenSource Nitrogen Source (Ammonia) NitrogenSource->Enamine Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Product 1,4-Dihydropyridine (Nimodipine) Cyclization_Dehydration->Product

Caption: Logical flow of the Hantzsch dihydropyridine synthesis.

Conclusion

The synthesis of nimodipine using this compound via the Hantzsch reaction is a well-established and efficient method. The choice between a sequential or a one-pot approach will depend on the desired scale, purity requirements, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and synthesis. Careful control of reaction parameters is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Biginelli Reaction with Isopropyl Acetoacetate in Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, with a specific focus on the use of isopropyl acetoacetate (B1235776). DHPMs are a class of heterocyclic compounds with significant therapeutic potential, acting as calcium channel blockers, antiviral, antibacterial, and anti-inflammatory agents.[1] The Biginelli reaction, a one-pot multicomponent reaction, offers an efficient and atom-economical route to these valuable scaffolds.[2]

Introduction to the Biginelli Reaction

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a three-component condensation reaction involving an aldehyde, a β-ketoester (in this case, isopropyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative.[2] The reaction is typically acid-catalyzed and leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The use of this compound as the β-ketoester component allows for the introduction of an isopropyl ester functionality at the 5-position of the dihydropyrimidinone ring, which can be advantageous for modulating the pharmacological properties of the final compound.

Reaction Mechanism

The generally accepted mechanism for the Biginelli reaction proceeds through a series of key steps. Initially, the aldehyde reacts with urea or thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound to the iminium ion. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the dihydropyrimidinone product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H2O Urea Urea Urea->Iminium Acetoacetate This compound Adduct Open-Chain Adduct Acetoacetate->Adduct + Iminium Ion Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Data Presentation: Representative Reaction Parameters

While specific quantitative data for the Biginelli reaction using this compound is not extensively available in the literature, the following table provides representative data from studies using analogous β-ketoesters (e.g., ethyl acetoacetate) to illustrate the typical range of reaction conditions and yields that can be expected. These parameters can serve as a starting point for optimizing the reaction with this compound.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeHClEthanol (B145695)Reflux458[3]
4-ChlorobenzaldehydeYb(OTf)₃None1000.595[4]
4-MethoxybenzaldehydeCuCl₂None100192[5]
3-NitrobenzaldehydeNH₄ClNone100288[6]
BenzaldehydeDicalcium PhosphateEthanolReflux0.698[2]

Experimental Protocols

The following protocols provide a general framework for performing the Biginelli reaction with this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary to achieve the best results for specific substrates.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol is based on the original Biginelli reaction conditions and uses a strong acid catalyst in a protic solvent.

Materials:

  • Aryl aldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add the aryl aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Add a magnetic stir bar to the flask.

  • Slowly add concentrated hydrochloric acid (0.5 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone.

Protocol 2: Solvent-Free Synthesis using a Lewis Acid Catalyst

This protocol offers a more environmentally friendly approach by eliminating the use of a solvent and employing a reusable Lewis acid catalyst.

Materials:

  • Aryl aldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (12 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.5 mmol, 5 mol%)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Oil bath

  • Hot ethanol

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine the aryl aldehyde (10 mmol), this compound (10 mmol), urea (12 mmol), and Yb(OTf)₃ (0.5 mmol).

  • Place a magnetic stir bar in the flask.

  • Heat the mixture in an oil bath at 100-120°C with stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol (20 mL) to the solidified mixture and stir to dissolve the product.

  • Filter the hot solution to remove the catalyst. The catalyst can be washed with hot ethanol, dried, and reused.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.

Experimental_Workflow Reactants Combine Aldehyde, This compound, & Urea Catalyst Add Catalyst (e.g., HCl, Yb(OTf)₃) Reactants->Catalyst Reaction Heat Reaction Mixture (Reflux or Solvent-Free) Catalyst->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Continue heating Workup Reaction Workup (Cooling, Precipitation) Monitoring->Workup Reaction Complete Isolation Isolate Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the Biginelli reaction.

Conclusion

The Biginelli reaction provides a versatile and efficient method for the synthesis of dihydropyrimidinones. The use of this compound allows for the introduction of a specific ester functionality that can be tailored for various applications in drug discovery and development. The provided protocols offer a starting point for researchers to explore this important multicomponent reaction. Further optimization of reaction conditions is encouraged to achieve the highest possible yields and purity for specific target molecules.

References

Application Notes and Protocols for the Knoevenagel Condensation of Isopropyl Acetoacetate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[2][3] Isopropyl acetoacetate (B1235776), a β-keto ester, serves as an effective active methylene component in this reaction. The acidity of the α-protons, situated between two carbonyl groups, facilitates the formation of a stabilized enolate intermediate, which is a key step in the reaction mechanism.[2]

These application notes provide detailed protocols and compiled data for the Knoevenagel condensation of isopropyl acetoacetate with various aldehydes. The information is intended to guide researchers in optimizing reaction conditions and understanding the scope of this versatile reaction in synthetic chemistry and drug development.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product. When an amine like piperidine (B6355638) is used as a catalyst, it can also form an iminium ion with the aldehyde, which is a more potent electrophile.[2]

Generalized Reaction Scheme

Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration IAA Isopropyl Acetoacetate Enolate Enolate (Resonance Stabilized) IAA->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Enolate2 Enolate Aldehyde Aldehyde (R-CHO) Intermediate Aldol Adduct (β-Hydroxy Intermediate) Intermediate2 Aldol Adduct Enolate2->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate2->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Typical Experimental Workflow

A typical experimental workflow for performing a Knoevenagel condensation is outlined below. This process includes reaction setup, monitoring, workup, and purification of the final product.

Experimental Workflow Setup 1. Reaction Setup (Combine reactants, solvent, and catalyst) Monitoring 2. Reaction Monitoring (e.g., by TLC) Setup->Monitoring Workup 3. Reaction Workup (Quenching, extraction, and washing) Monitoring->Workup Drying 4. Drying and Concentration (Anhydrous MgSO₄/Na₂SO₄, rotary evaporation) Workup->Drying Purification 5. Purification (Column chromatography or recrystallization) Drying->Purification Characterization 6. Product Characterization (NMR, IR, MS, M.P.) Purification->Characterization

Caption: A typical experimental workflow for the Knoevenagel condensation.

Data Presentation: Knoevenagel Condensation of Acetoacetates with Aldehydes

Due to the limited availability of specific data for this compound, the following table summarizes results for the closely related ethyl acetoacetate to illustrate the effects of various catalysts and aldehyde substituents on the reaction. These conditions can serve as a starting point for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
Benzaldehyde (B42025)Ethyl AcetoacetatePiperidine-0--[4]
SalicylaldehydeEthyl AcetoacetatePiperidine-RT15 min - 24h-[3]
2-NitrobenzaldehydeEthyl AcetoacetateNa-NoritNone1404h~80[5]
3-NitrobenzaldehydeEthyl AcetoacetateNa-NoritNone1404h~90[5]
2,4-DichlorobenzaldehydeEthyl AcetoacetateNa-NoritNone1404h~75[5]
4-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidine--480 min100[6]
4-NitrobenzaldehydeThiazolidine-2,4-dionePiperidine---<90[6]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation, which can be adapted for the reaction of this compound with various aldehydes.

Protocol 1: Piperidine-Catalyzed Condensation of this compound with an Aromatic Aldehyde

This protocol is adapted from a procedure for the synthesis of 3-acetylcoumarin.[3]

Materials:

  • Aromatic aldehyde (e.g., salicylaldehyde, 10 mmol)

  • This compound (10 mmol)

  • Piperidine (3-4 drops)

  • Ethanol (for washing)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol) and this compound (10 mmol).

  • Add 3-4 drops of piperidine to the mixture.

  • Stir the reaction mixture magnetically at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary from 15 minutes to 24 hours depending on the reactivity of the aldehyde.

  • Upon completion, a precipitate of the product may form.

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated compound.

  • Characterize the product using appropriate analytical techniques (NMR, IR, MS, and melting point).

Protocol 2: Solvent-Free Knoevenagel Condensation using a Benign Catalyst

This protocol is a greener alternative to traditional methods and is adapted from a procedure using ammonium (B1175870) bicarbonate as a catalyst.[7]

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • This compound (5.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating (e.g., a small round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Combine the substituted benzaldehyde (5.0 mmol) and this compound (5.0 mmol) in the reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate to the mixture.

  • Heat the solvent-free mixture with stirring to the desired temperature (e.g., 90-140 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

  • Characterize the purified product by NMR, IR, MS, and melting point.

Conclusion

The Knoevenagel condensation of this compound with aldehydes is a robust and versatile method for the synthesis of α,β-unsaturated ketoesters. The choice of catalyst and reaction conditions, such as temperature and the use of a solvent, can significantly influence the reaction rate and yield. The provided protocols offer starting points for the development of efficient and environmentally conscious synthetic procedures. The resulting products are valuable intermediates for the synthesis of a wide range of biologically active molecules and are of significant interest to the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Knoevenagel Condensation with Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction is of significant interest in medicinal chemistry and drug development due to its utility in synthesizing a wide array of biologically active molecules and intermediates. The use of Lewis acid catalysts in this transformation offers several advantages, including enhanced reaction rates, milder reaction conditions, and improved selectivity compared to traditional base-catalyzed methods.

This document provides detailed application notes and protocols for the Knoevenagel condensation of isopropyl acetoacetate (B1235776) with various aldehydes, utilizing a range of Lewis acid catalysts. The information presented herein is intended to guide researchers in the efficient synthesis and optimization of these valuable compounds.

Mechanism of Lewis Acid-Catalyzed Knoevenagel Condensation

The Lewis acid-catalyzed Knoevenagel condensation proceeds through a distinct mechanism compared to its base-catalyzed counterpart. The Lewis acid (LA) activates the carbonyl group of the aldehyde, increasing its electrophilicity. Simultaneously, the Lewis acid can also interact with the β-ketoester, facilitating the formation of an enol or enolate equivalent. This activated enol then undergoes a nucleophilic attack on the activated aldehyde, followed by dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation & Dehydration Aldehyde R-CHO ActivatedAldehyde R-CHO---LA Aldehyde->ActivatedAldehyde + LA LewisAcid1 LA LewisAcid2 LA Adduct Aldol Adduct ActivatedAldehyde->Adduct IsopropylAcetoacetate Isopropyl Acetoacetate Enol Enol Intermediate IsopropylAcetoacetate->Enol + LA Enol->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O

Caption: General mechanism of Lewis acid-catalyzed Knoevenagel condensation.

Data Presentation: Lewis Acid Catalysts for Knoevenagel Condensation of β-Ketoesters

The following table summarizes quantitative data for the Knoevenagel condensation of various aldehydes with β-ketoesters using different Lewis acid catalysts. While specific data for isopropyl acetoacetate is limited in the literature, the data for structurally similar ethyl and methyl acetoacetate are presented as representative examples.

EntryAldehydeβ-KetoesterLewis Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateIn(OTf)₃10Solvent-free80192[1]
24-ChlorobenzaldehydeEthyl AcetoacetateIn(OTf)₃10Solvent-free801.595[1]
34-NitrobenzaldehydeEthyl AcetoacetateIn(OTf)₃10Solvent-free800.598[1]
42-NaphthaldehydeEthyl AcetoacetateIn(OTf)₃10Solvent-free801.590[1]
5IsobutyraldehydeMethyl AcetoacetateTiCl₄100CH₂Cl₂0360[2]
6BenzaldehydeEthyl AcetoacetateZnCl₂-Solvent-freeRT-High[3][4]
7Aromatic AldehydesEthyl tert-butyl malonateCeCl₃·7H₂O-NaI-----[5]

Note: Specific quantitative data for entries 6 and 7 were not available in the cited abstracts. "High" yield is reported qualitatively. The CeCl₃·7H₂O-NaI system is noted as a promoter for the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for performing a Lewis acid-catalyzed Knoevenagel condensation. These can be adapted based on the specific Lewis acid, aldehyde, and available laboratory equipment.

Protocol 1: Indium(III) Triflate [In(OTf)₃] Catalyzed Condensation under Solvent-Free Conditions

This protocol is adapted from a procedure for the condensation of aldehydes with ethyl acetoacetate.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Indium(III) triflate (10 mol%, 0.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.2 mmol), and indium(III) triflate (0.1 mmol).

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 0.5-1.5 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Titanium(IV) Chloride [TiCl₄] Promoted Condensation

This protocol is based on a study of the TiCl₄-promoted condensation of an aldehyde with methyl acetoacetate.[2][6]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Titanium(IV) chloride (1.0 M solution in CH₂Cl₂, 1.0 mmol)

  • Triethylamine (B128534) (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane (5 mL) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add titanium(IV) chloride (1.0 M solution in CH₂Cl₂, 1.0 mL, 1.0 mmol) to the stirred solvent.

  • In a separate vial, prepare a solution of this compound (1.0 mmol) and triethylamine (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Add the this compound/triethylamine solution dropwise to the TiCl₄ solution at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for enolate formation.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a Lewis acid-catalyzed Knoevenagel condensation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Aldehyde, This compound, & Lewis Acid Catalyst Solvent Add Anhydrous Solvent (if not solvent-free) Reagents->Solvent Stirring Stir at Specified Temperature Solvent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Caption: A typical experimental workflow for Knoevenagel condensation.

Conclusion

Lewis acid catalysis provides an efficient and versatile methodology for the Knoevenagel condensation of this compound with a variety of aldehydes. The choice of Lewis acid and reaction conditions can be tailored to optimize yields and reaction times. The protocols and data presented in this document serve as a valuable resource for researchers engaged in the synthesis of α,β-unsaturated esters for applications in drug discovery and development. Careful optimization of the reaction parameters for each specific substrate combination is recommended to achieve the desired outcomes.

References

Synthesis of Heterocyclic Compounds Using Isopropyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetoacetate (B1235776) and its close analog, ethyl acetoacetate, are highly versatile C4 building blocks in the synthesis of a wide array of heterocyclic compounds. Their inherent functionality, featuring a β-ketoester moiety, allows for participation in a variety of classical and multicomponent reactions, providing access to privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families utilizing isopropyl acetoacetate as a primary starting material.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a robust multicomponent reaction for the formation of dihydropyridines and pyridines.[1][2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as this compound), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[3] The resulting 1,4-dihydropyridine (B1200194) products are significant in medicinal chemistry, particularly as calcium channel blockers.[1] Subsequent oxidation leads to the corresponding pyridine.[3]

Experimental Protocol: Synthesis of Diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines a typical procedure for the Hantzsch synthesis.

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Ammonium acetate

  • Ethanol (B145695)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (B92381) as the eluent.

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Quantitative Data

The yields of Hantzsch pyridine synthesis can be influenced by the choice of reactants and reaction conditions.

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, ultrasonic irradiation, aqueous micelles96[1]
BenzaldehydeEthyl acetoacetateAmmonium acetateγ-Al2O3 nanoparticles, 90°C, solvent-freeHigh[4]
Various aromatic aldehydesEthyl/Methyl acetoacetateAmmonium carbonateGlycine-HCl buffer75-98[5]

Reaction Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product IPA This compound (2 eq.) Mix Mix in Ethanol IPA->Mix Aldehyde Aldehyde (1 eq.) Aldehyde->Mix NH3 Ammonium Acetate (Nitrogen Source) NH3->Mix Reflux Reflux (e.g., 80°C, 4-6h) Mix->Reflux Workup Aqueous Workup Reflux->Workup Purify Column Chromatography Workup->Purify DHP 1,4-Dihydropyridine Purify->DHP

Caption: Workflow for Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester like this compound, and urea (B33335) or thiourea.[6] This reaction is typically catalyzed by a Brønsted or Lewis acid.[6] The resulting dihydropyrimidinones are of significant interest in the pharmaceutical industry.

Experimental Protocol: Synthesis of Isopropyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a general procedure for the Biginelli reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Catalytic amount of HCl or another suitable acid catalyst

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine benzaldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

  • Add ethanol (20 mL) and a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the mixture can be poured into cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Quantitative Data

The Biginelli reaction is known for its efficiency, and various catalysts can be employed to enhance yields.

Aldehydeβ-KetoesterUrea/ThioureaCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaNiCl2Good[7]
BenzaldehydeEthyl acetoacetateUrea[BCMAB][2Cl], 60°CHigh[8]
BenzaldehydeEthyl acetoacetateUreaBall milling, solvent-freeHigh[9]
BenzaldehydeEthyl acetoacetateUreaOne-pot, iminium intermediate58-62[10]

Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aryl Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Ketoester This compound Enolate Ketoester Enolate Ketoester->Enolate Urea Urea Adduct Michael-type Adduct Acyliminium->Adduct + Enolate Enolate->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli Reaction.

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a classical method for preparing pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.[11][12] The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate followed by cyclization and dehydration.[13]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone (B3327878) from ethyl acetoacetate (a close analog of this compound) and phenylhydrazine (B124118).[14]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Heating mantle or oil bath with stirrer

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[14]

  • Heat the reaction mixture under reflux for 1 hour.[14]

  • Cool the resulting syrup in an ice bath.[14]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[14]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[14]

Quantitative Data

The Knorr pyrazole synthesis is generally high-yielding.

1,3-DicarbonylHydrazineConditionsYield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-Propanol, acetic acid, 100°C, 1h79[15]
Ethyl acetoacetatePhenylhydrazineReflux, 1hHigh[14]

Reaction Pathway

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester This compound Hydrazone Hydrazone Ketoester->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Int->Pyrazole Dehydration

Caption: General pathway for the Knorr Pyrazole Synthesis.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a method for synthesizing substituted 2-pyridones. The reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-ketoester like this compound in the presence of a base, typically ammonia or an amine.[16]

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on an advanced, greener version of the Guareschi-Thorpe reaction.[17][18]

Materials:

  • This compound

  • Ethyl cyanoacetate (B8463686) (or cyanoacetamide)

  • Ammonium carbonate

  • Ethanol/Water mixture

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, prepare a mixture of a 1,3-dicarbonyl compound (e.g., this compound, 1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).[17]

  • Add a 1:1 mixture of Ethanol:Water (2 mL) as the solvent.[17]

  • Stir the reaction mixture at 80°C.[17]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data

This modified Guareschi-Thorpe reaction provides high yields under environmentally friendly conditions.[18]

1,3-DicarbonylCyano-compoundNitrogen SourceConditionsYield (%)Reference
Ethyl acetoacetateEthyl cyanoacetateAmmonium carbonateH2O:EtOH (1:1), 80°CHigh[17]
Ethyl acetoacetateCyanoacetamideAmmonium carbonateH2O:EtOH (1:1), 80°CHigh[17]

Logical Relationship

Guareschi_Thorpe_Condensation cluster_inputs Inputs cluster_process Process cluster_output Output Ketoester This compound Condensation Condensation Ketoester->Condensation Cyanoester Cyanoacetic Ester Cyanoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Cyclization Cyclization Condensation->Cyclization Pyridone Substituted 2-Pyridone Cyclization->Pyridone

Caption: Logical flow of the Guareschi-Thorpe Condensation.

Japp-Klingemann Reaction for Indole (B1671886) Synthesis

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-ketoesters and aryl diazonium salts.[19] These hydrazone intermediates can then be cyclized via the Fischer indole synthesis to produce substituted indoles, which are prevalent scaffolds in pharmaceuticals.[19][20]

Experimental Protocol: Two-Step Synthesis of Isopropyl Indole-2-carboxylates

This protocol is a two-step process involving the Japp-Klingemann reaction followed by a Fischer indole cyclization.[20]

Step 1: Synthesis of Arylhydrazone Intermediate (Japp-Klingemann Reaction)

Materials:

Procedure:

  • Diazotization of Aniline: In a flask, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl and water, then cool to 0-5°C. Slowly add a solution of sodium nitrite (10 mmol) in water, maintaining the temperature below 5°C. Stir for 15-20 minutes to form the diazonium salt.

  • Coupling: In a separate beaker, dissolve this compound (10 mmol) and sodium acetate (50 mmol) in a mixture of ethanol and water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring. A colored precipitate of the arylhydrazone will form.

  • Stir for an additional 30 minutes at 0-5°C, then allow the mixture to warm to room temperature.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Fischer Indole Synthesis

Materials:

  • Arylhydrazone intermediate from Step 1

  • Toluene

  • Indium(III) chloride (InCl₃) or another suitable Lewis/Brønsted acid

Procedure:

  • In a round-bottom flask, suspend the arylhydrazone (5 mmol) in toluene.

  • Add a catalytic amount of indium(III) chloride (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.[20]

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the isopropyl indole-2-carboxylate.

Quantitative Data

The yields for both steps are generally good.

Anilineβ-KetoesterJapp-Klingemann ConditionsFischer Indole ConditionsOverall YieldReference
AnilineEthyl acetoacetateNaNO2, HCl; NaOAc, EtOH/H2O, 0-5°CInCl3, Toluene, refluxGood[20]
Substituted AnilinesEthyl 2-methylacetoacetateBasic conditionsAcid rearrangementModerate to Good[21]

Signaling Pathway (Reaction Sequence)

Japp_Klingemann_Fischer_Indole cluster_start Starting Materials cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis cluster_end Product Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Ketoester This compound Hydrazone Arylhydrazone Ketoester->Hydrazone Diazonium->Hydrazone + Ketoester Cyclization Acid-catalyzed Cyclization Hydrazone->Cyclization Indole Indole Derivative Cyclization->Indole

Caption: Reaction sequence for Indole synthesis.

References

Isopropyl Acetoacetate: A Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl acetoacetate (B1235776) (IPAA) is a versatile β-ketoester that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. Its reactive methylene (B1212753) group and ketone functionality allow for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for the construction of complex heterocyclic scaffolds commonly found in active agrochemical ingredients. This document provides detailed application notes and protocols for the use of isopropyl acetoacetate in the synthesis of key agrochemical intermediates, with a focus on pyrazole (B372694) and pyrimidine (B1678525) derivatives.

Key Applications in Agrochemical Synthesis

This compound is a key starting material for the synthesis of several classes of agrochemicals. Its ability to undergo condensation and cyclization reactions makes it particularly valuable for creating heterocyclic compounds that form the core of many modern pesticides.[1]

1. Pyrazole Fungicides:

A significant application of this compound is in the synthesis of pyrazole-based fungicides. Many of these fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi. The pyrazole ring is a critical component of these molecules, and its synthesis often begins with a β-ketoester like this compound.

2. Pyrimidine Herbicides:

This compound is also utilized in the synthesis of pyrimidine-based herbicides. These herbicides often target key enzymes in plant metabolic pathways. The Biginelli reaction, a one-pot cyclocondensation, can employ this compound to form the dihydropyrimidine (B8664642) core structure.[2][3][4][5][6]

3. Insecticide Intermediates:

While less common, this compound can also be a precursor in the synthesis of certain insecticides. For instance, it is a basic raw material for the synthesis of the organophosphorus insecticide fenitrothion.[7]

Synthesis of Agrochemical Scaffolds from this compound

This section details the synthesis of key heterocyclic scaffolds relevant to agrochemical discovery, starting from this compound.

Synthesis of a 1-Aryl-3-methyl-1H-pyrazole-5-carboxylate Scaffold

This protocol describes a general method for the synthesis of a 1-aryl-3-methyl-1H-pyrazole-5-carboxylate scaffold, a common core structure in many pyrazole-based fungicides. The synthesis involves a two-step process starting with the condensation of this compound with a hydrazine (B178648) derivative.

Experimental Protocol:

Step 1: Synthesis of Isopropyl 2-(2-Arylhydrazono)-3-oxobutanoate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (5 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the desired arylhydrazine hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.1 eq) in water (2 volumes) to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (10 volumes) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the isopropyl 2-(2-arylhydrazono)-3-oxobutanoate intermediate.

Step 2: Cyclization to Isopropyl 1-Aryl-3-methyl-1H-pyrazole-5-carboxylate

  • To a solution of the isopropyl 2-(2-arylhydrazono)-3-oxobutanoate intermediate (1.0 eq) in ethanol (B145695) (10 volumes) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure isopropyl 1-aryl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data Summary:

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventReaction Time (h)Temperature (°C)Typical Yield (%)Purity (by HPLC) (%)
1Isopropyl 2-(2-arylhydrazono)-3-oxobutanoateThis compound1:1 (vs. Arylhydrazine HCl)Glacial Acetic Acid2 - 40 - 2585 - 95>95
2Isopropyl 1-Aryl-3-methyl-1H-pyrazole-5-carboxylateStep 1 Intermediate1:0.1 (vs. H₂SO₄)Ethanol4 - 67870 - 85>98

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_Pyrazole_Scaffold IPAA This compound Intermediate Isopropyl 2-(2-Arylhydrazono)-3-oxobutanoate IPAA->Intermediate + Arylhydrazine (Acetic Acid) Arylhydrazine Arylhydrazine Pyrazole Isopropyl 1-Aryl-3-methyl-1H-pyrazole-5-carboxylate Intermediate->Pyrazole Cyclization (H₂SO₄, EtOH) Biginelli_Reaction cluster_reactants Reactants IPAA This compound DHPM Dihydropyrimidinone Derivative IPAA->DHPM One-pot (Acid Catalyst) Aldehyde Aryl Aldehyde Aldehyde->DHPM One-pot (Acid Catalyst) Urea Urea / Thiourea Urea->DHPM One-pot (Acid Catalyst)

References

Application Note: Protocol for the Alkylation of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl acetoacetate (B1235776) is a versatile β-keto ester widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure features an acidic methylene (B1212753) group flanked by two carbonyl groups, which allows for the facile formation of a stable enolate ion.[3][4] This enolate is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions, most notably alkylation. The acetoacetic ester synthesis, a classic method for preparing ketones, relies on the alkylation of β-keto esters like isopropyl acetoacetate.[5][6][7] This protocol provides a detailed methodology for the efficient mono-alkylation of this compound, a fundamental transformation in organic synthesis.

Reaction Principle and Mechanism

The alkylation of this compound proceeds via a two-step mechanism. First, a suitable base abstracts an acidic α-hydrogen from the methylene carbon situated between the two carbonyl groups. This deprotonation results in the formation of a resonance-stabilized enolate ion.[4] The choice of base is crucial; to prevent transesterification, an alkoxide base corresponding to the ester's alcohol moiety (e.g., sodium isopropoxide for this compound) is ideal.[8]

In the second step, the nucleophilic enolate attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[5][9] This step is most efficient with primary or secondary alkyl halides.[7][10] Tertiary halides are not suitable as they tend to undergo elimination reactions.[7][9] The overall process results in the formation of a new carbon-carbon bond at the α-position.

Caption: General mechanism for the alkylation of this compound.

Experimental Protocol

This protocol details the alkylation of this compound with 1-bromobutane (B133212) as a representative primary alkyl halide. The procedure is adapted from established methods for alkylating β-keto esters.[11]

Materials and Reagents:

  • This compound (C₇H₁₂O₃)

  • Sodium metal (Na)

  • Anhydrous Isopropanol (B130326) (C₃H₈O)

  • 1-Bromobutane (C₄H₉Br)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Isopropoxide:

    • Set up a dry 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a stopper.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 150 mL of anhydrous isopropanol to the flask.

    • Carefully add 5.75 g (0.25 mol) of sodium metal, cut into small pieces, to the isopropanol. The reaction is exothermic and will generate hydrogen gas. Add the sodium in portions to control the reaction rate.

    • Stir the mixture until all the sodium has dissolved completely to form a solution of sodium isopropoxide. This may require gentle heating.

  • Enolate Formation:

    • Once all the sodium has reacted, cool the solution to room temperature.

    • Add 36.04 g (0.25 mol) of this compound dropwise to the stirred sodium isopropoxide solution over 15-20 minutes.

  • Alkylation:

    • Heat the solution to a gentle reflux.

    • Add 37.7 g (0.275 mol, 1.1 equivalents) of 1-bromobutane dropwise via the dropping funnel to the refluxing solution over approximately 1 hour.

    • Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. A precipitate of sodium bromide will form.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Most of the isopropanol is removed by distillation or using a rotary evaporator.

    • Add 150 mL of deionized water to the residue to dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the resulting crude oil by vacuum distillation to obtain the pure isopropyl 2-acetylhexanoate.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ReagentMolecular Wt. ( g/mol )Moles (mol)Amount UsedMolar Equiv.
Sodium (Na)22.990.255.75 g1.0
This compound144.170.2536.04 g (36.8 mL)1.0
1-Bromobutane137.020.27537.7 g (29.7 mL)1.1
Product Molecular Wt. ( g/mol ) Theoretical Yield Expected Yield (%)
Isopropyl 2-acetylhexanoate200.2850.07 g~70-80%

Visualizations

Experimental_Workflow A 1. Apparatus Setup (Dry 3-neck flask under N2) B 2. Base Preparation (Na + Isopropanol → NaO-iPr) A->B C 3. Enolate Formation (Add this compound) B->C D 4. Alkylation (Add 1-Bromobutane at reflux) C->D E 5. Solvent Removal (Distill or Rotovap Isopropanol) D->E F 6. Aqueous Work-up (Add H2O, Extract with Ether) E->F G 7. Drying (Wash with Brine, Dry over MgSO4) F->G H 8. Purification (Filter, Rotovap Ether, Vacuum Distill) G->H I Final Product (Isopropyl 2-acetylhexanoate) H->I

Caption: Workflow for the alkylation of this compound.

References

The Pivotal Role of Isopropyl Acetoacetate in the Hantzsch Synthesis of Isradipine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of isopropyl acetoacetate (B1235776) in the synthesis of Isradipine (B148454), a potent dihydropyridine (B1217469) calcium channel blocker. The synthesis primarily relies on the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction that offers an efficient route to construct the core dihydropyridine ring structure of Isradipine.

Isradipine, chemically known as 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester, is a widely used medication for the treatment of hypertension.[1] The asymmetry in its ester groups (methyl and isopropyl) is crucial for its pharmacological activity, making the strategic introduction of the isopropyl moiety a key aspect of its synthesis. Isopropyl acetoacetate serves as a direct and efficient precursor for incorporating the required isopropoxycarbonyl group into the dihydropyridine ring.

Reaction Principle: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or its equivalent like ammonium (B1175870) acetate (B1210297).[2] In the context of Isradipine synthesis, one of the β-ketoesters is this compound, which provides one of the ester functionalities and part of the dihydropyridine ring. The other key reactants are 2,1,3-benzoxadiazole-4-carboxaldehyde (the aldehyde component), and a source for the second β-ketoester and the nitrogen atom.

There are variations in the specific execution of the Hantzsch reaction for Isradipine. One documented approach involves the reaction of an intermediate, 2-(4-benzofuraxan methylene)-3-oxobutyrate, with this compound and a nitrogen source.[3] Another pathway involves the initial reaction of 2,1,3-benzoxadiazole-4-carboxaldehyde with this compound, followed by a subsequent reaction with methyl-β-aminocrotonate.[4][5]

This document will focus on a detailed protocol adapted from a patented method that directly employs this compound in a Hantzsch condensation.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of Isradipine using this compound, as derived from patent literature.

ParameterValueReference
Reactants
2-(4-benzofuraxan methylene)-3-oxobutyrate24.6 g (0.1 mol)[3]
This compound14.4 g (0.1 mol)[3]
Ammonium bicarbonate15.8 g (0.2 mol)[3]
Reaction Conditions
TemperatureSlowly heated to 70 °C[3]
Product
Isradipine (pale yellow powder)24.9 g[3]
Yield 67%[3]
Melting Point 168-170 °C[3]

Experimental Protocol: Hantzsch Synthesis of Isradipine

This protocol details the synthesis of Isradipine via the Hantzsch reaction involving 2-(4-benzofuraxan methylene)-3-oxobutyrate and this compound.[3]

Materials:

  • 2-(4-benzofuraxan methylene)-3-oxobutyrate (24.6 g, 0.1 mol)

  • This compound (14.4 g, 0.1 mol)

  • Ammonium bicarbonate (15.8 g, 0.2 mol)

  • Ethyl acetate

  • Water

  • Ethanol (B145695)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(4-benzofuraxan methylene)-3-oxobutyrate (24.6 g, 0.1 mol), this compound (14.4 g, 0.1 mol), and ammonium bicarbonate (15.8 g, 0.2 mol).

  • Reaction: Slowly heat the mixture to 70 °C with stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Partition the cooled mixture between ethyl acetate and water in a separatory funnel. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Remove the solvent from the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude product from ethanol to obtain Isradipine as a pale yellow powder (24.9 g, 67% yield).[3]

Visualizations

Signaling Pathway: Hantzsch Synthesis of Isradipine

Hantzsch_Isradipine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_benzofuraxan_methylene_3_oxobutyrate 2-(4-benzofuraxan methylene)- 3-oxobutyrate Hantzsch_Reaction Hantzsch Pyridine Synthesis 2_benzofuraxan_methylene_3_oxobutyrate->Hantzsch_Reaction isopropyl_acetoacetate This compound isopropyl_acetoacetate->Hantzsch_Reaction ammonium_bicarbonate Ammonium bicarbonate (Nitrogen Source) ammonium_bicarbonate->Hantzsch_Reaction Isradipine Isradipine Hantzsch_Reaction->Isradipine

Caption: Hantzsch synthesis of Isradipine from key reactants.

Experimental Workflow

Isradipine_Synthesis_Workflow Start Start Combine_Reactants Combine Reactants: - 2-(4-benzofuraxan methylene)-3-oxobutyrate - this compound - Ammonium bicarbonate Start->Combine_Reactants Heat_Reaction Heat to 70°C and Monitor by TLC Combine_Reactants->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Extraction Partition between Ethyl Acetate and Water Cool_Down->Extraction Wash_Dry Wash and Dry Organic Layer Extraction->Wash_Dry Solvent_Removal Remove Solvent (Rotary Evaporation) Wash_Dry->Solvent_Removal Recrystallization Recrystallize from Ethanol Solvent_Removal->Recrystallization Final_Product Obtain Pure Isradipine Recrystallization->Final_Product

Caption: Step-by-step workflow for the synthesis of Isradipine.

References

Application Notes and Protocols for Hantzsch Pyridine Synthesis Using Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and subsequently pyridines.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The resulting 1,4-DHP scaffold is of significant interest in medicinal chemistry, most notably as the core structure of L-type calcium channel blockers used in the treatment of hypertension.[2] The use of isopropyl acetoacetate (B1235776) in this synthesis allows for the introduction of isopropyl ester functionalities, which can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting molecules, making it a valuable tool in drug discovery and development.[3]

This document provides detailed application notes and experimental protocols for the Hantzsch pyridine synthesis utilizing isopropyl acetoacetate.

Reaction Principle

The Hantzsch synthesis using this compound proceeds through a well-established mechanism. The reaction initiates with the formation of two key intermediates: a Knoevenagel condensation product from the reaction of an aldehyde with one equivalent of this compound, and an enamine formed from the reaction of a second equivalent of this compound with a nitrogen donor. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine (B1200194) product. Subsequent oxidation can then be performed to aromatize the dihydropyridine (B1217469) ring to the corresponding pyridine.

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a representative one-pot synthesis of a 1,4-dihydropyridine using this compound, benzaldehyde (B42025), and ammonium acetate.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 eq.), this compound (2.0 eq.), and ammonium acetate (1.2 eq.).

  • Solvent Addition: Add ethanol (20-30 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol 2: Oxidation of Diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate to the Corresponding Pyridine

This protocol describes the aromatization of the synthesized 1,4-dihydropyridine to its pyridine derivative.

Materials:

  • Diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the diisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (1.0 eq.) in acetonitrile (15 mL).

  • Oxidant Addition: To the stirred solution, add Ceric Ammonium Nitrate (CAN) (2.2 eq.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (20 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure diisopropyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Data Presentation

The following table summarizes representative yields for the Hantzsch synthesis of various 4-substituted diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates based on analogous reactions with other acetoacetate esters. Actual yields may vary depending on the specific reaction conditions and the nature of the aldehyde.

Aldehyde (Ar-CHO)ProductTypical Yield (%)
BenzaldehydeDiisopropyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85-95
4-ChlorobenzaldehydeDiisopropyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate80-90
4-MethoxybenzaldehydeDiisopropyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate88-96
3-NitrobenzaldehydeDiisopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate75-85
FurfuralDiisopropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate82-92

Visualizations

Hantzsch_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Product cluster_oxidation Optional Oxidation R1 This compound (2 eq.) S1 One-Pot Reaction (Ethanol, Reflux) R1->S1 R2 Aldehyde (1 eq.) R2->S1 R3 Ammonium Acetate (1.2 eq.) R3->S1 W1 Solvent Removal S1->W1 W2 Extraction W1->W2 W3 Purification (Column Chromatography) W2->W3 P1 1,4-Dihydropyridine W3->P1 O1 Oxidation (e.g., CAN) P1->O1 P2 Pyridine Derivative O1->P2

Caption: Experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Calcium_Channel_Blockade cluster_cell Vascular Smooth Muscle Cell DHP 1,4-Dihydropyridine (e.g., Nifedipine derivative) LType L-type Calcium Channel DHP->LType Binds to and blocks Ca_ion Ca²⁺ Influx DHP->Ca_ion Inhibits Contraction Smooth Muscle Contraction Ca_ion->Contraction Leads to Membrane Cell Membrane Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Signaling pathway of 1,4-dihydropyridine calcium channel blockers.

Applications in Drug Development

Derivatives of 1,4-dihydropyridine synthesized via the Hantzsch reaction are a cornerstone in the treatment of cardiovascular diseases.[4] Their primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the regulation of vascular smooth muscle tone. By inhibiting calcium influx, these compounds lead to vasodilation and a subsequent reduction in blood pressure.

Beyond their use as antihypertensive agents, Hantzsch pyridine derivatives have been investigated for a wide range of other biological activities, including:

  • Anticancer Activity: Some derivatives have shown potential in overcoming multidrug resistance in cancer cells.

  • Antimicrobial and Antifungal Activity: The pyridine and dihydropyridine cores have been incorporated into molecules with demonstrated antibacterial and antifungal properties.[5]

  • Neuroprotective Effects: Certain derivatives are being explored for their potential in treating neurodegenerative disorders.

The ability to readily synthesize a diverse library of compounds using the Hantzsch reaction with various building blocks, such as this compound, makes it an invaluable tool for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.[3]

References

Application Notes and Protocols for the Biginelli Reaction with Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvent and temperature conditions for the Biginelli reaction utilizing isopropyl acetoacetate (B1235776). The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester (in this case, isopropyl acetoacetate), and urea (B33335) (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with significant therapeutic potential, including activity as calcium channel blockers, antiviral, and antihypertensive agents.

The choice of solvent and temperature is critical in optimizing the yield and purity of the final product. This document outlines various conditions, from traditional solvent-based methods to more modern, environmentally friendly solvent-free and microwave-assisted protocols. While much of the literature focuses on ethyl acetoacetate, the reactivity of this compound is analogous, and the conditions presented herein are directly applicable.

Data Presentation: Solvent and Temperature Effects on Reaction Yield and Time

The following table summarizes the typical conditions and outcomes for the Biginelli reaction. The data is compiled from various studies, primarily using ethyl acetoacetate as the β-ketoester, and serves as a strong predictive model for reactions with this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanol (B145695)Reflux (approx. 78°C)18-24 h40-60Classical Conditions
Yb(OTf)₃AcetonitrileReflux (approx. 82°C)4-6 h85-95Lewis Acid Catalysis
L-prolineDMF6012 h70-85Organocatalysis
N/ASolvent-Free100-1101-2 h80-95Green Chemistry
Montmorillonite K-10Solvent-Free (Microwave)120 (Microwave Irradiation)2-5 min90-98Microwave-Assisted
ZnSO₄·7H₂OSolvent-Free801-1.5 h85-92
Ionic Liquid ([bmim]BF₄)Solvent-Free1000.5-1 h90-95
Sulfamic AcidSolvent-Free (Microwave)N/A (Microwave Irradiation)1-3 min92-96

Experimental Protocols

Protocol 1: Classical Biginelli Reaction using Acid Catalysis (Conventional Heating)

This protocol describes the traditional method for the Biginelli reaction using a Brønsted acid catalyst in a conventional solvent.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (15 mmol)

  • Ethanol (95%, 50 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

  • Add 50 mL of 95% ethanol to the flask and stir the mixture to dissolve the reactants.

  • Carefully add 0.5 mL of concentrated hydrochloric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Maintain the reaction at reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Solvent-Free Biginelli Reaction

This environmentally friendly protocol avoids the use of organic solvents, often leading to shorter reaction times and simpler work-up procedures.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., ZnSO₄·7H₂O, 2.5 mmol, 25 mol%)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath or heating block

Procedure:

  • In a round-bottom flask or a sealed tube, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and the catalyst (e.g., ZnSO₄·7H₂O, 2.5 mmol).

  • Heat the mixture in an oil bath or on a heating block to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Continue heating for the specified time (typically 1-2 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent to afford the pure compound.

Protocol 3: Microwave-Assisted Solvent-Free Biginelli Reaction

Microwave irradiation can dramatically reduce reaction times and improve yields.

Materials:

  • Aromatic aldehyde (5 mmol)

  • This compound (5 mmol)

  • Urea (7.5 mmol)

  • Catalyst (e.g., Sulfamic acid, 0.5 mmol, 10 mol%)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, place the aromatic aldehyde (5 mmol), this compound (5 mmol), urea (7.5 mmol), and the catalyst (e.g., sulfamic acid, 0.5 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and temperature (e.g., 300 W, 120°C) for a short duration (typically 1-5 minutes).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Add cold ethanol to the vessel and stir to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the product if necessary to achieve high purity.

Mandatory Visualization

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Work-up Aldehyde Aromatic Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Ketoester This compound Ketoester->Reaction Urea Urea / Thiourea Urea->Reaction Solvent Solvent Selection (e.g., Ethanol, Acetonitrile, Solvent-Free) Solvent->Reaction Temperature Temperature Control (e.g., RT, Reflux, 80-120°C) Temperature->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Purification->DHPM

Biginelli Reaction General Workflow

Troubleshooting & Optimization

Technical Support Center: Isopropyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl acetoacetate (B1235776) for improved yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of isopropyl acetoacetate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using analytical techniques like GC or TLC to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common byproduct, particularly in acid-catalyzed reactions involving isopropanol (B130326), is diisopropyl ether.[1] The reaction of diketene (B1670635) can also lead to the formation of dehydroacetic acid.[2]

    • Solution: Optimize the reaction temperature and catalyst loading. Using a milder catalyst or a different synthetic route, such as the diketene method under controlled conditions, can minimize side reactions.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

    • Solution: Ensure efficient extraction of the product from the aqueous phase. During distillation, use a fractionating column to achieve a clean separation and minimize the loss of product in the forerun or residue. Vacuum distillation is recommended to prevent thermal decomposition of the product.[1]

  • Reagent Quality: The purity of starting materials, especially diketene and isopropanol, is crucial. Moisture can lead to unwanted side reactions.

    • Solution: Use freshly distilled and anhydrous reagents. Ensure all glassware is thoroughly dried before use.

Q2: I am observing the formation of a significant amount of diisopropyl ether as a byproduct. How can I prevent this?

A2: The formation of diisopropyl ether is a common issue in acid-catalyzed reactions involving isopropanol, as the acid can catalyze the dehydration of two isopropanol molecules.[1]

  • Solution:

    • Reduce Acid Catalyst Concentration: Use the minimum effective amount of the acid catalyst.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Alternative Catalysts: Consider using a milder acid catalyst or a solid acid catalyst that may be less prone to promoting the ether formation side reaction.

    • Alternative Synthesis Route: The reaction of diketene with isopropanol is a high-yielding alternative that avoids the use of a strong acid catalyst for the main reaction, thus preventing ether formation.[2]

Q3: The purification of my crude this compound by distillation is proving difficult. What are the best practices?

A3: this compound can be prone to decomposition at high temperatures.

  • Solution:

    • Vacuum Distillation: Always perform the distillation under reduced pressure to lower the boiling point of the product and minimize thermal degradation.[1]

    • Fractional Distillation: Use a fractionating column to effectively separate the product from lower-boiling impurities (like unreacted isopropanol and ethanol (B145695) if transesterification is used) and higher-boiling residues.

    • Neutralization: Before distillation, it is crucial to neutralize any acid catalyst present in the crude product. This can be done by washing the organic layer with a mild base like sodium bicarbonate solution until effervescence ceases. Residual acid can catalyze decomposition during heating.[3]

Q4: What are the key differences and advantages of the main synthetic routes to this compound?

A4: The most common methods for synthesizing this compound are transesterification, reaction with diketene, and Claisen condensation.

  • Transesterification: This method involves reacting ethyl acetoacetate or methyl acetoacetate with isopropanol in the presence of an acid or base catalyst. While it utilizes readily available starting materials, it is an equilibrium-limited reaction and can suffer from long reaction times and moderate yields (typically up to 87%).[1]

  • Reaction with Diketene: This is often the preferred industrial method. The reaction of diketene with isopropanol can achieve high yields (over 90%) and high purity under optimized conditions.[2] It avoids the equilibrium limitations of transesterification. However, diketene is a reactive and hazardous substance that requires careful handling.

  • Claisen Condensation: This route involves the base-catalyzed condensation of two molecules of an ester. For this compound, this would typically involve a crossed Claisen condensation. This method can be effective but may require a strong base and careful control of reaction conditions to avoid self-condensation and other side reactions, often resulting in lower yields.[1][4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalystTypical Reaction ConditionsReported YieldKey AdvantagesCommon Issues
Transesterification Ethyl acetoacetate, IsopropanolSulfuric acidReflux, 3 hours~55%[3]Readily available starting materials.Equilibrium-limited, byproduct formation (diisopropyl ether), moderate yield.[1]
Diketene Reaction Diketene, IsopropanolTriethylamine (or other mild base/acid)60-70°C, dropwise addition>93%[2]High yield, high purity, avoids strong acids.Diketene is hazardous and reactive.[5]
Claisen Condensation Isopropyl acetateStrong Base (e.g., Sodium isopropoxide)Anhydrous conditionsVariable, often lower than other methodsC-C bond formationRequires stoichiometric strong base, potential for side reactions.[1][6]

Experimental Protocols

1. Synthesis of this compound via Transesterification of Ethyl Acetoacetate

This protocol is adapted from a standard procedure for ester exchange.[3]

  • Materials:

    • Ethyl acetoacetate (250 g)

    • Isopropanol (1500 ml)

    • Concentrated sulfuric acid (10 ml)

    • Barium carbonate (for neutralization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and isopropanol.

    • Slowly add concentrated sulfuric acid to the mixture while stirring.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling, remove the excess isopropanol by distillation.

    • Neutralize the residue with barium carbonate until the evolution of gas ceases.

    • Filter the mixture to remove the barium sulfate.

    • Purify the filtrate by vacuum distillation to obtain this compound.

2. Synthesis of this compound from Diketene and Isopropanol

This protocol is based on a high-yield industrial method.[2]

  • Materials:

    • Diketene (1530 g, 98%)

    • Isopropanol (1165 g)

    • Concentrated sulfuric acid (5.8 g)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, dropping funnel, and a distillation column, preheat a small amount of crude this compound from a previous batch to 125°C.

    • Prepare a mixture of diketene, isopropanol, and sulfuric acid.

    • Continuously introduce the mixture into the heated reaction vessel.

    • Simultaneously distill off volatile byproducts (e.g., acetone, isopropyl acetate) and unreacted alcohol from the top of the column.

    • Continuously withdraw the crude this compound from the bottom of the reactor.

    • Purify the crude product by vacuum distillation.

Visualizations

reaction_pathway cluster_trans Transesterification cluster_diketene Diketene Route cluster_claisen Claisen Condensation cluster_side_reactions Potential Side Reactions EAA Ethyl Acetoacetate IPAC1 This compound EAA->IPAC1 H+ or RO- catalyst IPA1 Isopropanol IPA1->IPAC1 EtOH Ethanol IPAC1->EtOH IPAC2 This compound Diketene Diketene Diketene->IPAC2 Mild catalyst IPA2 Isopropanol IPA2->IPAC2 IPAC3 This compound IPA3 Isopropyl Acetate (2 eq.) IPA3->IPAC3 Strong Base (e.g., NaOiPr) IPA4 Isopropanol IPAC3->IPA4 IPA_side Isopropanol (2 eq.) DIPE Diisopropyl Ether IPA_side->DIPE H+ catalyst Diketene_side Diketene DHA Dehydroacetic Acid Diketene_side->DHA Polymerization troubleshooting_workflow start Low Yield of this compound check_reaction Check for Reaction Completion (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature Moderately incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction analyze_byproducts Analyze for Byproducts (GC-MS) complete->analyze_byproducts byproducts_present Significant Byproducts Found? analyze_byproducts->byproducts_present optimize_conditions Optimize Catalyst Loading & Temperature byproducts_present->optimize_conditions Yes no_byproducts Minimal Byproducts byproducts_present->no_byproducts No change_route Consider Alternative Synthetic Route optimize_conditions->change_route end Improved Yield change_route->end review_workup Review Workup & Purification Procedure no_byproducts->review_workup purification_issue Potential for High Losses? review_workup->purification_issue improve_purification Improve Extraction / Use Fractional Vacuum Distillation purification_issue->improve_purification Yes check_reagents Check Reagent Purity & Dryness purification_issue->check_reagents No improve_purification->check_reagents impure_reagents Reagents Impure or Wet? check_reagents->impure_reagents purify_reagents Purify/Dry Reagents Before Use impure_reagents->purify_reagents Yes impure_reagents->end No purify_reagents->end

References

Minimizing isopropyl ether byproduct in Isopropyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Acetoacetate (B1235776) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl acetoacetate, with a specific focus on minimizing the formation of the common byproduct, isopropyl ether.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is producing a significant amount of isopropyl ether as a byproduct. What is the cause?

The formation of isopropyl ether is a well-known side reaction, particularly in syntheses that employ acid catalysts. The byproduct is formed through the acid-catalyzed dehydration of the isopropanol (B130326) reactant or solvent. Under acidic conditions, isopropanol can be protonated, leading to the elimination of a water molecule and the formation of an isopropyl carbocation. This carbocation can then be attacked by another molecule of isopropanol, yielding diisopropyl ether. This side reaction competes with the main esterification or transesterification reaction, thereby reducing the overall yield of the desired this compound.[1][2]

The diagram below illustrates the desired reaction pathway versus the side reaction leading to isopropyl ether.

ReactionPathways cluster_main Main Reaction: this compound Synthesis cluster_side Side Reaction: Isopropyl Ether Formation Reactants_Main Ethyl Acetoacetate + Isopropanol Product_Main This compound Reactants_Main->Product_Main Transesterification (Catalyst) Isopropanol 2x Isopropanol Product_Side Diisopropyl Ether Isopropanol->Product_Side Acid-Catalyzed Dehydration H2O_out H₂O

Caption: Competing reaction pathways in this compound synthesis.
Q2: How can I strategically minimize or prevent the formation of isopropyl ether during my experiment?

Minimizing isopropyl ether formation requires careful control over reaction conditions and catalyst selection. Here is a troubleshooting workflow to guide your optimization process.

TroubleshootingWorkflow Troubleshooting Isopropyl Ether Formation Start High Isopropyl Ether Byproduct Detected CheckCatalyst Are you using a strong acid catalyst (e.g., H₂SO₄)? Start->CheckCatalyst CheckTemp Is the reaction temperature higher than necessary? CheckCatalyst->CheckTemp No AltCatalyst Action: Switch to a milder or non-acidic catalyst. (e.g., Triethylamine (B128534), Boric Acid, Specialized Heterogeneous Catalysts) CheckCatalyst->AltCatalyst Yes CheckMethod Is an alternative synthesis route feasible? CheckTemp->CheckMethod No LowerTemp Action: Reduce reaction temperature. Monitor conversion rate to find the optimal balance. CheckTemp->LowerTemp Yes DiketeneRoute Action: Consider synthesis from diketene (B1670635) and isopropanol, which can use non-acidic catalysts. CheckMethod->DiketeneRoute Yes End Optimized Process: Reduced Byproduct CheckMethod->End No AltCatalyst->End LowerTemp->End DiketeneRoute->End

Caption: A logical workflow for troubleshooting byproduct formation.

Key Strategies:

  • Catalyst Selection: Avoid strong mineral acids like sulfuric acid, which aggressively promote alcohol dehydration.[1][2] Consider using milder catalysts or basic catalysts such as triethylamine.[1] For transesterification, boric acid has been shown to be an effective and environmentally benign catalyst.[3]

  • Reaction Temperature: Higher temperatures favor the elimination reaction that forms the ether. Running the reaction at the lowest feasible temperature (e.g., 60-70°C) can significantly reduce byproduct formation while still allowing the main reaction to proceed.[1][2]

  • Alternative Synthetic Routes: Synthesis from diketene and isopropanol can be performed with specialized non-acidic catalysts. One patented method using a graphene-based catalyst reports controlling isopropyl ether to less than 1%.[2]

  • Water Removal: In transesterification reactions, the use of molecular sieves can help shift the equilibrium towards the product and may reduce side reactions.[4]

Q3: What are the typical yields and byproduct levels for different synthesis methods?

The choice of synthesis route and catalyst has a profound impact on both the yield of this compound and the quantity of isopropyl ether generated. The following table summarizes data from various reported methods.

Synthesis MethodReactantsCatalystReported Yield (this compound)Reported Byproduct (Isopropyl Ether)
Transesterification Ethyl Acetoacetate + IsopropanolSulfuric Acid~48% (based on 139g product from 250g starting material)Not specified, but known to occur[5]
Diketene Esterification Diketene + IsopropanolSulfuric Acid~83%~10%[2]
Diketene Esterification Diketene + IsopropanolGraphene-based catalyst≥ 93%< 1%[2]
Diketene Esterification Diketene + IsopropanolTriethylamine95.2%Not specified, but method is high-yield[1]

This data is compiled from various sources and should be used for comparative purposes. Actual results may vary.

Q4: How can I effectively remove isopropyl ether from my crude product?

Removing isopropyl ether can be challenging due to its boiling point (68-69°C) being relatively close to that of isopropanol (82.6°C) and somewhat lower than this compound (185-186°C, with decomposition).

  • Fractional Distillation: Careful fractional distillation under reduced pressure (vacuum distillation) is the most common method.[1] This lowers the boiling points of all components, which can help prevent the thermal decomposition of the this compound product.

  • Challenges: It is often necessary to perform repeated distillations to achieve high purity, which can lead to significant product loss.[1] The presence of acid residue can catalyze decomposition during heating, so neutralizing the crude product with a mild base (e.g., barium carbonate, sodium bicarbonate solution) before distillation is crucial.[5][6]

Experimental Protocol Example: High-Yield Synthesis via Diketene Route

This protocol is adapted from a method reported to produce high yield and purity, minimizing the need for extensive purification from byproducts.[1]

Materials:

  • Isopropanol (150g, 2.5 mol)

  • Diketene (210g, 2.5 mol)

  • Triethylamine (0.36g, catalyst)

  • 500 mL three-neck flask

  • Stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • Reaction Setup: Assemble the 500 mL flask with a mechanical stirrer, thermometer, and a reflux condenser.

  • Initial Charge: Add 150g (2.5 mol) of isopropanol and 0.36g of triethylamine to the flask.

  • Reagent Addition: Begin stirring the mixture at room temperature. Slowly add 210g (2.5 mol) of diketene dropwise from the dropping funnel. Monitor the thermometer to ensure the temperature does not rise uncontrollably.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C. Maintain this temperature and continue stirring for 6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product is then purified by vacuum distillation to obtain the final this compound.

Expected Outcome:

  • Yield: ~95.2%

  • Purity: ~99.3%

References

Technical Support Center: Purification of Crude Isopropyl Acetoacetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Isopropyl acetoacetate (B1235776). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the vacuum distillation of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of crude isopropyl acetoacetate.

Problem Possible Causes Solutions
Failure to Reach Target Vacuum Leaks in the system (improperly sealed joints, cracked glassware).[1][2] Degraded O-rings or gaskets.[1] Inefficient vacuum pump.Inspect all glassware for cracks. Ensure all ground glass joints are properly greased and sealed.[3] Check and replace any worn-out seals or gaskets.[1] Verify the vacuum pump is functioning correctly and the oil is clean.[1][4]
Bumping or Violent Boiling Lack of boiling chips or inefficient stirring.[3][5] Heating the flask too rapidly.[5] Very low-boiling impurities present.[5]Use a magnetic stir bar and stir plate for smooth boiling; boiling stones are ineffective under vacuum.[3][5] Apply heat gradually.[5] Start the vacuum before heating to remove highly volatile impurities at room temperature.[3][5]
Product is Not Distilling Insufficient heating. Poor insulation of the distillation column.[6] Thermometer bulb placed incorrectly.Increase the heating mantle temperature gradually. Insulate the distillation head and neck with glass wool or aluminum foil to maintain the vapor temperature.[5] Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Distillate is Discolored (Yellow or Brown) Thermal decomposition of this compound.[1] Presence of non-volatile, colored impurities carried over.Reduce the heating temperature by achieving a lower vacuum. Ensure the crude material is free of strong acids or bases which can catalyze decomposition. Consider a pre-purification step like a wash if significant impurities are present.[7]
Foaming Contamination of the crude product (e.g., with vacuum grease).[7] High concentration of impurities that act as surfactants.If vacuum grease is the suspected contaminant, clean the glassware thoroughly and re-grease joints sparingly.[7] Consider an initial wash of the crude product to remove certain impurities.
Low Product Yield Incomplete distillation (stopping the process too early).[1] Loss of product due to significant hold-up in the distillation column. Product decomposition.[1]Ensure the distillation is complete by monitoring the distillation rate and temperature. Use a smaller distillation setup for smaller quantities to minimize hold-up. Optimize temperature and pressure to prevent decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. A commonly cited boiling point is 95 °C at 52 hPa (approximately 39 Torr).[8][9][10][11]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include residual starting materials and by-products from its synthesis, such as acetic acid, water, and ethyl acetoacetate.[8]

Q3: Why can't I use boiling stones for vacuum distillation?

A3: Boiling stones rely on trapped air within their pores to promote smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering them ineffective.[3] A magnetic stir bar is the appropriate method for agitation in vacuum distillation.[3][5]

Q4: Is it necessary to grease the ground glass joints?

A4: Yes, all joints must be lightly and evenly greased to ensure a proper seal and prevent leaks, which would otherwise make it impossible to achieve and maintain a low pressure.[3]

Q5: What is the correct order for starting the vacuum distillation?

A5: First, assemble the apparatus and ensure all connections are secure. Then, start the stirring and turn on the vacuum source. Once the desired pressure is reached and stable, begin to heat the distillation flask.[3][5]

Q6: How do I safely shut down the vacuum distillation?

A6: First, remove the heat source and allow the system to cool to room temperature.[5] Then, slowly and carefully reintroduce air into the system to equalize the pressure before turning off the vacuum pump.[5] Never turn off the vacuum while the system is hot.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing non-volatile impurities and separating it from other volatile components.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter[3]

  • Distillation head with thermometer port

  • Thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Vacuum pump or water aspirator

  • Vacuum tubing (thick-walled)

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for any cracks or defects that could cause an implosion under vacuum.[3]

    • Place a magnetic stir bar into the round-bottom flask.

    • Lightly grease all ground-glass joints.[3]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping liquid from contaminating the distillate.[3]

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum source using thick-walled tubing.[3]

  • Distillation Process:

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Begin stirring.

    • Turn on the vacuum source and allow the pressure inside the apparatus to drop to the target level. Address any audible hissing sounds, as they indicate leaks.[3]

    • Once a stable, low pressure is achieved, begin to heat the distillation flask gently with the heating mantle.[3]

    • Observe for any initial bubbling from low-boiling impurities.[5]

    • Increase the heat gradually until the this compound begins to boil and reflux.

    • If necessary, insulate the distillation head and Claisen adapter with glass wool or aluminum foil to ensure the vapor reaches the condenser.[5]

    • Collect the fraction that distills at a constant temperature and pressure. Record the boiling point and the pressure.

    • Do not distill the flask to dryness.[5]

  • Shutdown:

    • Remove the heating mantle and allow the distillation flask to cool to room temperature.[5]

    • Slowly vent the system to return it to atmospheric pressure.[5]

    • Turn off the vacuum source.

    • Disassemble the apparatus.

Visualizations

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware for Cracks B Add Crude this compound & Stir Bar to Flask A->B C Assemble Apparatus with Greased Joints B->C D Connect to Vacuum Source C->D E Start Stirring F Apply Vacuum E->F G Heat Gently F->G H Collect Pure Distillate G->H I Stop Heating Before Flask is Dry H->I J Cool Flask to Room Temperature K Vent System to Atmospheric Pressure J->K L Turn Off Vacuum Source K->L M Disassemble Apparatus L->M

Caption: Experimental workflow for vacuum distillation.

G start Problem: No Distillate Collected q1 Is the system holding vacuum? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the heating mantle temperature adequate? a1_yes->q2 s1 Check for leaks: - Greased joints - Cracked glassware - Hose connections a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the distillation head insulated? a2_yes->q3 s2 Gradually increase heating mantle temperature. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the thermometer placed correctly? a3_yes->q4 s3 Insulate head with glass wool or foil. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consult further documentation a4_yes->end s4 Adjust thermometer bulb to be level with condenser arm. a4_no->s4

Caption: Troubleshooting guide for lack of distillate.

References

Technical Support Center: Isopropyl Acetoacetate Synthesis via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Claisen condensation of isopropyl acetate (B1210297) to synthesize isopropyl acetoacetate (B1235776).

Troubleshooting Guide

Q1: My Claisen condensation of isopropyl acetate is resulting in a very low yield of isopropyl acetoacetate. What are the primary causes?

Low yields in this reaction are a common issue and can be attributed to several factors. The Claisen condensation is an equilibrium-driven reaction, and its success is highly dependent on specific reaction conditions. The primary culprits for low yield include:

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. Using a base with a different alkyl group than the ester (e.g., sodium methoxide (B1231860) with isopropyl acetate) can lead to transesterification, creating a mixture of products.[1][2][3] A stoichiometric equivalent of a suitable base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[4]

  • Presence of Water: The base and the reaction environment must be strictly anhydrous. Any moisture will consume the strong base and can lead to the hydrolysis of the ester starting material and/or the β-keto ester product.

  • Inappropriate Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product.[5][6] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Reversibility of the Reaction: The Claisen condensation is a reversible process.[4][5] The equilibrium may not be sufficiently shifted towards the product side if the conditions are not optimized. The deprotonation of the product by the base is the primary driving force for the reaction.[7]

  • Side Reactions: Competing reactions such as self-condensation of other enolizable species or decomposition of starting materials under harsh basic conditions can significantly reduce the yield.[6]

Q2: What is the most appropriate base for the self-condensation of isopropyl acetate, and how much should I use?

The most suitable base is the alkoxide corresponding to the alcohol portion of the ester to prevent transesterification.[1][2] Therefore, for isopropyl acetate, sodium isopropoxide (NaO-iPr) is the ideal base.

You must use at least a full stoichiometric equivalent of the base relative to the isopropyl acetate that is intended to be deprotonated. This is because the product, this compound, is more acidic than isopropanol (B130326) and will be deprotonated by the isopropoxide generated during the reaction. This final, essentially irreversible deprotonation step pulls the entire equilibrium towards the formation of the product.[4][7]

Q3: How can I minimize side reactions during the synthesis of this compound?

Minimizing side reactions is key to improving the yield. Here are some strategies:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition of Reagents: Slowly adding the isopropyl acetate to a solution of the base can help to control the reaction temperature and minimize side reactions.

  • Optimize Reaction Temperature: Start with a lower temperature (e.g., 0 °C) and gradually increase it if the reaction is too slow. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.[6]

  • Purity of Starting Materials: Use high-purity isopropyl acetate to avoid introducing impurities that could interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black?

A dark coloration often indicates the formation of tar-like byproducts due to decomposition of the starting materials or the product under the strong basic conditions and/or elevated temperatures.[6] To mitigate this, try running the reaction at a lower temperature and ensure a controlled, slow addition of reagents.

Q2: I observe multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots suggest a mixture of products. Besides the desired this compound and unreacted isopropyl acetate, these could be:

  • Products from transesterification if an inappropriate base was used.

  • Byproducts from side reactions.

  • Decomposition products.

Careful optimization of the reaction conditions and proper purification techniques, such as fractional distillation or column chromatography, are necessary to isolate the desired product.

Q3: Can I use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA)?

While strong, non-nucleophilic bases like LDA are used in mixed Claisen condensations to selectively form one enolate, they are not typically the first choice for a classic self-condensation.[2][8] Using LDA would irreversibly form the enolate of isopropyl acetate. While this could potentially drive the reaction, it also requires cryogenic temperatures (-78 °C) and very strict anhydrous conditions. For this specific reaction, optimizing conditions with sodium isopropoxide is a more common and practical approach.

Q4: Are there higher-yielding alternative methods to synthesize this compound?

Yes, the Claisen condensation route for this compound is known to be challenging and potentially low-yielding. Other reported methods that may offer better yields include:

  • Reaction of diketene (B1670635) with isopropanol.

  • Ester exchange (transesterification) from ethyl acetoacetate or methyl acetoacetate with isopropanol.

These alternative routes might be more suitable for achieving higher yields and purity.

Data Summary

The following table summarizes the key experimental parameters and their impact on the yield of the Claisen condensation for producing this compound.

ParameterRecommendation/ObservationRationale for High YieldPotential Cause for Low Yield
Base Sodium Isopropoxide (NaO-iPr)Prevents transesterification.Use of other alkoxides (e.g., NaOMe, NaOEt) or hydroxides.[1][2]
Base Stoichiometry ≥ 1 full equivalentDrives the reaction equilibrium to completion by deprotonating the product.[4]Catalytic or sub-stoichiometric amounts of base.
Solvent Anhydrous Isopropanol or an inert solvent like Toluene (B28343)Isopropanol is the conjugate acid of the base, minimizing side reactions. Toluene can be used if the base is prepared separately.[2][3]Protic solvents other than isopropanol or wet solvents.
Temperature Requires optimization (often starting at 0 °C to room temperature)Balances reaction rate with minimizing side reactions and decomposition.[5][6]Excessively high temperatures leading to decomposition or too low temperatures leading to an incomplete reaction.
Reaction Time Monitor by TLCEnsures the reaction goes to completion without significant product degradation.[9]Insufficient time for reaction completion or prolonged time leading to side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the strong base with atmospheric CO₂ and H₂O.[9]Reaction carried out in the presence of air and moisture.

Optimized Experimental Protocol (Starting Point)

This protocol provides a general methodology for the Claisen condensation of isopropyl acetate. Note: This reaction is sensitive and may require optimization of temperature, reaction time, and purification for best results.

Materials:

  • Sodium metal

  • Anhydrous Isopropanol

  • Anhydrous Isopropyl Acetate

  • Anhydrous Diethyl Ether or Toluene

  • Aqueous Hydrochloric Acid (e.g., 1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Preparation of Sodium Isopropoxide:

    • Under an inert atmosphere (N₂ or Ar), carefully add one molar equivalent of clean sodium metal to an excess of anhydrous isopropanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction is exothermic. Control the reaction rate by cooling the flask in an ice bath if necessary.

    • Once all the sodium has reacted, remove the excess isopropanol under reduced pressure to obtain solid sodium isopropoxide.

  • Claisen Condensation:

    • To the flask containing the sodium isopropoxide, add anhydrous diethyl ether or toluene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add two molar equivalents of anhydrous isopropyl acetate to the stirred suspension over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. Gentle heating (reflux) may be required to drive the reaction to completion, but this should be approached with caution to avoid decomposition.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by slowly adding cold 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether or toluene (2 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_base Preparation of Sodium Isopropoxide (Anhydrous Isopropanol + Sodium Metal) condensation Claisen Condensation (Add Isopropyl Acetate at 0°C, then warm to RT/reflux) prep_base->condensation workup Aqueous Work-up (Acidification with HCl) condensation->workup extraction Extraction with Ether/Toluene workup->extraction wash Washing Organic Phase (NaHCO3, Brine) extraction->wash dry Drying and Solvent Removal wash->dry purify Purification (Fractional Distillation) dry->purify

Caption: A flowchart of the key steps in the synthesis of this compound via Claisen condensation.

troubleshooting_low_yield Troubleshooting Low Yield in Claisen Condensation start Low Yield of This compound check_base 1. Verify Base - Correct Alkoxide (NaO-iPr)? - Stoichiometric Amount? start->check_base check_conditions 2. Assess Reaction Conditions - Anhydrous? - Optimal Temperature? start->check_conditions check_purity 3. Evaluate Starting Materials - Purity of Isopropyl Acetate? start->check_purity check_workup 4. Review Work-up - Product Loss During Extraction or Purification? start->check_workup solution_base Solution: - Use freshly prepared NaO-iPr. - Use at least 1 full equivalent. check_base->solution_base solution_conditions Solution: - Dry all glassware and solvents. - Optimize temperature profile (e.g., 0°C to RT). check_conditions->solution_conditions solution_purity Solution: - Purify starting material before use. check_purity->solution_purity solution_workup Solution: - Careful extraction and purification. - Consider fractional distillation under vacuum. check_workup->solution_workup

Caption: A logical diagram for troubleshooting common causes of low yield in the reaction.

References

Optimizing catalyst concentration in Isopropyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of isopropyl acetoacetate (B1235776), with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing isopropyl acetoacetate?

A1: this compound is primarily synthesized through several routes:

  • Transesterification (Ester Exchange): This is a widely used method involving the reaction of ethyl acetoacetate or methyl acetoacetate with isopropanol (B130326) in the presence of a catalyst. While common, this process can have long reaction times and yields are often optimized by catalyst selection.[1]

  • Diketene (B1670635) and Isopropanol: This method involves the reaction of diketene with isopropanol, which can achieve high yields and purity.[2]

  • Claisen Ester Condensation: This route is less common for industrial production due to the use of expensive metallic sodium and reported low yields.[1]

  • Diketene and Isopropanol under Acid Catalysis: This method can result in the formation of an isopropyl ether byproduct, which can complicate purification and reduce the overall yield.[1]

Q2: What types of catalysts are effective for the transesterification synthesis of this compound?

A2: A variety of catalysts can be used for the transesterification of ethyl acetoacetate to this compound:

  • Acid Catalysts: Concentrated sulfuric acid is a common choice.[3] However, it can lead to the formation of byproducts like isopropyl ether.[1]

  • Boric Acid and Derivatives: Boric acid is considered an environmentally benign and efficient catalyst for this transesterification.[4] Arylboronic acids and methylboronic acid have also been used effectively.[5]

  • Heterogeneous Catalysts: Silica-supported boric acid has been shown to be a highly efficient and recyclable catalyst, often allowing for solvent-free conditions.[6][7]

  • Lewis Acids: Boron trifluoride has been used, though it can be hazardous to handle.[8]

  • Enzymatic Catalysts: Lipases can be used for the synthesis of esters and offer mild reaction conditions and high selectivity.[9]

Q3: How does catalyst concentration affect the synthesis of this compound?

A3: Catalyst concentration is a critical parameter that can significantly impact the reaction rate, yield, and purity of the final product.

  • Too Low Concentration: An insufficient amount of catalyst may lead to a slow or incomplete reaction, resulting in a low yield of this compound.

  • Optimal Concentration: There is typically an optimal concentration range where the reaction proceeds efficiently to give a high yield in a reasonable amount of time.

  • Too High Concentration: An excessively high catalyst concentration does not always lead to better results and can sometimes promote the formation of byproducts, complicating the purification process. It also increases the cost of the synthesis.

Q4: What are the common byproducts in this compound synthesis and how can they be minimized?

A4: A common byproduct, particularly when using strong acid catalysts, is isopropyl ether.[1] Its formation can be minimized by:

  • Optimizing Catalyst Concentration: Using the minimum effective amount of acid catalyst.

  • Controlling Reaction Temperature: Maintaining the recommended reaction temperature to avoid side reactions.

  • Choosing an Alternative Catalyst: Employing catalysts less prone to promoting ether formation, such as boric acid or heterogeneous catalysts.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield is a common issue in esterification reactions. Here are several potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Reaction Equilibrium: The transesterification reaction is reversible, which can limit the yield.

    • Solution: To shift the equilibrium towards the product, you can remove one of the byproducts as it is formed. For example, removing the ethanol (B145695) byproduct using a Dean-Stark apparatus can drive the reaction forward.[10] Using an excess of the isopropanol reactant can also help.

  • Insufficient Catalyst Activity: The catalyst may be old, inactive, or used in too low a concentration.

    • Solution: Use a fresh batch of catalyst and ensure it is used in the recommended concentration range. You may need to perform a catalyst concentration optimization experiment to find the optimal loading for your specific conditions.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with the appropriate solvent and combining the organic layers.[10] Be careful during distillation to avoid product decomposition.

  • Byproduct Formation: The formation of side products consumes reactants and reduces the yield of the desired product.

    • Solution: As mentioned previously, consider changing the catalyst or optimizing the reaction conditions to minimize byproduct formation.

Problem 2: Impurities in the Final Product

Q: My purified this compound contains impurities. What are the likely impurities and how can I remove them?

A: Common impurities can include unreacted starting materials and byproducts.

  • Unreacted Ethyl Acetoacetate or Isopropanol:

    • Cause: Incomplete reaction.

    • Solution: Improve the reaction conditions as described for low yield. For purification, careful fractional distillation is usually effective in separating the product from the more volatile starting materials.

  • Isopropyl Ether:

    • Cause: Use of strong acid catalysts.[1]

    • Solution: As mentioned, optimize the catalyst concentration or switch to a milder catalyst. Purification can be achieved through careful fractional distillation.

  • Acidic Impurities:

    • Cause: Residual acid catalyst.

    • Solution: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst.[11]

Data on Catalyst Concentration and Reaction Yields

The following table summarizes data from various studies on the synthesis of acetoacetate esters via transesterification, highlighting the catalyst used, its concentration, and the resulting yield.

CatalystStarting MaterialCatalyst ConcentrationReaction ConditionsYield (%)Reference
Concentrated H₂SO₄Ethyl acetoacetate~4% v/v of reactantsReflux, 3 hours~55% (calculated from reported masses)[3]
Boric Acid (H₃BO₃)Ethyl acetoacetateNot specified140-150°C, 24 hours33.3%[12]
Silica (B1680970) Supported Boric AcidMethyl acetoacetate50 mg for 1.1 mmol ester100°C, 4.5 hours95%[6]
Graphene-based catalystDiketene0.065-0.7 wt% of isopropanol60±20°C, 0.5h hold93.2-93.7%[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Transesterification

This protocol is a general guideline for the synthesis of this compound using an acid catalyst.

Materials:

  • Ethyl acetoacetate

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropanol.

  • Addition of Reactants: Slowly add ethyl acetoacetate to the isopropanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of isopropanol was used, remove it by rotary evaporation.

    • Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[3]

Protocol 2: Optimizing Catalyst Concentration

This protocol outlines an experimental workflow to determine the optimal concentration of a chosen catalyst.

  • Series of Reactions: Set up a series of parallel reactions. In each reaction, keep the amounts of ethyl acetoacetate, isopropanol, the reaction temperature, and the reaction time constant.

  • Vary Catalyst Concentration: In each parallel reaction, vary the concentration of the catalyst. For example, you could test 0.5, 1, 2, 5, and 10 mol% of the catalyst relative to the limiting reagent (ethyl acetoacetate).

  • Monitoring and Analysis: Monitor each reaction for completion. Once the reactions are complete, work up each one identically.

  • Yield and Purity Determination: Carefully measure the yield of the purified this compound from each reaction. Analyze the purity of each product, for instance, by Gas Chromatography (GC).

  • Data Evaluation: Create a plot of catalyst concentration versus yield and purity. The optimal catalyst concentration will be the one that provides the highest yield of pure product in a reasonable amount of time without promoting significant byproduct formation.

Visualizations

Experimental_Workflow_Catalyst_Optimization start_end start_end process process decision decision data data start Start setup Set up Parallel Reactions (Constant Reactants, Temp, Time) start->setup vary_catalyst Vary Catalyst Concentration (e.g., 0.5, 1, 2, 5, 10 mol%) setup->vary_catalyst run_reactions Run Reactions & Monitor vary_catalyst->run_reactions workup Identical Workup & Purification run_reactions->workup analyze Analyze Yield & Purity (GC) workup->analyze evaluate Evaluate Data analyze->evaluate optimal Determine Optimal Concentration evaluate->optimal  Identify best yield  & purity balance end End optimal->end

Caption: Workflow for optimizing catalyst concentration.

Troubleshooting_Low_Yield problem problem question question solution solution start Low Yield of This compound q1 Is the reaction complete? start->q1 s1 Increase reaction time or temperature moderately. Monitor with TLC. q1->s1 No q2 Is byproduct removal being used? q1->q2 Yes s2 Use a Dean-Stark trap to remove ethanol or use excess isopropanol. q2->s2 No q3 Is the catalyst active and at the right concentration? q2->q3 Yes s3 Use fresh catalyst. Perform concentration optimization. q3->s3 No q4 Is there significant byproduct formation? q3->q4 Yes s4 Consider a milder catalyst (e.g., boric acid). Optimize conditions. q4->s4 Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Troubleshooting common side reactions in the Biginelli reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during this important multicomponent reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues that may arise during the Biginelli reaction.

Q1: My Biginelli reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol (B145695) is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (B33335)/thiourea (B124793) are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired dihydropyrimidinone (DHPM).[1]

Q2: I am observing an unexpected fluorescent byproduct. What could it be and how can I avoid it?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Here are some troubleshooting steps to minimize the formation of the Hantzsch byproduct:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.

Q3: My reaction mixture shows a significant amount of unreacted starting materials. What should I do?

A3: Low conversion can be due to several factors:

  • Catalyst Inactivity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.

  • Insufficient Reaction Time or Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the reaction's progress.

  • Poor Reactant Solubility: The choice of solvent can affect the solubility of your reactants and, consequently, the reaction rate. While ethanol is a common choice, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.

Q4: An insoluble precipitate that is not my desired product has formed during the reaction. What is it and how can I prevent it?

A4: The formation of insoluble byproducts can be due to:

  • Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions. Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. Try a different solvent system with higher solubilizing power for all components and intermediates.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the effect of different catalysts, solvents, and temperatures on the yield of the Biginelli reaction.

Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater9050
2HCl (20)Water900.592
3ZnCl₂ (20)Acetic AcidRT294
4FeCl₃ (20)Acetic AcidRT392
5CuCl₂ (20)Acetic AcidRT390
6[BCMAB][2Cl] (8)DMF80195

Data compiled from multiple sources for illustrative purposes.[2][3]

Table 2: Influence of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1DCPD (7 mol%)EthanolReflux3585
2DCPD (7 mol%)MethanolReflux3578
3DCPD (7 mol%)CH₃CNReflux3545
4DCPD (7 mol%)THFReflux3565
5DCPD (7 mol%)Solvent-free804072

DCPD = Dicalcium phosphate (B84403) dihydrate. Data adapted for illustrative purposes.[4]

Experimental Protocols

General Experimental Protocol for the Synthesis of Dihydropyrimidinones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., HCl, 20 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent (e.g., ethanol). If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitates.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Diagram 1: Troubleshooting Workflow for the Biginelli Reaction

Troubleshooting_Workflow start Start Biginelli Reaction issue Low Yield or Side Product Formation start->issue check_catalyst Optimize Catalyst (Type and Loading) issue->check_catalyst Probable Cause check_conditions Adjust Reaction Conditions (Temperature, Time) issue->check_conditions Probable Cause check_solvent Screen Solvents or Solvent-Free Conditions issue->check_solvent Probable Cause check_reagents Verify Reagent Purity and Stoichiometry issue->check_reagents Probable Cause purification Purification Strategy (Recrystallization, Chromatography) check_catalyst->purification check_conditions->purification check_solvent->purification check_reagents->purification success Desired Product (High Yield and Purity) purification->success

Caption: A logical workflow for troubleshooting common issues in the Biginelli reaction.

Diagram 2: Competing Biginelli vs. Hantzsch Reaction Pathways

Competing_Pathways cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Iminium Acyliminium Intermediate Aldehyde->Iminium DHP 1,4-Dihydropyridine (Side Product) Aldehyde->DHP Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Enamine Enamine Intermediate Ketoester->Enamine Urea Urea/Thiourea Urea->Iminium Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia High Temp Iminium->Ureide DHPM Dihydropyrimidinone (Desired Product) Ureide->DHPM Ammonia->Enamine Enamine->DHP

Caption: A diagram illustrating the competing reaction pathways of the Biginelli and Hantzsch reactions.

References

Water removal techniques in Isopropyl acetoacetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Acetoacetate (B1235776) Esterification

Welcome to the technical support center for Isopropyl Acetoacetate (IPAA) esterification. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and resolving common issues related to water removal during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in this compound esterification?

A1: The esterification reaction, particularly the Fischer esterification method, is a reversible equilibrium process.[1][2] The reaction between an alcohol (isopropanol) and a carboxylic acid (or its equivalent) produces the ester (this compound) and water. According to Le Chatelier's principle, the presence of water, a reaction product, can shift the equilibrium back towards the starting materials, a process known as hydrolysis.[3][4] This reverse reaction reduces the overall yield of the desired ester. Therefore, continuous and efficient removal of water is essential to drive the reaction to completion and achieve a high yield.[4]

Q2: What are the primary methods for removing water during the reaction?

A2: There are three primary strategies for removing water from an esterification reaction:

  • Azeotropic Distillation: This is a highly effective method that involves using an apparatus like a Dean-Stark trap.[1] A water-immiscible solvent (e.g., toluene (B28343), cyclohexane) that forms a low-boiling azeotrope with water is added to the reaction. The azeotrope boils off, condenses, and is collected in the trap, where the denser water separates and the solvent is returned to the reaction flask.[1]

  • Use of Dehydrating Agents (Desiccants): A chemical drying agent is added directly to the reaction mixture to absorb water as it is formed.[2][5] Common desiccants include molecular sieves (3Å or 4Å), anhydrous magnesium or sodium sulfate, and silica (B1680970) gel.[5] The acid catalyst itself, particularly concentrated sulfuric acid, also acts as a powerful dehydrating agent.[2]

  • Reactive Distillation: This is an advanced technique, often used in industrial settings, where the reaction and separation (distillation) occur within the same unit.[6][7] As the ester and water are formed, the water is continuously removed by distillation, pushing the equilibrium toward the products. This method is highly efficient as it integrates reaction and separation, potentially reducing energy consumption and waste.[7]

Q3: How do I choose the best water removal technique for my experiment?

A3: The choice of technique depends on the scale of your reaction, the available equipment, and the specific reaction conditions.

  • For laboratory-scale synthesis, azeotropic distillation with a Dean-Stark apparatus is often the most effective and widely used method for achieving high conversion.[1]

  • For small-scale or simpler setups, using a chemical desiccant like molecular sieves is a convenient alternative.[8] However, the capacity of the desiccant must be sufficient for the amount of water produced.

  • If isopropanol (B130326) is used in large excess, it can help drive the reaction forward, but water removal is still recommended for maximizing yield.[4]

  • Reactive distillation is typically reserved for pilot-plant or industrial-scale production due to the specialized equipment required.[7][9]

Troubleshooting Guide

This guide addresses common problems encountered during the esterification of this compound, with a focus on issues related to water removal.

Problem 1: Low or No Yield of this compound

  • Possible Cause: The reaction has reached equilibrium without sufficient product formation.

  • Explanation: The accumulation of water in the reaction mixture allows the reverse reaction (hydrolysis) to occur, limiting the final yield.[4]

  • Recommended Solutions:

    • Enhance Water Removal: If using a Dean-Stark trap, ensure the correct solvent is being used and that the apparatus is set up correctly to separate water. If using a desiccant, ensure a sufficient quantity of freshly activated desiccant was added.

    • Increase an Excess Reactant: Use a larger excess of isopropanol to shift the equilibrium towards the product side.[3][4]

    • Check Catalyst Activity: Ensure the acid catalyst has not degraded and was added in the correct amount (typically 1-5 mol%).[4]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to reach completion.[4]

Problem 2: The Reaction is Very Slow

  • Possible Cause: Insufficient reaction temperature or poor mixing.

  • Explanation: Esterification reactions often require heat to proceed at a reasonable rate.[2] If the temperature is too low, the reaction kinetics will be slow. Inadequate mixing can create concentration gradients and limit the interaction between reactants and the catalyst.[4]

  • Recommended Solutions:

    • Optimize Temperature: Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.[2]

    • Improve Agitation: Increase the stirring speed to ensure the mixture is homogeneous, especially if a solid catalyst or desiccant is being used.[4]

    • Verify Reactant Purity: Ensure starting materials are free of water, which can inhibit some solid acid catalysts.[4][10]

Problem 3: The Reaction Mixture Turned Dark Brown or Black (Charring)

  • Possible Cause: The acid catalyst concentration is too high, it was added too quickly, or the reaction temperature is excessive.

  • Explanation: Strong acid catalysts like sulfuric acid can cause dehydration of the alcohol and other side reactions, leading to the formation of polymeric or carbonaceous byproducts ("char"), especially at high temperatures or high local concentrations.[4]

  • Recommended Solutions:

    • Controlled Catalyst Addition: Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture to dissipate heat.[4]

    • Reduce Catalyst Loading: Use the minimum effective amount of catalyst.

    • Lower Reaction Temperature: If possible, reduce the reaction temperature while ensuring a reasonable reaction rate.[4]

Problem 4: Difficulty Purifying the Product by Distillation

  • Possible Cause: Formation of azeotropes.

  • Explanation: Isopropyl acetate (B1210297), isopropanol, and water form a minimum-boiling ternary azeotrope (boiling point ~75.5°C).[11] This makes it impossible to separate pure this compound from unreacted isopropanol and residual water by simple distillation.

  • Recommended Solutions:

    • Aqueous Workup: Before distillation, perform an aqueous workup. Neutralize the acid catalyst with a weak base like sodium bicarbonate solution. Wash the organic layer with water and then with brine to remove the bulk of the unreacted alcohol and salts.

    • Drying: Thoroughly dry the washed organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate) before the final distillation.

    • Extractive Distillation: For highly pure product on a larger scale, extractive distillation using a high-boiling solvent may be necessary to break the azeotrope.[11]

Comparative Data on Water Removal Techniques

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark) Physical separation of water via a low-boiling azeotrope with an immiscible solvent.[1]Lab-scale synthesis (reflux conditions)Highly effective for driving reaction to completion; continuous removal; visually monitor water formation.Requires specific glassware; adds another solvent to the system that must be removed later.
Chemical Desiccants (e.g., Molecular Sieves) In-situ chemical absorption of water by a drying agent.[8]Small to medium lab-scale reactions; moisture-sensitive reactions.Simple setup; avoids adding a solvent; can be used with heat-sensitive compounds.Limited capacity; can be difficult to separate from the reaction mixture; potential for side reactions.
Reactive Distillation Simultaneous reaction and separation of products in a single distillation column.[7]Industrial-scale productionHigh efficiency; reduced energy consumption and equipment footprint; excellent for equilibrium-limited reactions.[7]Requires complex, specialized equipment; higher initial capital cost.
Excess Reactant Shifting equilibrium by increasing the concentration of one reactant (Le Chatelier's Principle).[3]When one reactant is inexpensive and easily removed.Simple; requires no special equipment.Less effective than active water removal; requires removal of a large excess of reactant post-reaction.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus (Azeotropic Distillation)

This protocol describes a general procedure for the synthesis of an ester using azeotropic distillation. Note: this compound is often synthesized via transesterification from ethyl acetoacetate. This protocol is adapted for a general Fischer esterification where water is a byproduct.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Carboxylic Acid (1.0 eq)

  • Isopropanol (1.2 - 2.0 eq)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.02 eq)

  • Azeotropic Solvent (e.g., Toluene, ~40% of the initial reaction volume)

  • Boiling chips

Procedure:

  • Setup: Assemble the dry glassware: round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid, isopropanol, a magnetic stir bar, and the azeotropic solvent (toluene).

  • Catalyst Addition: Begin stirring and add the acid catalyst to the mixture.

  • Filling the Trap: Fill the Dean-Stark trap with toluene through the top of the condenser until the solvent begins to flow back into the reaction flask.

  • Reaction: Heat the mixture to a steady reflux. You will observe the solvent and water co-distilling and condensing into the trap.

  • Water Separation: In the trap, the condensed liquid will separate into two layers. The denser aqueous layer will collect at the bottom of the graduated arm, while the upper toluene layer will overflow and return to the reaction flask.[1]

  • Monitoring: Continue the reaction until no more water collects in the trap, which indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Proceed with a standard aqueous workup to neutralize the catalyst and remove water-soluble components before purification.

Protocol 2: Water Removal using Molecular Sieves

Materials:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Carboxylic Acid (1.0 eq)

  • Isopropanol (excess, can act as solvent)

  • Acid Catalyst (e.g., Amberlyst 15 resin)

  • 3Å or 4Å Molecular Sieves (activated, ~20-30% of the limiting reagent weight)

Procedure:

  • Sieve Activation: Activate the molecular sieves by heating them in a laboratory oven (>150°C) under vacuum for several hours. Allow them to cool in a desiccator before use.

  • Setup: Assemble a standard reflux apparatus.

  • Charging the Flask: Add the carboxylic acid, excess isopropanol, the acid catalyst, and the activated molecular sieves to the flask.

  • Reaction: Heat the mixture to reflux with efficient stirring for the required reaction time. The sieves will adsorb the water as it is produced.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the molecular sieves and the solid catalyst. The filtrate can then be concentrated and purified.

Visualizations

Esterification_Workflow cluster_react Reaction Stage cluster_sep Water Removal Stage cluster_yield Outcome Reactants Carboxylic Acid + Isopropanol + Acid Catalyst Reaction Heating / Reflux Reactants->Reaction Products Equilibrium Mixture: Ester + Water + Reactants Reaction->Products Water_Removal Continuous Water Removal (e.g., Dean-Stark) Products->Water_Removal Low_Yield Low Yield (Equilibrium) Products->Low_Yield If water is NOT removed Water_Removal->Reaction Shifts Equilibrium Right High_Yield High Yield of This compound Water_Removal->High_Yield Drives to Completion

Caption: Workflow showing how continuous water removal drives the esterification equilibrium towards a higher product yield.

Troubleshooting_Tree Start Problem: Low Ester Yield C1 Is water being effectively removed? Start->C1 S1_Yes Yes C1->S1_Yes Yes S1_No No C1->S1_No No C2 Is reaction temperature adequate? S2_Yes Yes C2->S2_Yes Yes S2_No No C2->S2_No No C3 Is mixture dark/charred? S3_Yes Yes C3->S3_Yes Yes S3_No No C3->S3_No No S1_Yes->C2 R1 Action: - Check Dean-Stark setup - Add fresh/more desiccant S1_No->R1 S2_Yes->C3 R2 Action: - Increase heating mantle T - Ensure steady reflux S2_No->R2 R3 Action: - Reduce catalyst amount - Add catalyst slowly to cooled mixture S3_Yes->R3 R4 Check catalyst activity and reactant purity. S3_No->R4

Caption: A decision tree to troubleshoot common causes of low yield in esterification reactions.

References

Preventing decomposition of Isopropyl acetoacetate during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of isopropyl acetoacetate (B1235776), with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isopropyl acetoacetate decomposition during purification?

A1: this compound is susceptible to two primary decomposition pathways, which can be accelerated by conditions often present during purification:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by both acids and bases, to yield isopropanol (B130326) and acetoacetic acid.

  • Decarboxylation: The acetoacetic acid formed from hydrolysis is a β-keto acid, which is thermally unstable and readily loses carbon dioxide (CO₂) upon heating to form acetone. This decarboxylation is also catalyzed by acidic conditions.

Q2: What are the main byproducts of this compound decomposition?

A2: The primary decomposition byproducts are isopropanol, acetoacetic acid, acetone, and carbon dioxide. The presence of these impurities can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: How can I minimize decomposition during distillation?

A3: To minimize decomposition, it is crucial to use vacuum distillation . This lowers the boiling point of this compound, allowing for distillation at a lower temperature, which significantly reduces the rate of thermal decomposition and decarboxylation. It is also important to neutralize any acidic or basic residues in the crude product before heating.

Q4: Are there any recommended stabilizers to use during the purification of this compound?

A4: The use of a mild, non-volatile base, such as anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), can help neutralize any residual acidic catalysts from the synthesis step.[1][2] These weak bases are less likely to catalyze hydrolysis compared to stronger bases. It is important to use them in moderation and ensure they are removed before the final product is collected.

Q5: What are the ideal storage conditions for purified this compound?

A5: Purified this compound should be stored in a cool, dry place, away from direct sunlight and sources of heat.[3] The container should be tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of Purified this compound
Possible Cause Recommended Solution
Decomposition during distillation - Utilize vacuum distillation: This is the most critical step to lower the distillation temperature.[4] - Neutralize before distillation: Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic catalysts.[5] Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) before distillation. - Avoid excessive heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. Monitor the pot temperature closely.
Incomplete reaction - Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the initial esterification reaction has gone to completion before starting the purification process.
Loss during workup - Efficient extraction: During aqueous washes, ensure proper phase separation to avoid loss of the product in the aqueous layer. Back-extract the aqueous layer with a suitable solvent (e.g., ethyl acetate) to recover any dissolved product.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Acetone - This is a strong indicator of decarboxylation. The solutions for Problem 1 (lowering distillation temperature, neutralization) are the primary remedies.
Isopropanol - This suggests hydrolysis has occurred. Ensure all reagents and equipment are dry. If water was used in the workup, ensure the product is thoroughly dried before distillation.
Unreacted starting materials (e.g., acetoacetic acid, isopropyl alcohol) - Efficient fractional distillation: Use a fractionating column (e.g., Vigreux) during vacuum distillation to improve the separation of components with different boiling points.[5]
High boiling point impurities - Leave a residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the co-distillation of high-boiling impurities.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and gently shake. Vent the funnel frequently to release any CO₂ that may form.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer and swirl. Continue adding Na₂SO₄ until it no longer clumps together, indicating the solution is dry.

  • Filter or decant the dried this compound from the drying agent.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charge the Flask: Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should be reduced to approximately 50-60 hPa.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling forerun (e.g., residual solvents).

    • Collect the main fraction of pure this compound at the appropriate boiling point. The literature boiling point is approximately 95 °C at 52 hPa.[6][7]

  • Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool under vacuum before slowly reintroducing air.

Data Presentation

Parameter Value Reference
Boiling Point (Atmospheric Pressure) 185 - 187 °C[3]
Boiling Point (Reduced Pressure) 95 °C / 52 hPa[6][7]
Density 0.989 g/mL at 20 °C[6]

Visualizations

Decomposition_Pathway IAA This compound AAA Acetoacetic Acid IAA->AAA Hydrolysis IPA Isopropanol IAA->IPA Hydrolysis H2O Water (H₂O) H2O->IAA AcidBase Acid/Base Catalyst AcidBase->IAA Heat Heat Heat->AAA Acetone Acetone AAA->Acetone Decarboxylation CO2 Carbon Dioxide (CO₂) AAA->CO2 Decarboxylation

Caption: Decomposition pathways of this compound.

Purification_Workflow cluster_0 Workup cluster_1 Purification cluster_2 Waste Crude Crude this compound Wash Wash with NaHCO₃/Brine Crude->Wash Dry Dry with Na₂SO₄ Wash->Dry Distill Vacuum Distillation Dry->Distill Pure Pure this compound Distill->Pure Byproducts Decomposition Byproducts (Acetone, Isopropanol) Distill->Byproducts if overheating

Caption: General workflow for the purification of this compound.

References

Graphene-Based Catalysts for High-Yield Isopropyl Acetoacetate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the use of graphene-based catalysts for the synthesis of isopropyl acetoacetate (B1235776), this technical support center provides essential guidance. Isopropyl acetoacetate is a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The use of solid acid catalysts like sulfonated graphene oxide (SGO) offers a promising green alternative to traditional homogeneous catalysts, with benefits including high yields, catalyst reusability, and milder reaction conditions.[3][4]

This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to facilitate your research and development efforts.

Troubleshooting Guide

Encountering challenges during your experiments is a natural part of the scientific process. This guide addresses common issues that may arise during the synthesis of this compound using sulfonated graphene oxide catalysts.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The sulfonated graphene oxide (SGO) may not have sufficient active sulfonic acid sites.1. Verify Catalyst Synthesis: Ensure the successful sulfonation of graphene oxide through characterization techniques like FT-IR and TGA.[5][6] 2. Catalyst Activation: Dry the SGO catalyst in a vacuum oven before use to remove adsorbed water, which can hinder catalytic activity. 3. Increase Catalyst Loading: Incrementally increase the amount of SGO catalyst in the reaction mixture.[7][8]
Suboptimal Reaction Temperature: The temperature may be too low for the transesterification reaction to proceed efficiently.1. Increase Temperature: Gradually increase the reaction temperature. For similar esterification reactions, temperatures around 80-110°C have been shown to be effective.[7][9] 2. Monitor for Side Reactions: Be aware that excessively high temperatures can lead to side reactions or decomposition of the product.
Insufficient Reaction Time: The reaction may not have reached equilibrium.1. Extend Reaction Time: Monitor the reaction progress over a longer period using techniques like GC or TLC. 2. Kinetic Studies: If feasible, perform kinetic studies to determine the optimal reaction time for maximum yield.[10][11]
Poor Mixing: In a heterogeneous catalytic system, inefficient mixing can limit the interaction between reactants and the catalyst surface.1. Increase Stirring Speed: Ensure vigorous stirring to maintain the catalyst in suspension. 2. Consider Mechanical Stirring: For larger scale reactions, a mechanical stirrer may be more effective than a magnetic stir bar.
Difficulty in Catalyst Separation Fine Catalyst Particles: The synthesized SGO may consist of very fine particles that are difficult to filter.1. Centrifugation: Use a centrifuge to pellet the catalyst before decanting the reaction mixture. 2. Membrane Filtration: Employ a membrane filter with a suitable pore size for separation.
Catalyst Dispersed in Product: The catalyst may form a stable dispersion in the product mixture.1. Solvent Addition: After the reaction, add a solvent in which the product is soluble but the catalyst is not, to facilitate precipitation and filtration.
Catalyst Deactivation After Recycling Leaching of Sulfonic Groups: The sulfonic acid groups may detach from the graphene oxide support during the reaction or washing steps.1. Milder Washing: Wash the recycled catalyst with a non-polar solvent to remove adsorbed organic species without stripping the functional groups. 2. Re-sulfonation: If significant deactivation is observed, consider re-sulfonating the catalyst.
Fouling of Catalyst Surface: The catalyst surface can be blocked by reactants, products, or byproducts.1. Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic molecules. 2. Calcination: In some cases, gentle calcination at a moderate temperature can burn off organic residues, but this should be done with caution to avoid damaging the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a sulfonated graphene oxide (SGO) catalyst over traditional acid catalysts like sulfuric acid for this compound synthesis?

A1: The primary advantages of SGO are its heterogeneous nature, which allows for easy separation from the reaction mixture and reusability.[3][4] This simplifies the purification process and reduces waste. Traditional homogeneous catalysts like sulfuric acid are corrosive, difficult to separate from the product, and typically cannot be reused.[3]

Q2: How can I synthesize the sulfonated graphene oxide (SGO) catalyst in the lab?

A2: A common method involves the oxidation of graphite (B72142) to graphene oxide (GO) using a modified Hummer's method, followed by sulfonation.[12] Sulfonation can be achieved by reacting GO with sulfanilic acid via a diazonium salt intermediate.[5]

Q3: What is the expected yield of this compound using an SGO catalyst?

A3: While specific data for this compound is limited, high yields of over 90% have been reported for the synthesis of other esters using SGO catalysts under optimized conditions.[3] The yield will depend on factors such as reaction temperature, catalyst loading, and reaction time.

Q4: How many times can the SGO catalyst be recycled?

A4: SGO catalysts have shown good reusability in various esterification reactions, often being reusable for up to five cycles with only a slight decrease in activity.[7]

Q5: What is the likely reaction mechanism for the SGO-catalyzed transesterification of ethyl acetoacetate to this compound?

A5: The reaction likely follows a general acid-catalyzed transesterification mechanism. The sulfonic acid groups on the SGO protonate the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropanol (B130326).

Experimental Protocols

Synthesis of Sulfonated Graphene Oxide (SGO) Catalyst

This protocol is based on the functionalization of graphene oxide with sulfanilic acid.

Materials:

Procedure:

  • Synthesis of Graphene Oxide (GO): Synthesize GO from graphite powder using a modified Hummer's method. This involves the oxidation of graphite in the presence of NaNO₃, H₂SO₄, and KMnO₄. The reaction is then quenched with H₂O₂ and the resulting GO is washed repeatedly with deionized water until the pH is neutral.

  • Preparation of Diazonium Salt of Sulfanilic Acid:

    • Dissolve sulfanilic acid in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and add sodium nitrite.

    • Slowly add hydrochloric acid to the cooled solution to form the diazonium salt.

  • Sulfonation of GO:

    • Disperse the prepared GO in deionized water via sonication.

    • Add the freshly prepared diazonium salt solution to the GO dispersion.

    • Stir the mixture for several hours at room temperature.

    • Collect the resulting sulfonated graphene oxide (SGO) by filtration or centrifugation, wash thoroughly with deionized water, and dry in a vacuum oven.[5]

Synthesis of this compound via Transesterification

This is a general protocol for the transesterification of ethyl acetoacetate with isopropanol using an SGO catalyst. Optimization of the reaction parameters is recommended.

Materials:

  • Ethyl acetoacetate

  • Isopropanol

  • Sulfonated graphene oxide (SGO) catalyst

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate and an excess of isopropanol.

  • Catalyst Addition: Add the SGO catalyst to the reaction mixture. A typical starting catalyst loading is 5-10 wt% relative to the ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-8 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the SGO catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.

    • Remove the excess isopropanol from the filtrate by rotary evaporation.

    • Dry the crude product over anhydrous sodium sulfate.

    • Purify the this compound by vacuum distillation.[13]

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for esterification reactions using sulfonated graphene-based catalysts from the literature. This data can serve as a starting point for optimizing the synthesis of this compound.

CatalystReactantsCatalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)Reference
Sulfonated Graphene (GSO₃H)Phthalic anhydride, 2-ethylhexanol200 mg for 5.2 mmol anhydrideReflux4>90[3]
Sulfonated Graphene Oxide (SGO)Fatty acids, Polyols51106High[9]
Sulfonated Carbon-Based GO MonolithLevulinic acid, Benzyl alcohol0.008 g/cm³110-97[7][14]
Sulfonated Reduced Graphene OxideAcetic acid, Butanol--Short98[15]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_reaction Transesterification Reaction cluster_workup Work-up & Purification Graphite Graphite GO GO Graphite->GO Modified Hummer's Method SGO SGO GO->SGO Sulfonation EAA Ethyl Acetoacetate Reaction_Mixture Reaction Mixture EAA->Reaction_Mixture IPA Isopropanol IPA->Reaction_Mixture SGO_cat SGO Catalyst SGO_cat->Reaction_Mixture Separation Catalyst Separation Reaction_Mixture->Separation Reflux Recycled_Catalyst Recycled SGO Separation->Recycled_Catalyst Wash & Dry Filtrate Filtrate Separation->Filtrate Evaporation Rotary Evaporation Filtrate->Evaporation Filtrate Drying Drying (Na₂SO₄) Evaporation->Drying Purification Vacuum Distillation Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism SGO SGO-SO₃H EAA Ethyl Acetoacetate SGO->EAA Protonation Protonated_EAA Protonated Ethyl Acetoacetate EAA->Protonated_EAA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_EAA->Tetrahedral_Intermediate + Isopropanol IPA Isopropanol IPA->Tetrahedral_Intermediate IPA_Product_Complex Product Complex Tetrahedral_Intermediate->IPA_Product_Complex - H⁺ Protonated_Ethanol Protonated Ethanol Protonated_Ethanol->SGO Product This compound IPA_Product_Complex->Product Ethanol Ethanol IPA_Product_Complex->Ethanol Ethanol->Protonated_Ethanol + H⁺

Caption: Proposed mechanism for SGO-catalyzed transesterification.

References

Addressing challenges in the scale-up of Isopropyl acetoacetate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropyl Acetoacetate (B1235776) (IPAA) production. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of Isopropyl acetoacetate synthesis. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to navigate specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound are:

  • Ester Exchange (Transesterification): This method uses ethyl acetoacetate or methyl acetoacetate as a starting material, which reacts with isopropanol (B130326). It is a common method but can have long reaction times and yields are typically around 87%.[1]

  • Diketene (B1670635) Method: This route involves the reaction of diketene with isopropanol. This method can achieve high yields (around 93-95%) and purity (around 98.5%).[2]

  • Claisen Ester Condensation: This route is less common for industrial scale-up due to the use of expensive metallic sodium and generally lower yields.[1]

  • Acid-Catalyzed Reaction of Diethyl Ketone and Isopropanol: This method can yield up to 86.5%, but is prone to the formation of isopropyl ether as a byproduct, which complicates purification.[1]

Q2: What are the main challenges when scaling up this compound production?

A2: Scaling up IPAA synthesis presents several challenges:

  • Byproduct Formation: The formation of isopropyl ether is a significant issue, especially in acid-catalyzed reactions. This byproduct can lower the reaction yield and requires additional purification steps.[1]

  • Purification: Removing impurities and byproducts at a large scale can be difficult. Repeated distillations are often necessary, which can lead to product decomposition and lower overall yields.[1]

  • Reaction Kinetics and Heat Transfer: What works on a small scale may not translate directly to a larger reactor. Inadequate mixing and localized temperature differences can lead to increased byproduct formation and lower yields.

  • Raw Material Costs and Availability: Some synthesis routes require expensive reagents like metallic sodium, making them less economically viable for large-scale production.[1]

  • Safety: this compound and many of the reactants and solvents used in its synthesis are flammable and can be hazardous. Proper safety protocols are crucial during scale-up.

Q3: How can I minimize the formation of the isopropyl ether byproduct?

A3: Minimizing isopropyl ether formation is crucial for improving yield and simplifying purification. Consider the following:

  • Catalyst Choice: The use of a self-made catalyst with graphene as a carrier has been shown to reduce the formation of isopropyl ether to less than 1%.[2]

  • Reaction Conditions: Carefully controlling the reaction temperature and minimizing the concentration of strong acids can reduce the dehydration of isopropanol to form the ether.

  • Alternative Synthesis Routes: The diketene method is less prone to isopropyl ether formation compared to acid-catalyzed routes.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction: Reaction time may be too short, or temperature may be too low. 2. Byproduct formation: Significant formation of isopropyl ether or other side products. 3. Product decomposition: During distillation or workup.1. Optimize reaction conditions: Increase reaction time or temperature based on small-scale experiments. 2. Change catalyst or synthesis route: Consider a graphene-based catalyst or the diketene method to reduce ether formation.[2] 3. Gentle purification: Use vacuum distillation at a lower temperature to prevent decomposition.
Product Discoloration 1. High reaction temperature: Can lead to thermal degradation of the product or starting materials. 2. Contaminants in starting materials: Impurities can lead to colored byproducts.1. Lower reaction temperature: Optimize for the lowest effective temperature. 2. Use high-purity starting materials: Ensure the quality of isopropanol, diketene, or other reactants.
Difficult Purification 1. Presence of close-boiling impurities: Isopropyl ether and other byproducts can be difficult to separate by distillation. 2. Product decomposition during distillation: High temperatures can cause the product to break down.1. Use fractional distillation: Employ a more efficient distillation column to separate close-boiling impurities. 2. Vacuum distillation: Lowering the pressure allows for distillation at a lower temperature, minimizing decomposition.[1][3]
Slow Reaction Rate 1. Insufficient catalyst: The amount of catalyst may not be adequate for the scale of the reaction. 2. Low reaction temperature: The reaction may be too slow at the current temperature.1. Increase catalyst loading: Gradually increase the amount of catalyst, monitoring for any increase in side reactions. 2. Increase reaction temperature: Cautiously increase the temperature while monitoring for product discoloration or byproduct formation.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis Method Starting Materials Catalyst Reported Yield Reported Purity Key Challenges
Ester ExchangeEthyl acetoacetate, IsopropanolSulfuric AcidUp to 87%[1]Not specifiedLong reaction time, byproduct formation.[1]
Diketene MethodDiketene, IsopropanolGraphene-based catalyst~93.5%[2]~98.5%[2]Handling of diketene.
Diketene MethodDiketene, IsopropanolTriethylamine95.2%[1]99.3%[1]Precise temperature control.
Acid-CatalyzedDiethyl ketone, IsopropanolAcid catalystUp to 86.5%[1]Not specifiedIsopropyl ether formation, purification difficulty.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Diketene Method

This protocol is based on a high-yield synthesis method.[1]

Materials:

  • Isopropanol (150g, 2.5 mol)

  • Triethylamine (0.36g)

  • Diketene (210g, 2.5 mol)

Procedure:

  • In a 500ml flask equipped with a stirrer, thermometer, and reflux condenser, add isopropanol and triethylamine.

  • At room temperature, slowly add diketene to the flask.

  • Control the reaction temperature at 70°C.

  • Maintain the reaction at 70°C for 6 hours after the addition of diketene is complete.

  • After the reaction is complete, purify the crude ester by vacuum distillation to obtain the final product.

Expected Outcome:

  • Yield: 95.2%

  • Purity: 99.3%

Protocol 2: Synthesis of this compound via Ester Exchange

This protocol is a common laboratory-scale method.[3]

Materials:

  • Ethyl acetoacetate (250g)

  • Isopropanol (1500 ml)

  • Concentrated sulfuric acid (10 ml)

  • Barium carbonate

Procedure:

  • In a suitable reaction vessel, dissolve ethyl acetoacetate and concentrated sulfuric acid in isopropanol.

  • Heat the solution at reflux for 3 hours.

  • After reflux, remove the excess solvent by distillation.

  • Neutralize the residue by adding barium carbonate until the solution is no longer acidic.

  • Filter the mixture to remove the barium sulfate.

  • Distill the filtrate under reduced pressure to obtain pure this compound.

Expected Outcome:

  • Yield: 139g

  • Boiling point: 79°-82° C./20 mm Hg

Visualizations

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration purification_issues Purification Difficulties start->purification_issues check_reaction_params Check Reaction Parameters (Time, Temp) low_yield->check_reaction_params check_byproducts Analyze for Byproducts (e.g., Isopropyl Ether) low_yield->check_byproducts check_temp Review Reaction Temperature discoloration->check_temp check_starting_materials Verify Purity of Starting Materials discoloration->check_starting_materials optimize_distillation Optimize Distillation (Vacuum, Fractionation) purification_issues->optimize_distillation solution Problem Resolved check_reaction_params->solution change_catalyst Consider Alternative Catalyst (e.g., Graphene-based) check_byproducts->change_catalyst change_route Consider Alternative Synthesis Route (e.g., Diketene Method) check_byproducts->change_route check_temp->solution check_starting_materials->solution optimize_distillation->solution change_catalyst->solution change_route->solution

Caption: Troubleshooting workflow for common issues in this compound production.

Synthesis_Purification_Workflow start Select Synthesis Route ester_exchange Ester Exchange start->ester_exchange diketene_method Diketene Method start->diketene_method reaction Reaction under Controlled Conditions ester_exchange->reaction diketene_method->reaction crude_product Crude this compound reaction->crude_product neutralization Neutralization (if acid catalyst used) crude_product->neutralization distillation Vacuum Distillation crude_product->distillation If no acid catalyst filtration Filtration neutralization->filtration filtration->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Isopropyl Acetoacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of acidic impurities from Isopropyl Acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in technical-grade Isopropyl Acetoacetate?

A1: Common acidic impurities in this compound often stem from its synthesis process. These can include unreacted starting materials such as acetic acid, or acid catalysts like sulfuric acid that may have been used during esterification.[1][2][3] Additionally, the product itself can undergo slow decomposition, potentially forming acidic byproducts.[4]

Q2: Why is the removal of these acidic impurities critical?

A2: The presence of acidic impurities can negatively impact subsequent reactions by catalyzing unwanted side reactions, leading to lower yields and the formation of additional impurities. For applications in pharmaceuticals and fine chemicals, high purity is essential to ensure the safety, efficacy, and stability of the final product.

Q3: What is the most common and effective method for removing acidic impurities?

A3: The most widely used method is washing the crude this compound with a mild aqueous basic solution, such as 5% sodium bicarbonate or sodium carbonate.[1][3][5][6] This process effectively neutralizes the acidic contaminants, converting them into water-soluble salts that can be easily separated in an aqueous layer.[1][7]

Q4: How does washing with a basic solution work?

A4: When this compound containing acidic impurities is mixed with a basic solution (e.g., sodium bicarbonate) in a separatory funnel, a neutralization reaction occurs. The acid is converted into its corresponding salt, which is soluble in the aqueous phase. The organic layer, containing the purified ester, is immiscible with the aqueous layer and can be separated. Carbon dioxide gas is often evolved during this process if bicarbonate is used.[7]

Q5: Is distillation necessary after the neutralization wash?

A5: While a neutralization wash removes the bulk of acidic impurities, distillation, particularly fractional distillation under reduced pressure, is often employed as a subsequent step.[2] This is crucial for removing other neutral organic impurities, residual water, and achieving a very high degree of purity.[5]

Q6: Can solid adsorbents be used for purification?

A6: Yes, solid adsorbents like activated alumina (B75360) or magnesium oxide can be effective for removing trace amounts of acidic impurities and other polar compounds.[5][8][9] This method is typically used as a final polishing step after initial purification by washing or distillation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The aqueous layer is still acidic (tested with pH paper) after a single wash. - Insufficient amount of basic solution used. - High concentration of acidic impurities in the crude product. - Inefficient mixing of the two phases.- Perform additional washes with fresh basic solution until the aqueous layer is neutral or slightly basic. - Ensure vigorous shaking of the separatory funnel (with periodic venting) to maximize contact between the organic and aqueous layers.[7]
An emulsion has formed at the interface, preventing clear separation of layers. - Vigorous shaking, especially with solutions of similar densities. - Presence of surfactants or other impurities.- Allow the mixture to stand undisturbed for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Significant loss of this compound during the washing process. - this compound has slight solubility in water.[10][11][12] - Accidental draining of the organic layer with the aqueous layer.- Back-extract the aqueous wash layers with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover dissolved product. Combine this solvent with the main organic layer before drying and distillation. - Carefully observe the interface between the layers and drain the aqueous layer slowly.
The final product is discolored or contains particulates after purification. - Thermal decomposition during distillation at high temperatures. - Incomplete removal of solid drying agents before distillation. - Carryover of impurities during distillation.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.[2] - Ensure the dried organic phase is carefully decanted or filtered away from the drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before heating. - Use a fractionating column and discard the initial and final fractions (heads and tails) during distillation.

Data on Purification Methods

Method Primary Target Impurities Typical Scale Advantages Disadvantages
Washing with Basic Solution Acid catalysts, unreacted carboxylic acidsLab to Pilot- Simple, rapid, and effective for bulk acid removal.[1] - Inexpensive reagents.- May not remove all impurities. - Can introduce water into the product. - Risk of emulsion formation.
Fractional Distillation Impurities with different boiling points, residual solventsLab to Industrial- Can achieve very high purity. - Removes a wide range of impurities.- Requires specialized glassware/equipment. - Potential for thermal decomposition of the product. - Can be time-consuming.
Adsorbent Treatment Trace polar impurities, residual acids, color bodiesLab to Industrial- Excellent for final "polishing".[8] - Can be performed at room temperature.[9]- Adsorbent capacity is limited. - Requires an additional filtration step. - Cost of adsorbent material.

Experimental Protocols

Protocol 1: Neutralization Wash with 5% Sodium Bicarbonate

This protocol describes the removal of acidic impurities from crude this compound using a standard laboratory-scale liquid-liquid extraction technique.

Materials:

  • Crude this compound

  • 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of 5% sodium bicarbonate solution to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and open the stopcock frequently to vent the pressure buildup from the evolved CO₂ gas. [7]

  • Place the funnel back on a ring stand and allow the layers to separate completely. The upper layer will be the aqueous phase, and the lower layer will be the organic this compound.

  • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

  • Test the pH of the upper aqueous layer. If it is still acidic, repeat the washing procedure (steps 2-5) with fresh sodium bicarbonate solution until the aqueous wash is neutral or slightly basic.

  • To remove dissolved water, wash the organic layer once with an equal volume of brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Carefully decant or filter the dried this compound into a clean, dry flask, ready for distillation or further use.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the final purification of washed and dried this compound.

Materials:

  • Washed and dried this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum source and gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed and lightly greased if necessary.

  • Place the washed and dried this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum source. Slowly and carefully reduce the pressure inside the system to the desired level (e.g., 20-50 mmHg).

  • Begin circulating cold water through the condenser.

  • Gently heat the round-bottom flask using the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fraction (forerun).

  • Collect the main fraction of pure this compound at its characteristic boiling point at the given pressure (e.g., approx. 79-82°C at 20 mmHg).[2]

  • Once the temperature begins to drop or rise sharply, or when only a small amount of residue remains, stop the distillation.

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Transfer the purified product to a clean, dry, and properly labeled storage container.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Acidity Level (e.g., Titration or pH) start->assess_purity decision_acidity High Acidity? assess_purity->decision_acidity wash Neutralization Wash (e.g., with NaHCO3 soln.) decision_acidity->wash Yes dry Dry Organic Layer (e.g., with MgSO4) decision_acidity->dry No (Trace Acidity) wash->dry decision_purity High Purity Required? dry->decision_purity distill Vacuum Distillation decision_purity->distill Yes end_intermediate Partially Purified Product decision_purity->end_intermediate No end_product Purified this compound distill->end_product NeutralizationReaction acetic_acid CH₃COOH (Acetic Acid Impurity) sodium_acetate CH₃COONa (Sodium Acetate (B1210297) - Aqueous) plus1 + plus2 + sodium_bicarbonate NaHCO₃ (Sodium Bicarbonate) sodium_bicarbonate->sodium_acetate Neutralization water H₂O (Water) plus3 + carbon_dioxide CO₂ (Carbon Dioxide - Gas)

References

Stability and storage conditions for Isopropyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Acetoacetate (B1235776)

This technical support guide provides essential information on the stability, storage, and troubleshooting for experiments involving Isopropyl Acetoacetate (CAS 542-08-5). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. To maximize its shelf life, it is recommended to protect it from direct sunlight, heat, and sources of ignition. While storage at room temperature is generally acceptable, keeping it in a refrigerator at 2-8°C can be beneficial for long-term stability.

Q2: What is the expected shelf life of this compound?

A2: While specific shelf-life studies for this compound are not extensively published, it is a stable compound under the recommended storage conditions. For high-purity applications, it is advisable to use it within 6-12 months of opening. For longer-term storage, re-analysis of purity is recommended.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are hydrolysis and decarboxylation.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form isopropanol (B130326) and acetoacetic acid. Acetoacetic acid itself is unstable and can further decompose.

  • Decarboxylation: Upon heating, particularly in the presence of acidic or basic catalysts, beta-keto esters like this compound can undergo decarboxylation to yield acetone (B3395972) and carbon dioxide.[1][2][3]

Q4: What are the signs of degradation in this compound?

A4: Degradation of this compound may be indicated by a change in color from colorless to pale yellow, a noticeable change in odor, or the presence of particulate matter. For quantitative assessment, a decrease in purity can be confirmed by analytical techniques such as Gas Chromatography (GC).

Q5: Is this compound compatible with common laboratory materials?

A5: this compound is compatible with glass and stainless steel. However, it may attack some forms of plastics and rubber. Therefore, it is crucial to use appropriate containers and equipment. It is incompatible with strong oxidizing agents.

Stability and Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (2-8°C)Minimizes potential degradation through hydrolysis and decarboxylation.
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) for long-term storagePrevents hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque glass bottleProtects from light and moisture ingress.
Incompatibilities Strong oxidizing agents, strong acids, and strong basesAvoids vigorous reactions and catalyzed degradation.

Troubleshooting Guides for Experiments

Low Yield in Hantzsch Dihydropyridine (B1217469) Synthesis

Problem: The Hantzsch reaction using this compound is resulting in a low yield of the dihydropyridine product.

Possible Causes and Solutions:

  • Impure Reactants: Impurities in the aldehyde, ammonia (B1221849) source, or this compound can impede the reaction.

    • Solution: Ensure all reactants are of high purity. Purify this compound by vacuum distillation if necessary.

  • Suboptimal Reaction Conditions: Prolonged reaction times or excessively high temperatures can lead to the degradation of the product.[4]

    • Solution: Optimize the reaction temperature and time. Consider using a catalyst, such as a Lewis or Brønsted acid, to accelerate the reaction.[4] Microwave or ultrasound irradiation can also be effective in reducing reaction times and improving yields.[4]

  • Side Reactions: The formation of byproducts like over-oxidized pyridine (B92270) can reduce the yield.[4]

    • Solution: Carefully control the stoichiometry of the reactants and the reaction conditions.

Incomplete Reaction in Biginelli Condensation

Problem: The Biginelli reaction with this compound, an aldehyde, and urea (B33335) is not proceeding to completion.

Possible Causes and Solutions:

  • Inefficient Catalyst: The choice and amount of catalyst are crucial for the Biginelli reaction.

    • Solution: Use an appropriate acid catalyst (e.g., a Brønsted or Lewis acid). Optimize the catalyst loading.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction rate will be slow.

    • Solution: Choose a suitable solvent that dissolves all reactants. In some cases, solvent-free conditions with gentle heating can be effective.

  • Reaction Equilibrium: The reaction may be reversible.

    • Solution: Consider removing water as it is formed to drive the reaction to completion.

Unexpected Byproducts in Aldol (B89426) Condensation

Problem: An aldol condensation using the enolate of this compound is producing unexpected side products.

Possible Causes and Solutions:

  • Multiple Enolates: If the other carbonyl compound in the reaction also has α-hydrogens, a mixture of products can be formed from self-condensation and cross-condensation.[5][6]

    • Solution: Use a carbonyl compound without α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) as the electrophile. Alternatively, use a directed aldol protocol where one enolate is pre-formed with a strong base like lithium diisopropylamide (LDA).

  • Dehydration: The initial β-hydroxy ester adduct can dehydrate to form an α,β-unsaturated ester.

    • Solution: Control the reaction temperature. Lower temperatures generally favor the aldol addition product, while higher temperatures promote condensation.

Experimental Protocols

Protocol for Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of an this compound sample and identify potential impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5ms)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to the mark with the chosen solvent.

    • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis of impurities is required.

  • GC Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample solution into the GC.

    • Record the chromatogram.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).

    • Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

    • If using GC-MS, identify impurity peaks by comparing their mass spectra to a library database. Common impurities could include isopropanol, acetic acid, or products of self-condensation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Reactions with this compound start Low Reaction Yield Observed purity_check Check Purity of this compound start->purity_check gc_analysis Perform GC Analysis purity_check->gc_analysis Purity < 98%? reaction_conditions Review Reaction Conditions purity_check->reaction_conditions Purity OK distill Purify by Vacuum Distillation gc_analysis->distill distill->start Re-run reaction success Improved Yield temp_time Optimize Temperature and Time reaction_conditions->temp_time catalyst Optimize Catalyst Type and Loading reaction_conditions->catalyst side_reactions Investigate Side Reactions reaction_conditions->side_reactions temp_time->start Re-run reaction catalyst->start Re-run reaction nmr_analysis Analyze Crude Product by NMR/MS side_reactions->nmr_analysis modify_protocol Modify Reaction Protocol nmr_analysis->modify_protocol modify_protocol->start Re-run reaction

Caption: Troubleshooting workflow for low reaction yields.

Stability_Factors Factors Affecting this compound Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors ipa This compound hydrolysis Hydrolysis ipa->hydrolysis decarboxylation Decarboxylation ipa->decarboxylation temperature High Temperature temperature->decarboxylation promotes moisture Moisture/Water moisture->hydrolysis enables catalysts Acids/Bases catalysts->hydrolysis catalyzes catalysts->decarboxylation catalyzes light Light light->decarboxylation may promote

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Isopropyl Acetoacetate: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is a cornerstone of robust and reproducible research, particularly in the fields of pharmaceutical development and chemical synthesis. Isopropyl acetoacetate (B1235776), a key building block in the synthesis of a variety of compounds, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of isopropyl acetoacetate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocol for GC-MS analysis, present comparative data with alternative techniques, and provide a clear workflow for purity assessment.

The Power of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high resolution and sensitivity make it an ideal method for detecting and identifying trace impurities in substances like this compound.

The GC-MS Workflow for this compound Purity

The process of analyzing this compound using GC-MS follows a systematic workflow, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution 1 InternalStandard Addition of Internal Standard (optional) Dilution->InternalStandard 2 Injection Sample Injection InternalStandard->Injection 3 GC Gas Chromatography (Separation) Injection->GC 4 MS Mass Spectrometry (Detection & Identification) GC->MS 5 Chromatogram Chromatogram Generation MS->Chromatogram 6 LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch 7a Quantification Impurity Quantification (% Area) Chromatogram->Quantification 7b LibrarySearch->Quantification Report Purity Report Quantification->Report 8

Figure 1: GC-MS analytical workflow for this compound purity assessment.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the purity assessment of this compound using GC-MS.

1. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass analyzer is suitable.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow).

4. Mass Spectrometer Parameters (if applicable):

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

5. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

6. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Identifying Potential Impurities

Based on the synthesis route and potential side reactions, the following impurities are commonly found in this compound:

  • Isopropanol: A starting material.

  • Acetic Acid: A potential hydrolysis product or unreacted starting material.

  • Ethyl Acetoacetate: A common related impurity.[2]

  • Water: Can be present from the synthesis or absorbed from the atmosphere.

Table 1: Expected GC-MS Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Isopropanol~ 3.545, 43, 27
Acetic Acid~ 4.243, 45, 60
Ethyl Acetoacetate~ 8.543, 88, 61, 70
This compound ~ 9.2 43, 85, 101, 59, 144

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Comparative Analysis: GC-MS vs. Other Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment may involve other analytical techniques. This section compares GC-MS with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration.

Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound

ParameterGC-MSHPLCNMR SpectroscopyKarl Fischer Titration
Principle Separation by volatility and boiling point, detection by mass.Separation by polarity, detection by UV absorbance or other detectors.Absorption of radiofrequency by atomic nuclei in a magnetic field.Titration with a reagent that reacts specifically with water.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities.Structural elucidation and quantification of major components and impurities.Accurate quantification of water content.
Advantages High sensitivity and specificity for impurity identification.[1]Suitable for a wide range of compounds.Provides detailed structural information, can be used for absolute quantification (qNMR).Highly accurate and specific for water determination.[3]
Limitations Not suitable for non-volatile or thermally unstable compounds.Lower resolution for some volatile compounds compared to GC.Lower sensitivity for trace impurities compared to GC-MS.Only measures water content.
Sample Preparation Simple dilution in a volatile solvent.Dilution in a suitable mobile phase.Dissolution in a deuterated solvent.Direct injection or dissolution in a suitable solvent.

A multi-technique approach often provides the most complete picture of a sample's purity. For instance, GC-MS can be used to identify and quantify volatile organic impurities, while Karl Fischer titration provides an accurate measure of the water content.

Conclusion

The purity assessment of this compound is critical for ensuring the quality and consistency of research and manufacturing processes. GC-MS stands out as a primary technique for this purpose, offering excellent separation and identification capabilities for volatile impurities. By following a well-defined experimental protocol and understanding the potential impurities, researchers can confidently determine the purity of their this compound. For a comprehensive analysis, complementing GC-MS with other techniques such as HPLC, NMR spectroscopy, and Karl Fischer titration is highly recommended to obtain a complete purity profile. This integrated approach ensures the reliability of experimental outcomes and the quality of the final products.

References

A Comparative Guide to HPLC Methods for the Quantification of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isopropyl acetoacetate (B1235776), a key building block in organic synthesis, is crucial for process monitoring, quality control, and kinetic studies. However, the analysis of β-keto esters like isopropyl acetoacetate by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to keto-enol tautomerism. This phenomenon can lead to poor peak shapes, including broadening and splitting, which compromises analytical accuracy and precision.

This guide provides an objective comparison of different HPLC strategies to overcome this challenge and achieve reliable quantification of this compound. We will explore two primary approaches: a standard Reversed-Phase (RP) HPLC method with mobile phase optimization and an advanced Mixed-Mode HPLC (MM-HPLC) method.

The Challenge: Keto-Enol Tautomerism

This compound exists in equilibrium between its keto and enol forms. If the rate of interconversion between these tautomers is on a similar timescale to the chromatographic separation, it can result in distorted or multiple peaks for a single analyte. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Effective HPLC methods must manage this equilibrium to ensure a single, sharp, and reproducible peak for accurate quantification.

Comparative Analysis of HPLC Methods

To address the analytical challenges, two distinct HPLC methodologies are presented and compared. The first is a widely accessible reversed-phase approach, while the second utilizes a specialized mixed-mode stationary phase designed to improve the chromatography of problematic compounds.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters of the two HPLC methods for the quantification of this compound.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Column C18 (e.g., Agilent HC-C18)Mixed-Mode (e.g., Primesep B)
Stationary Phase OctadecylsilaneAlkyl chains with embedded anion-exchange groups
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and Ion-Exchange Interactions
Mobile Phase Acetonitrile (B52724)/Water with pH modifierAcetonitrile/Water with acid modifier (e.g., formic acid)
Key Advantage Widely available columns and simple mobile phases.Excellent peak shape for tautomeric compounds.[1]
Key Disadvantage Potential for poor peak shape without careful optimization.Requires specialized, less common column chemistry.
Typical Retention Time 4 - 8 minutes (highly dependent on conditions)~ 3 minutes
Linearity (R²) (estimated) > 0.999> 0.999
Limit of Detection (LOD) (estimated) 1 - 10 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) (estimated) 5 - 30 µg/mL0.5 - 5 µg/mL

Note: The performance parameters for Method 1 are estimations based on methods for similar compounds and would require validation for this compound. The performance of Method 2 is based on published data for similar β-diketone compounds.

Experimental Protocols

Detailed methodologies for the two compared HPLC approaches are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Method 1: Reversed-Phase HPLC with pH Control

This method utilizes a standard C18 column and controls the keto-enol tautomerism by adjusting the mobile phase pH to promote the predominance of one form, typically the keto form, leading to a sharper peak.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Agilent HC-C18 or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase starting condition (e.g., 30% Acetonitrile in water with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Mixed-Mode HPLC

This method employs a specialized column that combines reversed-phase and ion-exchange properties to achieve excellent peak shape for tautomeric compounds like this compound without the need for extensive mobile phase optimization.[1]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Primesep B, 5 µm, 4.6 x 150 mm (SIELC Technologies).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 20% B to 80% B over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the signaling pathway of the analytical challenge.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (this compound) Dilution Serial Dilution (Calibration Standards) Stock->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Sample Sample Solution Sample->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: A general experimental workflow for the HPLC quantification of this compound.

Tautomerism_Challenge cluster_analyte This compound in Solution cluster_hplc HPLC Separation cluster_solution Analytical Solution Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Poor_Peak Poor Peak Shape (Broadening/Splitting) Keto->Poor_Peak Enol->Poor_Peak Control Control Equilibrium (e.g., pH, Mixed-Mode) Poor_Peak->Control Good_Peak Single, Sharp Peak Control->Good_Peak

Caption: The analytical challenge of keto-enol tautomerism in HPLC and the strategic solution.

References

A Comparative Analysis of the Reactivity of Acetoacetate Esters: Methyl vs. Ethyl vs. Isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, β-keto esters are invaluable intermediates, with acetoacetate (B1235776) esters being cornerstone reagents for the construction of a diverse array of molecular architectures. The choice of the ester group—methyl, ethyl, or isopropyl—can significantly influence the reactivity of the acetoacetate moiety, impacting reaction rates, yields, and in some cases, the feasibility of a transformation. This guide provides an objective comparison of the reactivity of methyl, ethyl, and isopropyl acetoacetate in three common classes of reactions: alkylation, Claisen condensation, and reduction. The discussion is supported by available experimental data and detailed protocols to aid in experimental design and optimization.

Factors Influencing Reactivity: A Mechanistic Overview

The reactivity of acetoacetate esters is primarily governed by two key factors: the acidity of the α-protons and the steric hindrance around the electrophilic carbonyl carbons. The α-protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. The ester's alkyl group (methyl, ethyl, or isopropyl) can modulate reactivity through steric effects. A bulkier alkyl group can impede the approach of nucleophiles to the ester carbonyl and also hinder the approach of the enolate to an electrophile.

G Factors Influencing Acetoacetate Ester Reactivity cluster_reactivity Reactivity cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Reactivity Reactivity ReactionRate Reaction Rate Reactivity->ReactionRate ProductYield Product Yield Reactivity->ProductYield StericHindrance Steric Hindrance (R = Me < Et < iPr) StericHindrance->Reactivity affects AlphaProtonAcidity α-Proton Acidity AlphaProtonAcidity->Reactivity affects

Caption: Factors influencing the reactivity of acetoacetate esters.

Reactivity in Alkylation Reactions

Alkylation of acetoacetate esters proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. The rate and success of this SN2 reaction are sensitive to steric hindrance.

Expected Reactivity Trend: Methyl acetoacetate > Ethyl acetoacetate > this compound

The smaller methyl group in methyl acetoacetate is expected to offer the least steric hindrance to the approaching electrophile, leading to a faster reaction rate and potentially higher yields compared to the bulkier ethyl and isopropyl groups.

Experimental Data

While a direct comparative study with identical reaction conditions was not found in the reviewed literature, an experiment on the alkylation of methyl acetoacetate with bromoethane (B45996) reported a high yield of the corresponding methyl ethylacetoacetate.[1]

EsterAlkylating AgentBaseSolventProduct YieldReference
Methyl AcetoacetateBromoethaneSodium Methoxide (B1231860)Methanol~97%[1]
Ethyl Acetoacetaten-Butyl BromideSodium EthoxideEthanol (B145695)69-72%[2]
This compoundNot availableNot availableNot availableNot available-
Experimental Protocol: Alkylation of Methyl Acetoacetate[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 7.0 g of sodium methoxide in 40 mL of absolute methanol.

  • Addition of Acetoacetate: To this solution, add 15.1 g of methyl acetoacetate.

  • Addition of Alkyl Halide: Add 20.0 g of bromoethane to the reaction mixture.

  • Reaction: The traditional procedure involves refluxing the mixture, although specific times and temperatures were not detailed in the available abstract.

  • Work-up and Purification: The product is isolated by distillation, with the fraction boiling between 180-190°C being collected. The purity of the distilled product can be analyzed by gas chromatography.

Reactivity in Claisen Condensation

The Claisen condensation involves the self-condensation of two ester molecules to form a β-keto ester. The reaction is initiated by the formation of an enolate, which then attacks the carbonyl group of another ester molecule. Steric hindrance at the ester carbonyl can significantly affect the rate of this reaction.

Expected Reactivity Trend: Methyl acetoacetate > Ethyl acetoacetate > this compound

The less sterically hindered carbonyl group of methyl acetoacetate should be more susceptible to nucleophilic attack by the enolate, leading to a faster reaction rate compared to ethyl and this compound.

Experimental Data

A study on the synthesis of ethyl acetoacetate via Claisen condensation of ethyl acetate (B1210297) reported a high yield.[3] While this is not a direct comparison with the other esters, it provides a benchmark for a successful Claisen condensation.

EsterBaseSolventProduct YieldReference
Methyl AcetateNot availableNot availableNot available-
Ethyl AcetateSodium EthoxideEthanol91.55%[3]
Isopropyl AcetateNot availableNot availableNot available-
Experimental Protocol: Claisen Condensation of Ethyl Acetate[3][4]
  • Reaction Setup: In a 250 mL round-bottom flask, place 50 g (55.5 mL) of pure ethyl acetate and add 5 g of sodium wire. Fit the flask with a reflux condenser and a drying tube.

  • Reaction: Heat the reaction mixture to a gentle reflux. Continue heating until the sodium is completely dissolved (approximately 3 hours).

  • Work-up: After cooling, add an equal volume of cold saturated brine and perform an extraction. The organic layer contains the product.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate. The ethyl acetoacetate is then purified by vacuum distillation.

Reactivity in Reduction Reactions

The reduction of the keto group in acetoacetate esters to a hydroxyl group is a common transformation. The reactivity in these reactions, often carried out with hydride reagents like sodium borohydride (B1222165) (NaBH₄), is also influenced by steric factors.

Expected Reactivity Trend: Methyl acetoacetate > Ethyl acetoacetate > this compound

The approach of the hydride reagent to the ketone carbonyl is less hindered in methyl acetoacetate, suggesting a faster reduction rate. While NaBH₄ is generally a mild reducing agent and does not typically reduce esters, it can reduce the ketone functionality within the acetoacetate molecule.[4][5][6]

Experimental Data
Experimental Protocol: General Procedure for NaBH₄ Reduction of a Ketone[6][8]
  • Reaction Setup: Dissolve the keto-ester (e.g., 0.1 g of 9-fluorenone (B1672902) as a model ketone) in a suitable solvent such as ethanol (1 mL) in a vial and cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (e.g., 20 mg) to the solution. The reaction is often exothermic.

  • Reaction: Allow the reaction to proceed for a set time (e.g., 15 minutes).

  • Work-up: Add water (1 mL) to quench the reaction, then heat the solution to boiling.

  • Isolation: The product can be isolated by cooling the solution to induce crystallization followed by vacuum filtration, or by extraction if the product is a liquid.

G General Workflow for Acetoacetate Ester Alkylation Start Start ReactionSetup 1. Reaction Setup (Acetoacetate, Base, Solvent) Start->ReactionSetup AddElectrophile 2. Add Alkyl Halide ReactionSetup->AddElectrophile Reaction 3. Reaction (e.g., Reflux) AddElectrophile->Reaction Workup 4. Work-up (Quenching, Extraction) Reaction->Workup Purification 5. Purification (Distillation/Chromatography) Workup->Purification Analysis 6. Analysis (e.g., GC, NMR) Purification->Analysis End End Analysis->End

Caption: General workflow for the alkylation of an acetoacetate ester.

Conclusion

The choice of the ester group in acetoacetate reagents plays a crucial role in their reactivity, primarily due to steric effects. Based on fundamental organic chemistry principles, the reactivity is expected to follow the trend: methyl acetoacetate > ethyl acetoacetate > this compound for common reactions such as alkylation, Claisen condensation, and reduction. While direct comparative quantitative data is sparse in the literature, the provided experimental protocols for related reactions offer a solid foundation for researchers to develop and optimize their synthetic routes. For reactions sensitive to steric hindrance, utilizing methyl acetoacetate may lead to faster reaction times and improved yields. Conversely, for applications where a slower, more controlled reaction is desired, or where subsequent selective transformations of the ester group are planned, ethyl or this compound may be more suitable. Further quantitative kinetic studies are warranted to provide a more definitive comparison of these versatile synthetic intermediates.

References

A Spectroscopic Showdown: Unmasking the Keto and Enol Forms of Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric equilibrium of β-ketoesters like isopropyl acetoacetate (B1235776) is crucial for predicting reactivity, stability, and biological activity. This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of isopropyl acetoacetate, supported by experimental data and protocols to empower your research.

The phenomenon of keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form, is a fundamental concept in organic chemistry. In the case of this compound, this equilibrium results in the coexistence of two distinct isomers with different spectroscopic signatures. The position of this equilibrium is sensitive to environmental factors, particularly the solvent, making its characterization essential. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to differentiate and quantify these two forms.

Quantitative Spectroscopic Comparison

The distinct structural features of the keto and enol tautomers of this compound give rise to unique signals in various spectroscopic techniques. The following tables summarize the expected quantitative data for each form.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the keto and enol forms due to the different chemical environments of the protons in each tautomer. The interconversion between the two forms is slow on the NMR timescale, allowing for the observation of separate signals for each species.

Proton Assignment (Keto Form) Chemical Shift (δ) ppm Multiplicity
CH₃ (acetyl)~2.2Singlet
CH₂ (methylene)~3.4Singlet
CH (isopropyl)~5.0Septet
CH₃ (isopropyl)~1.2Doublet
Proton Assignment (Enol Form) Chemical Shift (δ) ppm Multiplicity
CH₃ (acetyl)~1.9Singlet
=CH (vinylic)~5.0Singlet
OH (enolic)~12.0Singlet (broad)
CH (isopropyl)~4.9Septet
CH₃ (isopropyl)~1.2Doublet
¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides further structural confirmation by probing the carbon skeleton of the tautomers.

Carbon Assignment (Keto Form) Chemical Shift (δ) ppm
C=O (ketone)~202
C=O (ester)~167
CH₂ (methylene)~50
CH₃ (acetyl)~30
CH (isopropyl)~68
CH₃ (isopropyl)~22
Carbon Assignment (Enol Form) Chemical Shift (δ) ppm
=C-O (enol)~175
C=O (ester)~167
=CH (vinylic)~90
CH₃ (acetyl)~20
CH (isopropyl)~67
CH₃ (isopropyl)~22
IR Spectroscopy Data

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in each tautomer.

Vibrational Mode (Keto Form) Frequency (cm⁻¹) Intensity
C=O stretch (ketone)~1745Strong
C=O stretch (ester)~1725Strong
C-H stretch (sp³)2850-3000Medium
Vibrational Mode (Enol Form) Frequency (cm⁻¹) Intensity
O-H stretch (intramolecular H-bond)2400-3200Broad, Medium
C=O stretch (conjugated ester)~1650Strong
C=C stretch (vinylic)~1615Medium
C-H stretch (sp²)3000-3100Medium
UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals differences in the electronic transitions of the keto and enol forms. The conjugated system in the enol form leads to a significant shift in the absorption maximum to a longer wavelength.

Tautomer λ_max (nm) Molar Absorptivity (ε) Solvent
Keto Form~245LowHexane
Enol Form~285HighHexane

Experimental Protocols

To obtain the spectroscopic data for the keto and enol forms of this compound, the following experimental protocols can be employed.

¹H and ¹³C NMR Spectroscopy

Objective: To identify and quantify the keto and enol tautomers of this compound in different solvents.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (approximately 5-10% w/v) in various deuterated solvents of differing polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, ensure a sufficient relaxation delay to allow for accurate integration. For ¹³C NMR, use proton decoupling to simplify the spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol forms based on the chemical shifts provided in the tables above.

    • Integrate the area of a non-overlapping peak unique to each tautomer (e.g., the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form in the ¹H NMR spectrum).

    • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol peak) / (Integral (enol peak) + Integral (keto peak))] * 100%

    • Calculate the equilibrium constant (K_eq) = [% Enol] / [% Keto].

IR Spectroscopy

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of pure this compound between two NaCl or KBr plates.

    • Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands corresponding to the C=O (ketone and ester), O-H, and C=C stretching vibrations to confirm the presence of both tautomers.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of the keto and enol tautomers.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in a UV-transparent solvent (e.g., hexane, ethanol) of known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for both the keto and enol forms. Note the significant difference in λ_max due to the extended conjugation in the enol form.

Visualizing the Tautomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism and the general workflow for its spectroscopic analysis.

KetoEnolTautomerism Keto Keto Form Enol Enol Form Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Caption: Keto-enol tautomerism of this compound.

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Solvent Solvent Selection (Polar vs. Non-polar) Sample->Solvent NMR NMR Spectroscopy (¹H, ¹³C) Solvent->NMR IR IR Spectroscopy Solvent->IR UVVis UV-Vis Spectroscopy Solvent->UVVis Quantification Tautomer Quantification (% Keto vs. % Enol) NMR->Quantification Structure Structural Confirmation NMR->Structure IR->Structure UVVis->Structure Equilibrium Equilibrium Constant (K_eq) Quantification->Equilibrium

Caption: Experimental workflow for spectroscopic analysis.

A Comparative Guide to Analytical Methods for Isopropyl Acetoacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical intermediates is crucial for ensuring the quality and consistency of final products. Isopropyl acetoacetate (B1235776), a key building block in organic synthesis, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of Isopropyl acetoacetate. This comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable method for your specific analytical needs.

A significant analytical challenge when working with β-keto esters like this compound is the phenomenon of keto-enol tautomerism.[1] These compounds exist as an equilibrium mixture of the keto and enol forms, which can be influenced by factors such as solvent, temperature, and pH.[1] This can lead to issues like peak broadening or the appearance of multiple peaks for a single compound in chromatographic analysis, necessitating careful method development.[1]

Comparison of Analytical Method Performance

The selection of an analytical technique is often a trade-off between various performance parameters. Below is a summary of typical validation parameters for GC-FID and HPLC-UV methods for the analysis of compounds structurally similar to this compound.

Table 1: Performance Characteristics of GC-FID for this compound Analysis

Validation ParameterTypical Performance
Linearity (r²)≥ 0.995
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.5 - 1 µg/mL
Limit of Quantification (LOQ)1.5 - 3 µg/mL

Note: The data presented is representative of typical performance for similar analytes and may vary based on specific instrumentation and method conditions.

Table 2: Performance Characteristics of HPLC-UV for this compound Analysis

Validation ParameterTypical Performance
Linearity (r²)≥ 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL

Note: The data presented is representative of typical performance for similar analytes and may vary based on specific instrumentation and method conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of this compound and the determination of its purity.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).[2]

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[2]

  • Injector: Split/splitless injector.

2. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 15 °C/min, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in isopropanol (B130326). Prepare working standards by serial dilution to cover the desired concentration range (e.g., 10 - 500 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of isopropanol to achieve a concentration within the calibration range.

4. Injection and Analysis:

  • Inject 1 µL of the standard and sample solutions into the GC system.

  • Record the chromatograms and integrate the peak area for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: OpenLab CDS or equivalent.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Note: The optimal wavelength should be determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 5 - 200 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizing Analytical Workflows

Diagrams are provided below to illustrate the key processes in analytical method validation and the decision-making process for selecting a suitable chromatographic technique.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_0 Planning & Development cluster_1 Validation cluster_2 Implementation & Lifecycle define_purpose Define Purpose & Scope method_development Method Development & Optimization define_purpose->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report routine_use Routine Use & System Suitability validation_report->routine_use lifecycle_management Lifecycle Management (Revalidation) routine_use->lifecycle_management

Caption: General workflow for analytical method validation.

GC_vs_HPLC_Decision_Tree GC vs. HPLC for this compound start Analyze this compound? volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc_path GC-FID volatility->gc_path Yes derivatization Consider derivatization to increase volatility? volatility->derivatization No hplc_path HPLC-UV derivatization->hplc_path No gc_derivatization GC-FID with Derivatization derivatization->gc_derivatization Yes

Caption: Decision tree for choosing between GC and HPLC.

References

A Comparative Guide to Catalysts for Isopropyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl acetoacetate (B1235776) is a valuable intermediate in the pharmaceutical and agrochemical industries, primarily utilized in the synthesis of cardiovascular drugs like nimodipine (B1678889) and various pesticides.[1][2] The efficiency of its synthesis is largely dependent on the catalytic system employed. This guide provides an objective comparison of various catalysts used in the industrial production of isopropyl acetoacetate, supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

The primary synthesis routes for this compound include the transesterification of ethyl acetoacetate or methyl acetoacetate with isopropanol (B130326), and the reaction of diketene (B1670635) with isopropanol.[1] Each route can be facilitated by different types of catalysts, exhibiting varying degrees of efficiency, selectivity, and environmental impact.

Comparative Performance of Catalysts

The selection of a catalyst is a critical step that influences yield, reaction time, and overall process economy. Below is a summary of quantitative data for different catalytic systems.

Synthesis Route Catalyst Yield (%) Purity (%) Reaction Time (h) Temperature (°C) Key Observations
TransesterificationSulfuric Acid (H₂SO₄)~75-88-3RefluxA common method, but can lead to the formation of isopropyl ether as a byproduct, reducing yield.[3][4]
TransesterificationBoric Acid (H₃BO₃)High-5-An environmentally benign catalyst effective for various primary and secondary alcohols.[5][6]
TransesterificationKaolinitic ClayGood---A reusable, heterogeneous catalyst showing good selectivity.[5]
TransesterificationCeO₂ on hierarchical MFI zeolite97 (conversion)-4OptimizedAn efficient heterogeneous catalyst for solvent-free transesterification, recyclable for at least five runs.[7]
Diketene + IsopropanolTriethylamine (B128534)95.299.3670A high-yield method under controlled temperature.[1]
Diketene + IsopropanolGraphene-based catalyst93.2 - 93.798.4 - 98.60.5 (after addition)60 ± 20A patented method using a novel catalyst, showing high yield and purity with short reaction times.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols adapted from the cited literature for key catalysts.

1. Transesterification using Sulfuric Acid:

  • Materials: Ethyl acetoacetate (250 g), isopropanol (1500 ml), concentrated sulfuric acid (10 ml), barium carbonate.

  • Procedure:

    • A solution of ethyl acetoacetate and concentrated sulfuric acid in isopropanol is heated at reflux for 3 hours.[3]

    • The solvent is removed by distillation.

    • The residue is neutralized with barium carbonate, filtered, and distilled under reduced pressure to obtain this compound.[3]

2. Synthesis from Diketene using Triethylamine:

  • Materials: Isopropanol (150g, 2.5mol), triethylamine (0.36g), diketene (210g, 2.5mol).

  • Procedure:

    • In a 500ml flask equipped with a stirrer, thermometer, and reflux condenser, add isopropanol and triethylamine.[1]

    • Slowly add diketene at room temperature.[1]

    • Control the reaction temperature at 70°C and maintain it for 6 hours after the addition is complete.[1]

    • After the reaction, the crude ester is subjected to vacuum distillation to obtain the final product.[1]

3. Synthesis from Diketene using a Graphene-based Catalyst:

  • Materials: Isopropanol (160g), graphene-based catalyst (0.024g - 1.12g), diketene (208g - 240g).

  • Procedure:

    • Add isopropanol and the catalyst to a reaction kettle and start stirring.[4]

    • Add diketene dropwise, maintaining the reaction temperature at 60 ± 20°C.[4]

    • After the addition of diketene is complete, maintain the temperature for 0.5 hours.[4]

    • The crude this compound is then obtained after rectification.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for comparing the performance of different catalysts in the synthesis of this compound.

G cluster_0 Catalyst Screening Workflow A Reactant Preparation (e.g., Ethyl Acetoacetate + Isopropanol) C Reaction under Controlled Conditions (Temp, Time, Pressure) A->C B Catalyst Selection (e.g., H₂SO₄, Boric Acid, Zeolite) B->C D Product Isolation & Purification (Distillation, Chromatography) C->D E Analysis (Yield, Purity via GC/NMR) D->E F Comparative Analysis of Catalyst Performance E->F

References

Kinetic Showdown: Isopropyl Acetoacetate in Reaction Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the kinetic profiles of Isopropyl Acetoacetate (B1235776) and its analogs in key chemical transformations.

In the landscape of synthetic chemistry and drug development, β-keto esters are pivotal intermediates. Among them, isopropyl acetoacetate (IPAA) offers a unique combination of reactivity and steric properties. Understanding its reaction kinetics—hydrolysis, transesterification, and decarboxylation—is crucial for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetic performance of this compound, using the widely studied ethyl acetoacetate (EAA) as a benchmark, supported by experimental data and detailed protocols.

At a Glance: Comparative Reaction Kinetics

Due to a scarcity of direct kinetic studies on this compound, this guide leverages extensive data available for the closely related ethyl acetoacetate to draw informed comparisons. The primary difference between IPAA and EAA is the steric bulk of the alcohol moiety—isopropyl versus ethyl. This structural variance is expected to influence reaction rates, primarily through steric hindrance.

Reaction TypeComparative Kinetics of this compound vs. Ethyl Acetoacetate
Hydrolysis Expected to be slower than ethyl acetoacetate due to the bulkier isopropyl group hindering the approach of the nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon.
Transesterification The rate is dependent on the incoming alcohol. For transesterification with a less hindered alcohol like methanol (B129727), the rate will be primarily influenced by the steric bulk of the leaving isopropoxy group, likely resulting in a slower rate compared to the ethoxy leaving group of EAA.
Decarboxylation This reaction proceeds via the corresponding β-keto acid. Since the ester is first hydrolyzed to the β-keto acid, the overall rate of decarboxylation starting from the ester will be limited by the initial hydrolysis step, which is expected to be slower for this compound. The decarboxylation of the resulting acetoacetic acid itself is independent of the original ester group.

Deep Dive: Kinetic Data of Acetoacetate Derivatives

The following tables summarize key kinetic data for reactions involving acetoacetate derivatives, primarily focusing on ethyl acetoacetate as a reference and the parent acetoacetic acid for decarboxylation.

Table 1: Alkaline Hydrolysis of Ethyl Acetoacetate

The alkaline hydrolysis of ethyl acetoacetate is a second-order reaction.[1] The rate constant is influenced by temperature and the concentrations of the ester and base.

Temperature (°C)Rate Constant (k) (L·mol⁻¹·s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
250.112011.56[1]

Note: The rate constant for this compound hydrolysis is anticipated to be lower under identical conditions due to increased steric hindrance.

Table 2: Transesterification of Ethyl Acetate (B1210297) with Methanol

The transesterification of ethyl acetate with methanol, catalyzed by acidic ion exchange resins, has been studied to understand the influence of catalyst properties and reaction conditions on the kinetics.

CatalystTemperature (°C)Initial Reactant Molar Ratio (Methanol:Ethyl Acetate)ObservationsReference
Lewatit K1221 (gel-type)Not specifiedVariedHigher catalytic activity[2]
Amberlyst 15 (macroporous)Not specifiedVariedLower catalytic activity than gel-type[2]

Note: For this compound, the choice of catalyst and reaction conditions would be similarly crucial, with the overall reaction rate likely being slower than that of ethyl acetoacetate.

Table 3: Decarboxylation of Acetoacetic Acid

The decarboxylation of acetoacetic acid and its anion in aqueous solution has been kinetically investigated. The acid decomposes significantly faster than its anion.[3][4][5]

SpeciesTemperature (°C)Activation Energy (Ea) (kcal·mol⁻¹)Key FindingReference
Acetoacetic Acid3723.7~50 times faster than the anion[3][4][5]
Acetoacetate Anion3722.9Slower decomposition rate[3][4][5]

Note: The rate of decarboxylation of the β-keto acid intermediate is independent of the starting ester. The overall process starting from this compound would be rate-limited by the initial hydrolysis step.

Experimental Corner: Protocols for Kinetic Studies

Accurate kinetic data is underpinned by meticulous experimental design and execution. Below are detailed protocols for the key reactions discussed.

Protocol 1: Kinetic Study of Ester Hydrolysis (Titration Method)

This protocol describes a common method for studying the kinetics of ester hydrolysis, such as that of this compound, using titration to monitor the reaction progress.[6][7]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 N)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.2 N)

  • Phenolphthalein (B1677637) indicator

  • Ice

  • Constant temperature water bath

  • Conical flasks, pipettes, burette, stopwatch

Procedure:

  • Place 100 mL of the 0.5 N HCl solution in a conical flask and allow it to equilibrate in the constant temperature water bath.

  • Add 5 mL of this compound to the flask, starting the stopwatch simultaneously. This is time t=0.

  • Immediately pipette a 5 mL aliquot of the reaction mixture into another conical flask containing ice to quench the reaction.

  • Titrate this aliquot with the 0.2 N NaOH solution using phenolphthalein as the indicator. The volume of NaOH consumed is V₀.

  • Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes), quench with ice, and titrate with NaOH. These volumes are Vₜ.

  • To determine the volume at infinite time (V∞), heat a separate portion of the reaction mixture in a sealed tube in a boiling water bath for an extended period to ensure complete hydrolysis, then cool and titrate a 5 mL aliquot.

  • The rate constant (k) for a pseudo-first-order reaction can be calculated from the slope of a plot of ln(V∞ - Vₜ) versus time.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Equilibrate HCl in Water Bath C Add this compound (t=0) A->C B Prepare NaOH Titrant F Titrate with NaOH B->F D Withdraw Aliquots at Intervals C->D Start Timer E Quench Reaction with Ice D->E E->F G Record V₀, Vₜ, V∞ F->G H Plot ln(V∞ - Vₜ) vs. Time G->H I Calculate Rate Constant (k) H->I

Experimental workflow for kinetic analysis of ester hydrolysis.
Protocol 2: Kinetic Study of Decarboxylation of a β-Keto Acid

This protocol outlines a general procedure for studying the decarboxylation of a β-keto acid, which would be formed from the hydrolysis of this compound.[8]

Materials:

  • β-Keto acid (e.g., acetoacetic acid)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Reaction vessel with a condenser and a means to measure gas evolution or a sampling port for analysis (e.g., HPLC, GC)

  • Heating mantle with temperature control

Procedure:

  • Dissolve a known concentration of the β-keto acid in the chosen solvent in the reaction vessel.

  • Heat the solution to the desired temperature while stirring.

  • Monitor the progress of the reaction by either:

    • Measuring the volume of CO₂ evolved over time using a gas burette.

    • Withdrawing aliquots at specific time intervals, quenching the reaction by cooling, and analyzing the concentration of the remaining β-keto acid or the ketone product by a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Plot the concentration of the reactant versus time or product versus time.

  • Determine the reaction order and calculate the rate constant from the integrated rate law that best fits the experimental data.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Analysis A Dissolve β-Keto Acid in Solvent B Heat to Reaction Temperature A->B C Measure CO₂ Evolution B->C E Withdraw & Analyze Aliquots B->E F Plot Concentration vs. Time C->F D OR E->F G Determine Rate Law & Constant F->G

General workflow for kinetic study of β-keto acid decarboxylation.

Conclusion

While direct, comprehensive kinetic data for this compound remains an area ripe for further investigation, a comparative analysis based on the well-documented kinetics of ethyl acetoacetate provides valuable insights for chemical process development. The increased steric bulk of the isopropyl group is the primary determinant of its generally slower reaction rates in hydrolysis and transesterification compared to its ethyl counterpart. The decarboxylation rate, being dependent on the initial hydrolysis step, is consequently also expected to be slower when starting from the ester. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies on this compound and other β-keto esters, contributing to a deeper understanding of their reaction dynamics.

References

A Comparative Guide to Isopropyl Acetoacetate and Other β-Keto Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is critical for the efficiency and success of a synthetic pathway. β-keto esters are a versatile class of compounds, widely employed as intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Among these, isopropyl acetoacetate (B1235776), alongside its common counterparts, ethyl acetoacetate and methyl acetoacetate, serves as a fundamental building block for forming complex molecular architectures.

This guide provides an objective comparison of isopropyl acetoacetate against other common β-keto esters, supported by experimental data and detailed protocols for key reactions. We will delve into their performance, highlighting differences in reaction yields and physical properties that may influence the choice of reagent for a specific synthetic goal.

Data Presentation: A Comparative Overview

The choice of a β-keto ester can be influenced by several factors, including its physical properties and the efficiency with which it can be synthesized or utilized in subsequent reactions. The table below summarizes key quantitative data for this compound, ethyl acetoacetate, and methyl acetoacetate.

PropertyThis compoundEthyl AcetoacetateMethyl Acetoacetate
Molecular Formula C₇H₁₂O₃[3]C₆H₁₀O₃C₅H₈O₃
Molecular Weight 144.17 g/mol [4]130.14 g/mol 116.12 g/mol
Density 0.989 g/mL at 20 °C[5]1.021 g/mL at 25 °C1.076 g/mL at 25 °C
Boiling Point 95 °C at 52 hPa[5]181 °C at 101.3 kPa170 °C at 101.3 kPa
Synthesis Yield (from Diketene) 93-95%[3][6]~75-88% (general diketene (B1670635) method)[6]Not specified, but steric hindrance is lower than ethyl acetoacetate[7]
Synthesis Yield (Transesterification) Max yield of 87% from ethyl or methyl acetoacetate[3]N/AN/A

Note: Direct comparative yield data for downstream reactions under identical conditions is scarce. The synthesis yield provides a benchmark for the efficiency of obtaining the starting material itself. The difference in the ester group (isopropyl vs. ethyl vs. methyl) can lead to variations in reactivity and yield in subsequent steps due to steric effects.[7]

Key Synthetic Applications & Experimental Protocols

β-keto esters are renowned for their utility in carbon-carbon bond-forming reactions, primarily due to the acidity of the α-hydrogen located between the two carbonyl groups. This allows for easy formation of a stabilized enolate, which is a potent nucleophile.[8][9] this compound is used in various critical reactions, including the Knoevenagel reaction, Biginelli reaction, and the synthesis of 1,4-dihydropyridines.[1]

Below are detailed methodologies for two fundamental reactions where these esters are commonly employed.

1. Acetoacetic Ester Synthesis for Ketone Formation

The acetoacetic ester synthesis is a cornerstone reaction for preparing α-substituted methyl ketones.[8][10] The ester group serves to activate the α-position, and is subsequently removed via hydrolysis and decarboxylation.[9]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen β-keto ester (e.g., this compound, 1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol (B145695) for ethyl acetoacetate, isopropanol (B130326) for this compound).

  • Add a corresponding sodium alkoxide base (e.g., sodium ethoxide or sodium isopropoxide, 1.0 eq.) portion-wise at room temperature to form the enolate. The base's alkyl group should match the ester's alkyl group to prevent transesterification.[9]

  • Alkylation: To the resulting enolate solution, add an alkyl halide (R-X, 1.0 eq.) dropwise. The reaction mixture is then typically heated to reflux for 1-3 hours to drive the Sₙ2 reaction to completion.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with aqueous acid (e.g., H₂SO₄ or HCl) and heated. This step hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final α-substituted ketone.[9][11]

  • Work-up and Purification: The final product is isolated by extraction with an organic solvent, followed by washing, drying, and purification via distillation or column chromatography.

2. The Japp-Klingemann Reaction for Hydrazone Synthesis

This reaction is a versatile method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[12] The resulting hydrazones are valuable intermediates, especially for creating indole (B1671886) structures via the Fischer indole synthesis.[13]

Experimental Protocol:

  • Diazotization: Prepare the aryl diazonium salt by dissolving an aromatic amine (e.g., aniline, 1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0 eq.) dropwise, maintaining the temperature below 5 °C.[13]

  • Coupling: In a separate flask, dissolve the β-keto ester (1.0 eq.) and a base like sodium acetate (B1210297) in ethanol, and cool the mixture to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution with vigorous stirring, keeping the temperature below 5 °C.[13]

  • Reaction Completion: Continue stirring the mixture at low temperature for 1-2 hours. During this process, the azo intermediate forms and subsequently undergoes hydrolysis and rearrangement to yield the hydrazone.[12]

  • Work-up and Purification: The hydrazone product often precipitates from the solution and can be collected by filtration. It is then washed with cold water and purified by recrystallization, typically from ethanol.[13]

Visualizing the Workflow: Acetoacetic Ester Synthesis

The logical flow of the acetoacetic ester synthesis, from starting materials to the final ketone product, can be clearly visualized. This process demonstrates the strategic use of the ester group as an activating and directing group that is ultimately removed.

Acetoacetic_Ester_Synthesis start_ester β-Keto Ester (e.g., this compound) enolate Stabilized Enolate (Nucleophile) start_ester->enolate Deprotonation base Alkoxide Base (e.g., NaO-iPr) base->enolate alkylated_ester Alkylated β-Keto Ester enolate->alkylated_ester Alkylation (Sₙ2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_ester final_ketone α-Substituted Ketone (Final Product) alkylated_ester->final_ketone Hydrolysis & Decarboxylation acid_heat Aq. Acid (H₃O⁺) + Heat (Δ) acid_heat->final_ketone

References

A Comparative Analysis of Impurities in Commercially Available Isopropyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity and impurity profiles of commercially available isopropyl acetoacetate (B1235776), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the impurity profile of starting materials is critical for reaction optimization, yield, and the safety and efficacy of the final product. This document summarizes publicly available data from commercial suppliers and outlines detailed experimental protocols for the identification and quantification of potential impurities.

Comparison of Commercial Isopropyl Acetoacetate

The purity of commercially available this compound can vary between suppliers. The following table summarizes the purity specifications and reported impurity levels from two major chemical suppliers. It is important to note that this data is based on the suppliers' own quality control analysis and may not represent a comprehensive, independent comparison. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierPurity Specification (by GC)Potential ImpuritiesMaximum Allowed Level
Sigma-Aldrich (Arxada quality) ≥99.0%Acid (as acetic acid)≤0.10%
Water≤0.10%
Ethyl acetoacetate≤0.5%
Tokyo Chemical Industry (TCI) >97.0%Not specifiedNot specified

Potential Impurities Based on Synthesis Routes:

The manufacturing process of this compound can introduce various impurities. Common synthesis routes include:

  • Ester exchange from ethyl acetoacetate and isopropanol: This method can lead to residual starting materials such as ethyl acetoacetate and isopropanol.[1]

  • Reaction of diketene (B1670635) with isopropanol: This process may result in byproducts like isopropyl ether.[2][3]

  • Acid-catalyzed reaction of diethyl ketone and isopropanol: This route can also produce isopropyl ether as a significant byproduct.[2]

Based on these synthetic pathways, a range of potential impurities should be considered for analysis:

  • Starting Materials: Isopropanol, Ethyl Acetoacetate, Diketene

  • Byproducts: Isopropyl ether, Di-isopropyl ether, Polyacetoacetates

  • Degradation Products: Acetic acid, Acetone

  • Residual Solvents: Toluene (if used in purification)[2]

Experimental Protocols for Impurity Analysis

Accurate determination of the impurity profile of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general framework for the analysis of impurities in this compound. Instrument conditions and sample preparation may require optimization based on the specific impurities of interest and the available instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • For quantitative analysis, prepare a series of calibration standards of known potential impurities in the same solvent.

  • Prepare an internal standard solution (e.g., undecane (B72203) or dodecane) and add a known amount to both the sample and calibration solutions to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with a mass selective detector
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) to avoid column overloading
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer Quadrupole or Time-of-Flight
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

3. Data Analysis:

  • Identification: Identify impurities by comparing their retention times and mass spectra with those of certified reference standards. In the absence of standards, tentative identification can be made by comparing the acquired mass spectra with a reference library (e.g., NIST).

  • Quantification: For quantified impurities, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of impurities in the sample from this calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of impurities in commercially available this compound.

Workflow for Impurity Analysis of this compound cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Commercial this compound Sample Dilution Dilute with Dichloromethane Sample->Dilution InternalStandard Add Internal Standard (e.g., Dodecane) Dilution->InternalStandard GCMS Inject into GC-MS InternalStandard->GCMS Prepared Sample Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration and Identification Detection->PeakIntegration Raw Data Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: A flowchart of the GC-MS analytical workflow.

Decision Logic for Impurity Identification Start Impurity Peak Detected CheckLibrary Compare Mass Spectrum with NIST Library Start->CheckLibrary MatchFound Tentative Identification CheckLibrary->MatchFound Match NoMatch Unknown Impurity CheckLibrary->NoMatch No Match ReferenceStandard Analyze Certified Reference Standard MatchFound->ReferenceStandard FurtherAnalysis Requires Further Structural Elucidation NoMatch->FurtherAnalysis RetentionTimeMatch Confirm Retention Time ReferenceStandard->RetentionTimeMatch FinalID Positive Identification RetentionTimeMatch->FinalID Match RetentionTimeMatch->FurtherAnalysis No Match

Caption: Decision tree for impurity identification.

References

A Comparative Guide for Synthetic Chemists: Isopropyl Acetoacetate vs. Diketene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the efficiency, safety, and scalability of a synthetic route. Isopropyl acetoacetate (B1235776) and diketene (B1670635) are two versatile C4 building blocks that serve as precursors to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and pigments. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data and detailed methodologies, to aid in the selection of the optimal starting material for your research needs.

Physicochemical Properties and Handling

A fundamental comparison of isopropyl acetoacetate and diketene reveals significant differences in their physical properties, stability, and handling requirements. This compound is a relatively stable, combustible liquid with a fruity odor, while diketene is a highly reactive, toxic, and flammable liquid with a pungent odor.[1][2] The strained β-lactone ring of diketene makes it a potent acylating agent but also contributes to its instability and hazardous nature.[1]

PropertyThis compoundDiketene
CAS Number 542-08-5[3]674-82-8[2]
Molecular Formula C₇H₁₂O₃[3]C₄H₄O₂[1]
Molecular Weight 144.17 g/mol [3]84.07 g/mol [2]
Appearance Colorless liquid[4][5]Colorless to pale yellow liquid[1]
Boiling Point 95 °C at 52 hPa[3]127 °C[1][2]
Density 0.989 g/mL at 20 °C[3]1.09 g/cm³[1][2]
Flash Point 71 °C (closed cup)[3]33 °C[2]
Hazards Skin irritant[3]Flammable, toxic, corrosive, strong irritant[1][2]
Stability Relatively stableUnstable, readily polymerizes[6]

Synthesis of this compound from Diketene

One of the primary industrial uses of diketene is the production of acetoacetic esters. The synthesis of this compound from diketene and isopropanol (B130326) is a common industrial process. This reaction is an esterification where the isopropanol opens the lactone ring of diketene.

Experimental Protocol: Synthesis of this compound from Diketene

  • Materials: Isopropanol, diketene, catalyst (e.g., triethylamine (B128534) or a self-made catalyst with graphene as a carrier).

  • Procedure:

    • To a reaction kettle, add 160g of isopropanol and 0.104g of catalyst.

    • Begin stirring and slowly add 208g of diketene dropwise into the reaction kettle.

    • Maintain the reaction temperature at 60 ± 20°C.

    • After the addition of diketene is complete, continue to keep the mixture warm for 0.5 hours.

    • The crude this compound is then purified by rectification.

  • Yield: 93.5%

  • Purity: 98.5%

Comparative Performance in Key Syntheses

The choice between this compound and diketene as a starting material often depends on the target molecule and the specific reaction conditions. This compound, as a β-keto ester, is a versatile substrate for a variety of condensation reactions. Diketene, on the other hand, is a powerful acetylating agent.

Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds with important applications in pharmaceuticals and dyes. The Knorr pyrazole (B372694) synthesis, a classical method, involves the condensation of a β-ketoester with a hydrazine (B178648).

Using this compound: this compound can be directly used in the Knorr synthesis. The reaction with a substituted hydrazine, such as 4-isopropylphenylhydrazine, yields the corresponding pyrazolone (B3327878).

Experimental Protocol: Synthesis of 1-(4-isopropylphenyl)-3-methyl-5-pyrazolone from this compound (Analogous to Ethyl Acetoacetate Protocol)

  • Materials: 4-isopropylphenylhydrazine, this compound, glacial acetic acid.

  • Procedure:

    • Mix 4-isopropylphenylhydrazine and this compound (molar ratio 1:1 to 1:1.05) with glacial acetic acid (molar ratio to hydrazine 2.0-2.5:1).

    • Stir the reaction mixture at room temperature (25-30°C).

    • The reaction proceeds without the need for an additional solvent.

  • Yield: A similar reaction using ethyl acetoacetate reports a yield of over 73%.[7]

Using Diketene: Diketene is not typically used directly in the Knorr synthesis. Instead, it would first be reacted with isopropanol to form this compound, which would then be used in the subsequent reaction with hydrazine. This adds an extra step to the synthesis.

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridine derivatives, which are important in the pharmaceutical industry, particularly as calcium channel blockers.[5][8][9] This reaction typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester.

Using this compound: this compound can be employed as the β-ketoester component in the Hantzsch synthesis to produce 1,4-dihydropyridine (B1200194) derivatives.[3]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis using an Acetoacetate Ester

  • Materials: Aldehyde (e.g., benzaldehyde), this compound (2 equivalents), ammonium (B1175870) acetate (B1210297), and a catalyst (e.g., acetonitrile).

  • Procedure:

    • A mixture of the aldehyde (0.1M), this compound (0.1M), and ammonium acetate (0.2M) in acetonitrile (B52724) (5ml) is stirred at 25°C for 4 hours.

    • The reaction mixture is then diluted with distilled water and extracted with ethyl acetate.

    • The organic layer is washed with a sodium bicarbonate solution.

    • The product is recrystallized from methanol (B129727) with dimethylformamide to yield the 1,4-dihydropyridine.[10]

Using Diketene: Similar to pyrazolone synthesis, diketene is not a direct starting material for the Hantzsch synthesis. It would first be converted to an acetoacetic ester.

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction for the synthesis of dihydropyrimidinones, which have a range of pharmacological activities.[11] The reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Using this compound: this compound can serve as the β-ketoester in the Biginelli reaction.[3]

Experimental Protocol: Biginelli Reaction using an Acetoacetate Ester

  • Materials: Aldehyde (e.g., 2-nitrobenzaldehyde), thiourea, ethyl acetoacetate (as a proxy for this compound), and a heterogeneous catalyst.

  • Procedure:

    • In a round-bottom flask, combine 2g of 2-nitrobenzaldehyde, 1g of thiourea, and 10ml of ethyl acetoacetate in absolute ethanol (B145695) as a solvent.

    • Stir the mixture until all solids dissolve.

    • Add 0.26g of the catalyst and continue stirring for 35 minutes.

    • Filter the reaction mixture and collect the product, which crystallizes upon drying.[12]

Using Diketene: As with the previous examples, diketene would be a precursor to the acetoacetate ester rather than a direct reactant in the Biginelli reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of key compounds using this compound and diketene.

Synthesis_Comparison cluster_IPA_Synthesis Synthesis of this compound cluster_Pyrazolone Knorr Pyrazolone Synthesis cluster_Hantzsch Hantzsch Dihydropyridine Synthesis cluster_Biginelli Biginelli Reaction Diketene Diketene IsopropylAcetoacetate Isopropyl Acetoacetate Diketene->IsopropylAcetoacetate Esterification Isopropanol Isopropanol Isopropanol->IsopropylAcetoacetate Pyrazolone Pyrazolone IsopropylAcetoacetate->Pyrazolone Dihydropyridine Dihydropyridine IsopropylAcetoacetate->Dihydropyridine Dihydropyrimidinone Dihydropyrimidinone IsopropylAcetoacetate->Dihydropyrimidinone Hydrazine Hydrazine Hydrazine->Pyrazolone Aldehyde Aldehyde Aldehyde->Dihydropyridine Aldehyde->Dihydropyrimidinone Ammonia Ammonia Ammonia->Dihydropyridine Urea_Thiourea Urea or Thiourea Urea_Thiourea->Dihydropyrimidinone

Synthetic pathways from diketene and this compound.

Summary and Recommendations

The choice between this compound and diketene as a starting material is dictated by the specific synthetic target and the desired reaction pathway.

  • This compound is the preferred starting material for multicomponent reactions such as the Knorr pyrazole synthesis, Hantzsch dihydropyridine synthesis, and the Biginelli reaction. Its relative stability and ease of handling make it a more practical and safer choice for these transformations in a laboratory setting.

  • Diketene is a highly valuable and reactive intermediate, primarily used as a potent acetylating agent and for the industrial production of acetoacetic esters.[1][13] While it is the precursor to this compound, its direct use in many classical named reactions is uncommon due to its high reactivity, toxicity, and tendency to polymerize.[1][6]

References

Safety Operating Guide

Safe Disposal of Isopropyl Acetoacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Isopropyl acetoacetate (B1235776), a combustible liquid and eye irritant, requires careful handling and adherence to specific disposal protocols to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe disposal of isopropyl acetoacetate.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is managed as hazardous waste and must be conducted in accordance with local, regional, and national regulations.[1]

  • Waste Identification and Classification : this compound waste is classified as hazardous.[1] The user is responsible for assigning the appropriate waste codes based on the specific application and any contaminants.[1]

  • Containerization :

    • Place waste this compound in a suitable, clearly labeled, and closed container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1]

    • The storage area should be away from heat and sources of ignition.[1]

  • Disposal :

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[2]

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Never dispose of this compound down the drain or into the environment.[1]

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[1]

  • Containment and Cleanup :

    • For small spills, soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]

    • Collect the absorbent material and the spilled chemical into a suitable, closed container for disposal as hazardous waste.[1]

  • Decontamination : Clean the spill area thoroughly.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValue
Flash Point71 °C (159.8 °F) - closed cup
Density0.989 g/mL at 20 °C
Boiling Point95 °C at 52 hPa

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent B->C Yes G Collect liquid waste in a labeled, closed container B->G No D Collect rinsate as hazardous waste C->D E Puncture container to prevent reuse C->E D->G F Dispose of container with regular lab glass/plastic waste (check local regulations) E->F J End: Proper Disposal F->J H Store in a designated hazardous waste area G->H I Arrange for pickup by a licensed waste disposal service H->I I->J

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling Isopropyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isopropyl acetoacetate (B1235776) (CAS No. 542-08-5), a combustible liquid that can cause serious eye and skin irritation. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Isopropyl acetoacetate.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the chemical.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after contact with the chemical.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Air-Purifying RespiratorIn poorly ventilated areas or when exposure limits may be exceeded, use a NIOSH-approved respirator with organic vapor (OV) cartridges (black color code).[1][2]

Quantitative Data Summary

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 542-08-5
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 95 °C at 52 hPa[4][5][6]
Density 0.989 g/mL at 20 °C[4][5][6]
Flash Point 71 °C (159.8 °F) - closed cup[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate a well-ventilated work area (fume hood). gather_ppe 2. Assemble all required PPE. prep_area->gather_ppe inspect_ppe 3. Inspect PPE for any damage. gather_ppe->inspect_ppe gather_materials 4. Gather all necessary equipment and reagents. inspect_ppe->gather_materials don_ppe 5. Don appropriate PPE. gather_materials->don_ppe Proceed to Handling dispense 6. Carefully dispense the required amount of this compound. don_ppe->dispense handle 7. Perform the experimental procedure, avoiding splashes and aerosol generation. dispense->handle close_container 8. Securely close the primary container. handle->close_container Proceed to Cleanup clean_area 9. Decontaminate the work area and any equipment used. close_container->clean_area doff_ppe 10. Remove and properly dispose of or decontaminate PPE. clean_area->doff_ppe store 11. Store this compound in a cool, dry, well-ventilated area away from ignition sources. doff_ppe->store

Safe Handling Workflow

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Segregation: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[6]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

Disposal Procedure:

  • Accumulation: Store the hazardous waste container in a designated satellite accumulation area.[4]

  • Contact EHS: Once the container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[7]

Disposal Workflow for this compound cluster_collection Waste Collection cluster_disposal Disposal collect_waste 1. Collect waste in a designated, labeled container. segregate_waste 2. Segregate from incompatible materials. collect_waste->segregate_waste close_container 3. Keep container closed. segregate_waste->close_container store_waste 4. Store in a satellite accumulation area. close_container->store_waste Proceed to Disposal contact_ehs 5. Contact EHS for pickup. store_waste->contact_ehs document_waste 6. Complete disposal paperwork. contact_ehs->document_waste dispose_container 7. Dispose of triple-rinsed empty containers. document_waste->dispose_container

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl acetoacetate
Reactant of Route 2
Reactant of Route 2
Isopropyl acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.